(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
Beschreibung
BenchChem offers high-quality (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1R,3S)-3-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHXQPJYJANEO-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118785-96-9 | |
| Record name | Cyclohexanecarboxylic acid, 3-amino-, hydrochloride, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118785-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride basic properties
An In-Depth Technical Guide to (1R,3S)-3-Aminocyclohexanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in modern medicinal chemistry. Its rigid cyclohexyl scaffold and defined stereochemistry provide a unique conformational constraint that is highly valued in the design of novel therapeutics. This guide offers a comprehensive overview of its fundamental properties, a detailed exploration of its stereoselective synthesis, robust analytical methodologies for its characterization, and insights into its applications in drug discovery, with a particular focus on its relationship to GABAergic systems. The causality behind experimental choices and the importance of stereochemical integrity are emphasized throughout.
Core Molecular Profile and Physicochemical Properties
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a synthetic, alicyclic amino acid. Unlike its linear counterparts, the cyclohexane ring locks the alpha-carbon and the amino group into a specific spatial arrangement, which is critical for its biological recognition and utility as a structural scaffold. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more amenable to handling and formulation.
The molecule's basic properties are dictated by the presence of a primary amine and a carboxylic acid. The amine group acts as a proton acceptor (Brønsted-Lowry base), while the carboxylic acid group acts as a proton donor (Brønsted-Lowry acid). In the hydrochloride salt form, the amine is protonated (NH3+), and the counter-ion is chloride (Cl-).
Table 1: Physicochemical Properties of (1R,3S)-3-Aminocyclohexanecarboxylic Acid Hydrochloride and Related Isomers
| Property | Value | Source |
| Chemical Name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | - |
| Synonym(s) | (1R,3S)-3-aminocyclohexane-1-carboxylic acid HCl | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.65 g/mol | [1] |
| CAS Number | Not explicitly found for this specific salt; the enantiomer (1S,3R) is 2829279-57-2 | [1] |
| Appearance | White to off-white solid/powder | [1][2] |
| Solubility | Exhibits moderate solubility in polar solvents like water. | [3] |
| Storage | Sealed in dry, room temperature conditions or refrigerated. | |
| Purity | Typically available at ≥95% or ≥97% purity. | [1] |
Stereoselective Synthesis: The Path to Enantiopurity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. For 3-aminocyclohexanecarboxylic acid, the (1S,3R) enantiomer is a potent inhibitor of GABA uptake, whereas the (1R,3S) isomer is significantly less active[4]. This stark difference underscores the necessity of a robust, stereoselective synthetic route to isolate the desired (1R,3S) isomer. A common and effective strategy involves enzymatic desymmetrization.
Synthetic Strategy Overview
A validated approach begins with an achiral mixture of cyclohexane-1,3-dicarboxylic acid and introduces chirality through an enzymatic resolution step, followed by a rearrangement to form the amino acid[4]. This method is advantageous as it leverages the high stereoselectivity of enzymes to achieve excellent enantiomeric purity.
Caption: Stereoselective synthesis workflow for (1R,3S)-3-Aminocyclohexanecarboxylic acid.
Detailed Experimental Protocol (Conceptual)
The following protocol is a conceptualization based on established chemical transformations described in the literature[4].
Step 1: Anhydride and Diester Formation
-
A mixture of cis and trans cyclohexane-1,3-dicarboxylic acid is heated to induce dehydration, preferentially forming the cyclic cis-anhydride.
-
The resulting cis-anhydride is then reacted with an alcohol (e.g., methanol) under acidic catalysis to open the ring and form the corresponding dimethyl ester. This product is a meso compound—achiral, but containing stereocenters.
Step 2: Enzymatic Hydrolytic Desymmetrization
-
The meso-diester is dissolved in an appropriate buffer system.
-
Lipase AY-30 is introduced. The enzyme selectively hydrolyzes one of the two ester groups. Because the enzyme is chiral, it distinguishes between the two prochiral ester moieties, leading to the formation of a single enantiomer of the monoester.
-
The reaction is monitored (e.g., by TLC or HPLC) until optimal conversion is achieved.
-
The chiral monoester is isolated via extraction and purification, now possessing high enantiomeric excess (e.e.).
-
Causality: The choice of an enzyme is critical. Lipases are highly effective at catalyzing the hydrolysis of esters with high stereoselectivity in aqueous or biphasic systems, making them ideal for creating a chiral center from a prochiral substrate.
-
Step 3: Curtius Rearrangement and Protection
-
The remaining carboxylic acid group of the chiral monoester is converted into an acyl azide.
-
The acyl azide undergoes a thermal or photochemical Curtius rearrangement, where it loses N₂ gas to form an isocyanate intermediate.
-
This isocyanate is trapped with tert-butanol to yield the Boc-protected amine. The product is now an N-Boc protected amino ester.
-
Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with retention of configuration at the migrating carbon. The use of tert-butanol to trap the isocyanate directly installs the Boc protecting group, which is stable under many reaction conditions but easily removed later.
-
Step 4: Hydrolysis, Deprotection, and Salt Formation
-
The ester group is hydrolyzed under basic conditions (e.g., using LiOH or NaOH).
-
The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl).
-
The resulting free amino acid is treated with a solution of hydrogen chloride (e.g., HCl in isopropanol) to precipitate the final, stable (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride salt[5].
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique approach is required for a self-validating system of analysis.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct connectivity of atoms and the presence of the cyclohexyl ring, amine, and carboxylic acid functionalities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition[6].
Chiral Purity Analysis
Ensuring enantiomeric purity is the most critical analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.
Caption: General workflow for chiral HPLC method development and analysis.
General Chiral HPLC Protocol:
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Zwitterionic selectors like CHIRALPAK ZWIX(+) or ZWIX(-) are often effective for separating underivatized amino acids[7].
-
Mobile Phase Screening: A typical mobile phase consists of a mixture of polar organic solvents like methanol (MeOH) and acetonitrile (MeCN).
-
Additive Optimization: Small amounts of acidic (e.g., acetic acid, AcOH) and basic (e.g., diethylamine, DEA) additives are often required to improve peak shape and achieve separation by controlling the ionization state of the analyte[7].
-
Analysis: The final compound is dissolved and injected. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the relative peak areas of the (1R,3S) and (1S,3R) isomers.
Applications in Drug Discovery and Biological Context
While detailed applications for the (1R,3S) isomer are less documented than for its more biologically active (1S,3R) enantiomer, its primary role is that of a chiral building block and a negative control in research.
-
Chiral Building Block: The conformationally restricted cyclohexane ring is a desirable feature in drug design. It can serve as a rigid scaffold to which other pharmacophoric elements are attached, helping to optimize binding to a biological target by reducing the entropic penalty of binding. It is a valuable starting material for creating more complex molecules for screening in drug discovery programs[3][8].
-
Negative Control in Research: Given that the (1S,3R) isomer is a potent GABA uptake inhibitor, the (1R,3S) isomer serves as an essential negative control in experiments[4]. Its structural similarity but functional inactivity helps researchers validate that the observed biological effects of the (1S,3R) isomer are specific and stereochemically driven, rather than being due to non-specific interactions.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | - | |
| Hazard Statements | H315 | Causes skin irritation. | [2][9] |
| H319 | Causes serious eye irritation. | [2][9] | |
| H335 | May cause respiratory irritation. | [2][9] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [2] |
| P280 | Wear protective gloves/eye protection. | [2][9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust[2][10].
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves[9].
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents[2][10].
Conclusion
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is more than a simple chemical reagent; it is a precisely defined tool for the discerning medicinal chemist and researcher. Its value is intrinsically linked to its stereochemistry, a property that can only be assured through a carefully executed stereoselective synthesis and verified by robust analytical methods like chiral HPLC. While its direct biological activity may be limited, its role as a chiral scaffold and an experimental control is indispensable for advancing our understanding of stereospecific molecular interactions and for the rational design of the next generation of therapeutics.
References
- Guidechem. (n.d.). 1-Aminocyclohexanecarboxylic acid 2756-85-6 wiki.
- NextSDS. (n.d.). (1R,3S)-3-AMINOCYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information.
- Sigma-Aldrich. (n.d.). (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride | 2829279-57-2.
- Tokyo Chemical Industry. (n.d.). 1-Aminocyclohexanecarboxylic Acid | 2756-85-6.
- AChemBlock. (2026, March 20). (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 2829279-57-2.
- Sigma-Aldrich. (n.d.). (1S,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride.
- Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
- ChemScene. (n.d.). rel-(1R,3R)-3-Aminocyclohexane-1-carboxylic acid hydrochloride.
- ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
- Tokyo Chemical Industry. (n.d.). 4-Aminocyclohexanecarboxylic Acid | 1776-53-0.
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- PubChem. (n.d.). (1S,3S)-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 7005077.
- PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887.
- Santa Cruz Biotechnology. (n.d.). 3-Aminocyclohexanecarboxylic Acid | CAS 25912-50-9.
- ChemicalBook. (2026, January 13). 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6.
- Benchchem. (n.d.). (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide for Drug Discovery Professionals.
- ChemicalBook. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride suppliers & manufacturers in China.
- Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
- PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- MedchemExpress. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid | Drug Intermediate.
- Chemsrc. (2025, September 22). 3-Aminocyclohexanecarboxylic acid | CAS#:16636-51-4.
- Fisher Scientific. (n.d.). (1R,3S)-3-Aminocyclohexanecarboxylic Acid 98.0+%, TCI America 200 mg | Buy Online.
- ChemicalBook. (2026, January 14). cis-3-(Boc-amino)cyclohexanecarboxylic acid | 222530-33-8.
- Santa Cruz Biotechnology. (n.d.). (−)-(1R,3S)-3-Aminocyclopentane carboxylic acid | CAS 71830-08-5.
- FUJIFILM Wako Chemicals. (n.d.). 3-aminocyclopentane-1-carboxylic acid hydrochloride・(1R,3S).
- Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
Sources
- 1. (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 2829279-57-2 | AChemBlock [achemblock.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. 1-Aminocyclohexanecarboxylic Acid | 2756-85-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. fishersci.fi [fishersci.fi]
- 10. tcichemicals.com [tcichemicals.com]
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride CAS number
Abstract
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid that serves as a critical building block in modern medicinal chemistry. Its constrained cyclohexane scaffold provides a conformationally rigid backbone, making it an invaluable tool for designing molecules with high receptor specificity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its stereochemical nuances, physicochemical properties, stereoselective synthesis strategies, and robust analytical methodologies for quality control. Furthermore, this guide explores its applications as a gamma-aminobutyric acid (GABA) analogue and a versatile scaffold in the synthesis of complex pharmaceutical intermediates, underscoring its significance in the development of novel therapeutics.
Core Concepts: Nomenclature, Stereochemistry, and Significance
(1R,3S)-3-Aminocyclohexanecarboxylic acid belongs to a class of cyclic amino acids whose therapeutic potential is intrinsically linked to its three-dimensional structure. Understanding its stereochemistry is paramount for its effective application.
Stereochemical Definition
The designation "(1R,3S)" refers to the absolute configuration at the two chiral centers on the cyclohexane ring, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific configuration places the amino (-NH₂) and carboxylic acid (-COOH) groups in a cis orientation relative to each other on the ring. Its enantiomer, which has the opposite configuration at both chiral centers, is (1S,3R)-3-aminocyclohexanecarboxylic acid. While the physicochemical properties of enantiomers are identical (e.g., melting point, solubility), their interaction with other chiral molecules, such as biological receptors, can differ dramatically.
It is crucial for researchers to distinguish between these enantiomers, as much of the commercially available literature and supplier data pertains to the (1S,3R) isomer. The principles of synthesis and analysis discussed herein are generally applicable to both, with the key differentiators being the source of chirality and the outcome of stereospecific analysis.
Caption: Chemical structure of (1R,3S)-3-Aminocyclohexanecarboxylic acid.
Key Identifiers and Physicochemical Properties
Precise identification is critical for sourcing and regulatory purposes. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more convenient for experimental use.
| Property | Value | Source(s) |
| CAS Number | 2058044-04-3 | [1] |
| Enantiomer CAS | 2829279-57-2 ((1S,3R) isomer) | [2][3][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [3][5] |
| Molecular Weight | 179.64 g/mol | [3][5] |
| Appearance | White to off-white solid | [3][4] |
| Purity | Typically ≥95% or ≥97% | [2][3][4] |
| Storage | Store refrigerated, sealed in a dry environment | [2][4] |
| InChI Key | BOUHXQPJYJANEO-RIHPBJNCSA-N ((1S,3R) isomer) | [2][4] |
Significance in Medicinal Chemistry
The carboxylic acid functional group is a cornerstone in drug design, present in hundreds of approved pharmaceuticals. However, it can sometimes lead to poor metabolic stability or limited membrane permeability.[6] Utilizing bioisosteres or, in this case, incorporating the functional group into a rigid scaffold like a cyclohexane ring, is a key strategy to overcome these challenges.
-
Conformational Rigidity: The cyclohexane ring restricts the rotational freedom of the amino and carboxyl groups relative to each other. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.[7]
-
GABA Analogue: The spatial arrangement of the amino and carboxyl groups mimics that of the neurotransmitter GABA. This makes it a valuable lead structure for developing agents that target GABA receptors or transporters, with potential applications in epilepsy, anxiety, and neuropathic pain.[8]
-
Chiral Building Block: It serves as a versatile starting material for the synthesis of more complex molecules, including novel heterocyclic compounds, where its defined stereochemistry is transferred to the final product.[9]
Stereoselective Synthesis: A Logic-Driven Approach
Achieving high enantiomeric purity is the central challenge in synthesizing (1R,3S)-3-Aminocyclohexanecarboxylic acid. The choice of synthetic route is dictated by the need to establish the two chiral centers with the correct absolute and relative stereochemistry. A common and elegant strategy involves enzymatic desymmetrization.[8]
The causality behind this choice is clear: enzymes are chiral catalysts that can differentiate between two chemically equivalent (prochiral) groups in a symmetrical molecule, thereby creating a chiral product with very high enantiomeric excess (e.e.) under mild reaction conditions.
General Synthetic Workflow
A logical pathway begins with a readily available, achiral starting material like cis-cyclohexane-1,3-dicarboxylic acid. The key steps are outlined below.[8]
Caption: A validated synthetic pathway to chiral 3-aminocyclohexanecarboxylic acids.
-
Step 1: Meso-Diester Formation: The process starts by converting the dicarboxylic acid into a symmetric diester. This molecule possesses a plane of symmetry, making it a meso compound and thus achiral—an ideal substrate for enzymatic resolution.
-
Step 2: Enzymatic Desymmetrization: This is the key chirality-inducing step. A lipase selectively hydrolyzes only one of the two ester groups. The enzyme's chiral active site can distinguish between the pro-chiral ester functionalities, leading to the formation of a chiral monoester with high optical purity.[8]
-
Step 3: Curtius Rearrangement: The remaining carboxylic acid group of the chiral monoester is converted into an amine via a modified Curtius rearrangement. This reaction proceeds with retention of configuration, ensuring that the stereochemistry established by the enzyme is preserved.
-
Step 4: Deprotection and Salt Formation: The final steps involve the hydrolysis of the remaining ester and the removal of any protecting groups (like the Boc group) from the newly formed amine, typically under acidic conditions which concurrently forms the stable hydrochloride salt.[8]
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemistry of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a non-negotiable aspect of its use in research and development. A multi-technique approach provides a self-validating system for quality control.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for verifying the covalent structure.
-
¹H NMR: Key signals include multiplets corresponding to the protons on the cyclohexane ring. The protons alpha to the amino and carboxyl groups will have distinct chemical shifts. The integration of these signals confirms the relative number of protons in different environments.
-
¹³C NMR: The spectrum will show seven distinct carbon signals, with the carbonyl carbon of the carboxylic acid appearing furthest downfield (e.g., >170 ppm).
Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the hydrochloride salt.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial. Hydrochloride salts often have good solubility in these solvents.[10]
-
Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[10]
-
Analysis: Acquire ¹H and ¹³C spectra on a calibrated spectrometer. Shimming is crucial for achieving high resolution.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the presence of key functional groups. While FT-IR cannot distinguish between enantiomers, it can differentiate racemic compounds from enantiopure ones in the solid state due to differences in crystal lattice packing.[11]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, broad | 2500-3300 |
| N-H (Ammonium Salt) | Stretching, broad | ~3000 |
| C-H (Aliphatic) | Stretching | 2850-2950 |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| N-H (Ammonium Salt) | Bending | ~1500-1600 |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 |
Source: Adapted from characteristic group vibration data.[12]
Purity and Stereochemical Integrity
High-Performance Liquid Chromatography (HPLC):
-
Chemical Purity: Reversed-phase HPLC with UV or mass spectrometric detection is the standard method for determining chemical purity by separating the target compound from any synthetic byproducts or starting materials.
-
Enantiomeric Purity: This is the most critical quality control parameter. It cannot be determined by standard HPLC. A specialized chiral HPLC method is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.
Caption: Integrated workflow for the comprehensive analysis of the target compound.
Protocol: Chiral HPLC Method Development Strategy
-
Column Screening: Select a range of chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose), as these are effective for a broad range of chiral molecules, including amino acids.[13]
-
Mobile Phase Optimization: Begin with standard mobile phases like hexane/isopropanol (normal phase) or acetonitrile/water with acidic or basic additives (reversed-phase or polar organic mode). Systematically vary the solvent ratios to optimize resolution.
-
Detection: Use UV detection, as the carboxylic acid group provides a chromophore, albeit a weak one. Mass spectrometry provides greater sensitivity and specificity.
-
Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision to ensure it is reliable for routine quantification of enantiomeric excess (e.e.).[13]
References
-
NextSDS. (1R,3S)-3-AMINOCYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. [Link]
- Google Patents. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
-
ResearchGate. A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
PubChem. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491. [Link]
-
MySkinRecipes. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. [Link]
-
SlidePlayer. IR spectrum of carboxylic acids and alcohols. [Link]
-
ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
-
Research and Reviews. Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]
-
J-STAGE. Automated High-Performance Liquid Chromatographic Analysis of D- and L-Amino Acids by Reversed-Phase Chromatography. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]
-
Shimadzu. FTIR TALK LETTER Vol.8. [Link]
-
J-STAGE. In situ Analysis of Functional Groups of Humic Substances Complexing with Metal Ions by ATR-FTIR Spectroscopy. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride | 2829279-57-2 [sigmaaldrich.com]
- 3. (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 2829279-57-2 | AChemBlock [achemblock.com]
- 4. (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride | 2829279-57-2 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride stereoisomers
An In-depth Technical Guide to the Stereoisomers of (1R,3S)-3-Aminocyclohexanecarboxylic Acid Hydrochloride
Authored by a Senior Application Scientist
Abstract
Stereochemistry is a cornerstone of modern drug development, dictating the three-dimensional arrangement of atoms within a molecule and, consequently, its interaction with biological systems. This guide provides a comprehensive technical overview of the stereoisomers of 3-aminocyclohexanecarboxylic acid, with a specific focus on the (1R,3S) configuration. We will explore the fundamental principles of its stereoisomerism, delve into robust synthetic and chiral resolution strategies, detail advanced analytical techniques for separation and characterization, and discuss the profound implications of stereochemistry on pharmacological activity. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical chiral building block.
The Central Role of Chirality in Drug Design
In pharmaceutical sciences, the spatial arrangement of a molecule is not a trivial detail; it is a critical determinant of its therapeutic effect. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While they possess identical physical properties in an achiral environment, their behavior within the chiral landscape of the human body—receptors, enzymes, and other proteins—can differ dramatically.[2][3] This stereoselectivity can manifest in various ways: one enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, possess a different pharmacological profile, or even be toxic.[3][4]
The case of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride exemplifies this principle. As a constrained cyclic amino acid, its rigid structure makes it a valuable scaffold in medicinal chemistry, particularly for mimicking peptide turns or as a building block for novel therapeutics.[5] Understanding and controlling its stereochemistry is paramount to harnessing its full potential.
Deconstructing the Stereochemistry of 3-Aminocyclohexanecarboxylic Acid
3-Aminocyclohexanecarboxylic acid possesses two stereogenic centers at the C1 (carboxyl) and C3 (amino) positions. This gives rise to a total of 2² = 4 possible stereoisomers. These isomers can be categorized into two pairs of enantiomers.
-
Cis Isomers: The amino and carboxyl groups are on the same face of the cyclohexane ring. This pair consists of the (1R,3S) and (1S,3R) enantiomers.
-
Trans Isomers: The amino and carboxyl groups are on opposite faces of the ring. This pair consists of the (1R,3R) and (1S,3S) enantiomers.[6]
The relationship between these isomers is critical. The (1R,3S) isomer is the enantiomer of the (1S,3R) isomer. However, the relationship between a cis isomer (e.g., 1R,3S) and a trans isomer (e.g., 1R,3R) is diastereomeric.[1] Diastereomers are stereoisomers that are not mirror images and, importantly, have different physical and chemical properties, which is a key factor in their separation.
Figure 1: Stereoisomeric relationships of 3-Aminocyclohexanecarboxylic acid.
Synthesis and Enantioselective Control
Achieving stereochemical purity is a central challenge in organic synthesis. For a target like (1R,3S)-3-Aminocyclohexanecarboxylic acid, the primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.[7]
Asymmetric Synthesis via Enzymatic Desymmetrization
A highly effective route leverages the stereoselectivity of enzymes. One established method begins with an achiral cis-cyclohexane-1,3-dicarboxylic acid starting material and uses an enzyme to induce asymmetry.[8] The causality here is that the enzyme's chiral active site selectively hydrolyzes one of the two ester groups of an intermediate meso-diester, yielding a chiral monoester with high enantiomeric excess (e.e.).[8] This chiral intermediate then directs the stereochemistry of subsequent reactions.
Figure 2: Asymmetric synthesis workflow for (1R,3S)-3-Aminocyclohexanecarboxylic acid.
Protocol: Asymmetric Synthesis
-
Anhydride Formation: A mixture of cis and trans cyclohexane-1,3-dicarboxylic acid is treated with acetic anhydride and heated to reflux to form the cyclic cis-anhydride. The trans isomer does not react and can be removed.
-
Diesterification: The purified cis-anhydride is opened with an alcohol (e.g., methanol) under acidic conditions to yield the corresponding meso-diester.
-
Enzymatic Desymmetrization: The meso-diester is suspended in a phosphate buffer solution. A lipase (e.g., Lipase AY-30) is added, and the pH is maintained at 7.0 by the controlled addition of NaOH. The reaction proceeds until one equivalent of base is consumed, indicating the formation of the chiral monoester.[8]
-
Curtius Rearrangement: The purified chiral monoester is converted to the target amino acid via a modified Curtius-type reaction, which transforms the carboxylic acid group into an amine with retention of configuration. This typically involves activation of the acid, reaction with an azide source, thermal rearrangement, and trapping of the resulting isocyanate with an alcohol like tert-butanol to form a Boc-protected amine.
-
Deprotection: The resulting N-Boc protected amino ester is subjected to hydrolysis (to cleave the ester) and acid-catalyzed deprotection (to remove the Boc group), yielding the final (1R,3S)-3-Aminocyclohexanecarboxylic acid.[8] The product is then typically isolated as its hydrochloride salt for improved stability and handling.
Analytical Separation and Structural Elucidation
A robust analytical workflow is essential to verify the stereochemical purity and identity of the final product. This involves both separation of the stereoisomers and their unambiguous characterization.
Figure 3: General analytical workflow for stereoisomer separation and characterization.
Separation Methodologies
-
Diastereomer Separation: Because cis and trans isomers are diastereomers, they have different polarities and can be separated using standard techniques like silica gel column chromatography.[9] The choice of eluent system is critical; a gradient of a non-polar solvent (like dichloromethane) and a polar solvent (like methanol) is often effective. Adding a small amount of a basic modifier like triethylamine can improve peak shape by neutralizing acidic sites on the silica.[9]
-
Enantiomer Separation (Chiral HPLC): Separating enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard.[7] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are a common first choice for this class of compounds.[9]
Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column (e.g., Daicel Chiralpak AY-H).
-
Mobile Phase Preparation: A typical mobile phase could be a mixture of hexane, ethanol, and trifluoroacetic acid (TFA), for example, in a 98:2:0.1 ratio.[7] TFA is used to protonate the amino and carboxyl groups to ensure good peak shape.
-
Sample Preparation: Dissolve the hydrochloride salt of the amino acid mixture in the mobile phase at a concentration of ~1 mg/mL.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomers will elute as separate peaks, allowing for the determination of the enantiomeric excess (e.e.).
Characterization Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing diastereomers. The cis and trans isomers will exhibit distinct chemical shifts and coupling constants due to the different spatial orientations of the protons and carbons.[9] For example, the proton alpha to the nitrogen (H-3) typically appears at a different chemical shift in the cis versus the trans isomer.[9] While standard NMR cannot differentiate enantiomers, chiral solvating agents can be used to induce diastereomeric environments that result in separable NMR signals.
| Nucleus | Isomer Type | Typical Chemical Shift (ppm) | Rationale for Difference |
| ¹H (H-3, CH-NH₂) | cis | ~2.8 (tt) | Different magnetic environment due to the proximity of the carboxyl group. |
| ¹H (H-3, CH-NH₂) | trans | ~3.2 (tt) | Anisotropic effect of the carboxyl group is different in the trans configuration. |
| ¹³C (C-3, CH-NH₂) | cis | ~51.7 | Steric and electronic effects differ between the diastereomers. |
| ¹³C (C-3, CH-NH₂) | trans | ~49.3 | The relative orientation of substituents impacts the carbon nucleus shielding. |
| Table 1: Representative NMR Chemical Shift Differences for cis vs. trans-3-Aminocyclohexanols. Note: Exact values are dependent on solvent and specific substitution. Data is illustrative based on similar structures.[9] |
-
X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a chiral molecule.[10] It requires growing a single, high-quality crystal of the compound, which can be challenging. The resulting diffraction pattern provides a three-dimensional electron density map, allowing for the unambiguous assignment of the (R) and (S) configuration at each stereocenter.[11][12]
-
Optical Rotation: A purified enantiomer will rotate the plane of polarized light. The direction and magnitude of this rotation (the specific rotation, [α]D) is a characteristic physical property.[2] This technique is primarily used to confirm the identity of a known enantiomer and to quickly assess enantiomeric purity by comparing the measured value to the literature value for the pure compound.[8]
Pharmacological Significance: A Tale of Two Isomers
The biological activity of 3-aminocyclohexanecarboxylic acid stereoisomers provides a compelling case study in stereopharmacology. Research has shown that these isomers exhibit significantly different potencies as inhibitors of γ-aminobutyric acid (GABA) uptake in rat brain slices.
Specifically, the (1S,3R) isomer (the enantiomer of the topic compound) is a potent inhibitor of GABA uptake, with a potency similar to GABA itself. In stark contrast, the (1R,3S) isomer is at least 20 times less potent .[8]
This dramatic difference in activity highlights the exquisite stereochemical recognition by the target protein (the GABA transporter). The precise three-dimensional arrangement of the amino and carboxyl groups on the cyclohexane scaffold is critical for effective binding. This finding underscores the absolute necessity of producing single-enantiomer drugs. Using a racemic mixture would mean administering a drug that is 50% less active and introduces a "stereochemical ballast" that could contribute to off-target effects or a different metabolic profile.[3]
Conclusion
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is more than just a chemical reagent; it is a model system for understanding the critical role of stereochemistry in the life sciences. Its four stereoisomers, arising from two chiral centers, present distinct challenges and opportunities in synthesis, analysis, and application. Mastery of enantioselective synthesis, typically through enzymatic methods, is key to accessing the desired stereoisomer. A multi-faceted analytical approach, combining chromatographic separation (chiral HPLC) with spectroscopic (NMR) and crystallographic (X-ray) characterization, is required to ensure absolute stereochemical fidelity. The profound difference in biological activity between the (1S,3R) and (1R,3S) enantiomers serves as a powerful reminder for all drug development professionals that in the world of pharmacology, three-dimensional structure is inextricably linked to function.
References
-
Chen, Y., et al. (2005). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. Available at: [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Acta Scientific Biotechnology Research. Available at: [Link]
-
Organic Syntheses. (n.d.). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses Procedure. Available at: [Link]
-
Kusumoto, T., et al. (2007). Structures of chiral carboxylic acids. All the stereoisomers of them... ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.
-
Yasuhara, A., et al. (2006). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess of Chiral Amines and Alcohols. The Chemical Record. Available at: [Link]
-
Islam, M. R., Mahdi, J. G., & Bowen, I. D. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety. Available at: [Link]
-
Muni, I. S. (n.d.). Structural features which influence drug action. IS MUNI. Available at: [Link]
-
Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). (1S,3S)-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Al-azzawi, A., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis. Available at: [Link]
- Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. Google Patents.
-
SlideShare. (n.d.). Stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]
-
Safo, M. K., & Ahmed, M. H. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. Available at: [Link]
-
OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI. Available at: [Link]
-
Kermani, A. A., Aggarwal, S., & Ghanbarpour, A. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. Available at: [Link]
-
de Oliveira, L. F., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A. Available at: [Link]
Sources
- 1. biomedgrid.com [biomedgrid.com]
- 2. is.muni.cz [is.muni.cz]
- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. chemimpex.com [chemimpex.com]
- 6. (1S,3S)-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 7005077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]
- 11. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 12. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
The Architectonics of Asymmetric Synthesis: A Guide to Chiral Bifunctional Molecules
Abstract
In the pursuit of enantiomerically pure compounds, a goal of paramount importance in pharmaceutical and materials science, the field of asymmetric catalysis has continually evolved. This technical guide delves into the core principles and practical applications of a particularly elegant and powerful class of catalysts: chiral bifunctional molecules. Moving beyond simple activation, these sophisticated molecular architects possess two distinct functional groups that work in a concerted, synergistic fashion to organize the transition state of a chemical reaction. This dual activation strategy, which often mimics the efficiency of nature's enzymes, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to exceptional levels of stereocontrol under mild reaction conditions. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights into the design, mechanism, and application of these remarkable catalysts. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the major classes of chiral bifunctional catalysts that have revolutionized modern organic synthesis.
The Principle of Bifunctionality: A Paradigm Shift in Asymmetric Catalysis
The central tenet of chiral bifunctional catalysis lies in the cooperative action of two distinct functional moieties integrated into a single, chiral scaffold.[1] This design philosophy marks a departure from traditional catalysis, which often relies on a single point of activation. In a typical polar addition reaction, a bifunctional catalyst will simultaneously activate the electrophile and the pronucleophile.[2] This is most commonly achieved through a combination of a Lewis basic or Brønsted basic site to deprotonate and activate the nucleophile, and a Lewis acidic or hydrogen-bond donor site to activate and orient the electrophile.[1] This dual activation model brings the two reactants into close proximity within a well-defined chiral environment, dramatically lowering the activation energy of the desired stereochemical pathway.
The power of this approach is rooted in its ability to create a highly organized, transient supramolecular assembly involving the catalyst and both substrates. This intricate network of non-covalent interactions, such as hydrogen bonds, dictates the facial selectivity of the reaction, leading to high enantiomeric excess (ee).[3]
Figure 2: Catalytic cycle of a bifunctional thiourea catalyst.
Squaramide Catalysts
Building on the success of thioureas, squaramides have emerged as a superior class of hydrogen-bond donors. [4]The four-membered ring of the squaramide moiety imparts greater rigidity and acidity to the N-H protons compared to thioureas. [4]This enhanced acidity leads to stronger and more directional hydrogen bonds, often resulting in higher catalytic activity and enantioselectivity. [4]Like their thiourea counterparts, chiral squaramides are typically appended with a basic amine to achieve bifunctionality. Rawal and others have extensively demonstrated their utility in a variety of conjugate addition reactions. [5][6]
Chiral Phase-Transfer Catalysts (PTCs)
Chiral phase-transfer catalysis represents a powerful strategy for conducting asymmetric synthesis in biphasic systems, often using water as a solvent, which aligns with the principles of green chemistry. [7]The design of bifunctional PTCs, pioneered by Maruoka and others, has significantly advanced this field. [7][8]These catalysts are typically chiral quaternary ammonium or phosphonium salts that possess an additional functional group capable of hydrogen bonding, such as a hydroxyl or amino group. [9][10]The onium salt facilitates the transport of an anionic nucleophile from the aqueous phase to the organic phase, while the second functional group interacts with the electrophile, organizing the transition state for stereoselective bond formation. [8] Prominent Example:
-
Maruoka's Catalyst®: These C2-symmetric, binaphthyl-derived quaternary ammonium salts are highly effective for the asymmetric alkylation of glycine derivatives, providing a practical route to a wide range of non-natural α-amino acids. [7][8]
Mechanistic Insights: The Choreography of Dual Activation
A deep understanding of the reaction mechanism is crucial for rational catalyst design and optimization. The synergistic action of the two functional groups in a bifunctional catalyst can be elucidated through a combination of kinetic studies, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). [3] For instance, in the thiourea-catalyzed Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, the tertiary amine base deprotonates the dicarbonyl compound to form an enolate. This enolate is stabilized by the protonated amine through hydrogen bonding or ion-pairing. Simultaneously, the two N-H protons of the thiourea moiety form hydrogen bonds with the oxygen atoms of the nitro group on the electrophile. [11]This dual activation brings the nucleophile and electrophile together in a specific orientation, favoring the attack on one of the prochiral faces of the nitroolefin, thus leading to the observed enantioselectivity. [3]
Practical Applications and Experimental Protocols
The true measure of a catalyst's utility lies in its ability to reliably and efficiently produce valuable chiral molecules. Chiral bifunctional catalysts have found widespread application in the synthesis of complex natural products and active pharmaceutical ingredients.
Comparative Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of C-C bond formation and serves as an excellent benchmark reaction for comparing the efficacy of different bifunctional catalysts.
| Catalyst Type | Representative Catalyst | Electrophile | Nucleophile | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Thiourea | Takemoto's Catalyst | β-Nitrostyrene | Acetylacetone | Toluene | 10 | 24 | 78 | 94 | [12] |
| Squaramide | Rawal's Catalyst | β-Nitrostyrene | 2,4-Pentanedione | CH₂Cl₂ | 0.1 | 1 | 98 | >99 | [13] |
| Thiourea | Jacobsen's Catalyst | β-Nitrostyrene | Diethyl Malonate | Toluene | 2 | 48 | 95 | 93 | [14] |
This table is a representative summary and specific results may vary based on substrate and reaction conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of Takemoto's Catalyst
This protocol describes a simplified two-step synthesis of (1R,2R)-N1-(3,5-bis(trifluoromethyl)phenyl)-N2-(2-(dimethylamino)cyclohexyl)thiourea. [7][9]
-
Step 1: Synthesis of the Aminothiourea Intermediate:
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 equiv) in an appropriate solvent, add phenyl chlorothioformate (1.0 equiv).
-
Stir the mixture at room temperature until the formation of the intermediate is complete (monitor by TLC).
-
Add a solution of trans-1,2-diaminocyclohexane (1.0 equiv) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Isolate the product by extraction and purify by column chromatography to yield the mono-thiourea derivative.
-
-
Step 2: Reductive Dimethylation:
-
Dissolve the aminothiourea intermediate (1.0 equiv) in a suitable solvent (e.g., dioxane).
-
Add aqueous formaldehyde (10.0 equiv) and aqueous NaH₂PO₃ solution (10.0 equiv). [9] 3. Stir the mixture at 60 °C for 1 hour. [9] 4. Adjust the pH to 8 with aqueous NaOH and extract the product with CH₂Cl₂.
-
Dry the combined organic layers, concentrate, and purify the residue by flash chromatography to afford Takemoto's catalyst. [9] Protocol 2: Asymmetric Michael Addition using a Bifunctional Thiourea Catalyst
-
This is a general procedure for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin catalyzed by a Takemoto-type catalyst. [15][12]
-
To a vial, add the nitroolefin (0.1 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (0.1 mmol, 1.0 equiv), and the chiral bifunctional thiourea catalyst (0.01 mmol, 10 mol%). [12]2. Add toluene (1.0 mL). [12]3. Stir the resulting mixture at 0 °C for 24 hours, monitoring the reaction progress by TLC. [12]4. Upon completion, directly purify the reaction mixture by silica gel column chromatography (e.g., hexane/EtOAc eluent) to isolate the enantioenriched product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 3: Asymmetric Alkylation using a Maruoka Phase-Transfer Catalyst
This protocol outlines a general procedure for the asymmetric benzylation of a glycine Schiff base under phase-transfer conditions. [16]
-
In a reaction vessel, combine the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv), the chiral Maruoka catalyst (e.g., (S,S)-1e, 1 mol%), and toluene. [17]2. Add benzyl bromide (1.2 equiv) to the mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add a 50% aqueous solution of a base (e.g., CsOH·H₂O) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the alkylated amino acid derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Workflow for Catalyst Selection and Optimization
The selection of an appropriate bifunctional catalyst and the optimization of reaction conditions are critical for achieving high performance in asymmetric synthesis. The following workflow provides a general guideline for this process.
Figure 3: A general workflow for catalyst selection and reaction optimization.
Conclusion and Future Outlook
Chiral bifunctional molecules have fundamentally changed the landscape of asymmetric catalysis. Their ability to orchestrate complex chemical transformations with high precision and efficiency through cooperative activation is a testament to the power of rational catalyst design. The principles of bifunctionality, initially demonstrated with organocatalysts like thioureas and squaramides, continue to inspire the development of new catalytic systems, including those that integrate metal catalysis with organocatalysis.
For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these catalysts is no longer optional but essential. The continued exploration of novel chiral scaffolds, the fine-tuning of existing catalyst structures, and the application of these principles to new and challenging transformations will undoubtedly lead to even more powerful and selective synthetic methodologies in the years to come. The era of molecular architects, capable of constructing complex chiral molecules with atomic precision, is well and truly upon us.
References
-
Insights into the Dual Activation Mechanism Involving Bifunctional Cinchona Alkaloid Thiourea Organocatalysts: An NMR and DFT Study. ACS Publications. [Link]
-
Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. PMC. [Link]
-
Japan Academy Prize to: Keiji Maruoka Professor, Graduate School of Science, Kyoto University for “Development of Chiral Phase-transfer Catalysts”. Japan Academy. [Link]
-
Asymmetric Indoline Synthesis via Intramolecular aza-Michael Addition Mediated by Bifunctional Organocatalysts. PubMed. [Link]
-
Asymmetric Michael addition reactions catalyzed by a novel upper-rim functionalized calixs[5]quaramide organocatalyst. ScienceDirect. [Link]
-
Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. ACS Publications. [Link]
-
Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI. [Link]
-
Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical and Pharmaceutical Bulletin. [Link]
-
Jacobsen Group Research. Harvard University. [Link]
-
DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Kyoto University. [Link]
-
Squaramide-catalyzed enantioselective Friedel–Crafts reaction of indoles with imines. RSC Publishing. [Link]
-
Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journals. [Link]
-
Proposed transition state of amine-squaramide. ResearchGate. [Link]
-
Design of high-performance chiral phase-transfer catalysts with privileged structures. The Japan Academy. [Link]
-
Bifunctional catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society. [Link]
-
Chiral Bifunctional Selenide Catalysts for Asymmetric Iodolactonizations. J-Stage. [Link]
-
Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. PMC. [Link]
-
Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Chemical Communications (RSC Publishing). [Link]
-
Insights into Thiourea-Based Bifunctional Catalysts for Efficient Conversion of CO2 to Cyclic Carbonates. The Journal of Organic Chemistry. [Link]
-
Asymmetric Organocatalysis Technology. SUMITOMO CHEMICAL. [Link]
-
Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Organic Chemistry Portal. [Link]
-
Synthesis of squaramides and their application in organocatalysis: computational and experimental studies. Repositorio Institucional de Documentos. [Link]
-
Chiral Thiourea‐Based Bifunctional Organocatalysts in the Asymmetric Nitro‐Michael Addition: A Joint Experimental‐Theoretical Study. Sci-Hub. [Link]
-
C2-Symmetric Chiral Phase-transfer Catalysts for Practical Asymmetric Synthesis. CHIMIA. [Link]
-
Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. MDPI. [Link]
-
Organocatalytic Enantioselective Strecker Reaction with Seven‐Membered Cyclic Imines. SciSpace. [Link]
-
Design of high-performance chiral phase-transfer catalysts with privileged structures. PMC. [Link]
-
Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. PMC. [Link]
-
Reported representative bifunctional amine-thiourea catalysts and the dual activation model. ResearchGate. [Link]
-
Molecular Design of a C 2 -Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Organic Chemistry Portal. [Link]
-
Squaramide-Based Catalysts in Organic Synthesis (A Review). ResearchGate. [Link]
-
A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. PMC. [Link]
-
Squaramide-catalyzed enantioselective Friedel–Crafts reaction of indoles with imines. RSC Publishing. [Link]
-
Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. University of Wisconsin-Madison. [Link]
-
A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent for Carboxylic Acids. MDPI. [Link]
-
An Effective Bifunctional Thiourea Catalyst for Highly Enantio- and Diastereoselective Michael Addition of Cyclohexanone to Nitroolefins. ResearchGate. [Link]
-
Jacobsen's use of bis‐thiourea catalysis to tackle challenging site‐selective glycosylations. ResearchGate. [Link]
-
Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction. RSC Publishing. [Link]
-
DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Yoshiji Takemoto. [Link]
-
Synthesis of Thiourea and Urea Organocatalysts by Opioids. DORAS. [Link]
-
Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst. Matthew Andres Moreno. [Link]
Sources
- 1. Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. idc-online.com [idc-online.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 11. Sci-Hub. Chiral Thiourea‐Based Bifunctional Organocatalysts in the Asymmetric Nitro‐Michael Addition: A Joint Experimental‐Theoretical Study / Advanced Synthesis & Catalysis, 2006 [sci-hub.box]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Jacobsen Thioureas [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chimia.ch [chimia.ch]
Molecular conformation of aminocyclohexanecarboxylic acids
A thorough understanding of these principles, verified through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is indispensable for professionals in drug discovery. By mastering the conformational behavior of ACHCs, scientists can rationally design and synthesize molecules with precisely controlled three-dimensional structures, leading to enhanced biological activity, improved selectivity, and better therapeutic outcomes. [6]
References
-
Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]
-
KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]
-
Zanuy, D., et al. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PMC. [Link]
-
St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]
-
Wikipedia. Cyclohexane conformation. [Link]
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
Michigan State University Department of Chemistry. Ring Conformations. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Building Blocks for Innovation: Boc-1-Aminocyclohexanecarboxylic Acid Availability. [Link]
-
Fiveable. (2025). A-Value: Organic Chemistry Study Guide. [Link]
-
Varughese, K. I., Chacko, K. K., & Zand, R. (1975). The crystal and molecular structure of 1-aminocyclohexanecarboxylic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(3), 866-868. [Link]
-
Reddit. (2019). Cyclohexane 'A values' for Substituents. [Link]
-
Lumen Learning. Monosubstituted Cylcohexanes. [Link]
-
Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an. University of Wisconsin–Madison. [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]
-
Leśniak, S., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]
-
Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 121(26), 6206-6212. [Link]
-
Okamoto, S., et al. (1965). AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. J-Stage. [Link]
-
Johnston, G. A. R., et al. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. [Link]
-
Ji, M., et al. (2022). Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. PMC. [Link]
-
Chacko, K. K., & Zand, R. (1982). An aminocyclohexanecarboxylic acid. Acta Crystallographica Section B: Structural Science, 38(12), 3169-3171. [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. PubMed. [Link]
- Google Patents. (2017).
- Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
ResearchGate. (1984). Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols. [Link]
-
Tormena, C. F., et al. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
ResearchGate. (2014). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). [Link]
-
ResearchGate. (2001). Conformational profile of 1-aminocyclopropanecarboxylic acid. [Link]
-
Ji, H., et al. (2009). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]
-
Indian Institute of Science. (2018). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. [Link]
-
Rittner, R., et al. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(4), 263-279. [Link]
-
Manjula, M. V., et al. (2001). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]
-
ResearchGate. (2018). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]
-
ResearchGate. (2018). Intramolecular Hydrogen Bonding in Α-Keto and - Amanote Research. [Link]
-
van der Meulen, P., et al. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. PMC. [Link]
-
Zhang, Y-Q., et al. (2017). The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks. RSC Publishing. [Link]
-
Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2181-2204. [Link]
-
Mierke, D. F., et al. (1994). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Con. Journal of the American Chemical Society, 116(26), 11997-12004. [Link]
-
Casy, A. F., et al. (1983). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Safo, M. K., & Abdulmalik, O. (2011). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Cellular and Molecular Life Sciences, 68(19), 3241-3258. [Link]
-
OUCI. (2020). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
-
Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. PubMed. [Link]
-
ResearchGate. (2013). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. [Link]
Sources
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Stereoisomers [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. nbinno.com [nbinno.com]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 15. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 16. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride, a conformationally constrained GABA analogue, represents a molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclic structure provides a well-defined spatial arrangement of the amino and carboxylic acid functional groups, making it a valuable scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl, offering insights into its behavior that are critical for its application in research and formulation development. The hydrochloride salt form is often utilized to enhance the compound's stability and aqueous solubility.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of a compound is paramount for its effective application. The key identifiers and properties of (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl are summarized below.
| Property | Value | Source |
| Chemical Name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | N/A |
| Synonyms | cis-3-Aminocyclohexanecarboxylic acid hydrochloride | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 179.65 g/mol | [2][3] |
| CAS Number | 2635331-87-0 | [4] |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Melting Point | Data not available for the HCl salt. The free acid, (1R,3S)-3-Aminocyclohexanecarboxylic Acid, has a melting point of 279 °C. | [5] |
Structural Elucidation and Spectroscopic Data
The specific stereochemistry of (1R,3S)-3-Aminocyclohexanecarboxylic acid, with both the amino and carboxyl groups in a cis-configuration, is a defining feature of the molecule. Spectroscopic techniques are essential for confirming this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for the structural analysis of organic molecules. For cis-3-aminocyclohexanecarboxylic acid derivatives, the coupling constants and chemical shifts of the protons on the cyclohexane ring can confirm the cis relationship between the substituents. In the ¹H NMR spectrum, the protons alpha to the amino and carboxylic acid groups would exhibit specific splitting patterns and chemical shifts influenced by their axial or equatorial positions.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium salt, and the C=O stretch of the carbonyl group.[7]
Ionization Behavior: pKa
Experimental Determination of pKa
A standard and reliable method for determining pKa values is potentiometric titration.[8]
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl.
Materials:
-
(1R,3S)-3-Aminocyclohexanecarboxylic acid HCl
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a known amount of (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.
-
Acidification: Lower the pH of the solution to ~1.5-2.0 by adding a standardized 0.1 M HCl solution. This ensures that both the carboxylic acid and the amino group are fully protonated at the start of the titration.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding.
-
Endpoint Determination: Continue the titration until the pH reaches ~12, ensuring that both equivalence points have been passed.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid group, and the second corresponds to the pKa of the amino group.
Causality Behind Experimental Choices:
-
Starting at a low pH ensures that the titration begins with the fully protonated species, allowing for the observation of both deprotonation events.
-
Using carbonate-free NaOH is crucial as dissolved carbon dioxide can interfere with the titration of the weakly acidic ammonium group.
-
Slow, incremental addition of the titrant and allowing for stabilization ensures that the measured pH is at equilibrium.
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt of an amino acid, (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl is expected to have good aqueous solubility. The presence of both a charged amino group and a polar carboxylic acid group contributes to its interaction with water molecules.[9]
Experimental Determination of Aqueous Solubility
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol: Aqueous Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl in water.
Materials:
-
(1R,3S)-3-Aminocyclohexanecarboxylic acid HCl
-
Deionized water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical method
Procedure:
-
Sample Preparation: Add an excess amount of (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl to a known volume of deionized water in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.
-
Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
A prolonged equilibration time with agitation ensures that the system has reached a true equilibrium state.
-
Centrifugation provides a clear separation of the solid and liquid phases, preventing undissolved particles from interfering with the concentration measurement.
Stability and Degradation
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[10][11][12]
Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions more severe than those encountered during routine storage and handling.
Workflow: Forced Degradation Study
Caption: A typical workflow for a forced degradation study.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For pharmaceutical solids, this can impact powder flow, compaction, and chemical stability. Amino acid hydrochlorides, being salts, can exhibit some degree of hygroscopicity.
Hygroscopicity Classification
A common method for assessing hygroscopicity is to measure the moisture uptake of a sample when exposed to a high-humidity environment.
Protocol: Hygroscopicity Assessment
Objective: To classify the hygroscopicity of (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl.
Materials:
-
(1R,3S)-3-Aminocyclohexanecarboxylic acid HCl, pre-dried
-
Desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., 80% RH with a saturated solution of ammonium chloride)
-
Analytical balance
-
Weighing boats
Procedure:
-
Initial Weighing: Accurately weigh a pre-dried sample of the compound.
-
Exposure: Place the sample in a desiccator maintained at a constant high relative humidity (e.g., 80% RH) and a constant temperature (e.g., 25 °C).
-
Final Weighing: After a defined period (e.g., 24 hours), re-weigh the sample.
-
Calculation: Calculate the percentage increase in mass.
-
Classification: Classify the hygroscopicity based on the percentage of moisture absorbed, according to pharmacopeial standards (e.g., European Pharmacopoeia).
Causality Behind Experimental Choices:
-
Pre-drying the sample establishes a consistent baseline for moisture content.
-
Using a saturated salt solution provides a stable and well-defined relative humidity environment.
-
A 24-hour exposure period is a standard duration for this classification.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physicochemical properties, including solubility, melting point, and stability. A polymorphic screening study is essential in early drug development to identify and characterize different crystalline forms. While no specific polymorphic forms of (1R,3S)-3-Aminocyclohexanecarboxylic acid HCl have been reported in the literature, it is a possibility for crystalline organic compounds.[1]
Polymorphic Screening Workflow
Caption: A workflow for polymorphic screening.
Conclusion
References
-
Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (n.d.). Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules, 17(1), 151-161.
- Data supporting hygroscopicity classification of resins. (2022).
-
(1R,3S)-3-AMINOCYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis, 6(3), 159-165.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (2021).
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2016).
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules, 27(4), 1184.
- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.). Google Patents.
- A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. (2004).
- Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(10), o2509-o2510.
- (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2017).
- 21.
- Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. (n.d.). Thermo Fisher Scientific.
- Acid dissociation constant pKa of some carboxylic acids: correlation between ex. (2015). Australian Journal of Basic and Applied Sciences.
- Development of Methods for the Determin
- Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2000).
- IMGT classes of the 20 common amino acids. (2021). IMGT.
-
pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]
Sources
- 1. Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride | 2829279-57-2 [sigmaaldrich.com]
- 3. (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 2829279-57-2 | AChemBlock [achemblock.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Inhibition: The Structure-Activity Relationship (SAR) and Pharmacology of GABA Analogues
The Mechanistic Divergence of GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, exogenous GABA has negligible therapeutic utility due to its extreme hydrophilicity, which prevents it from crossing the blood-brain barrier (BBB)[1]. To harness the inhibitory potential of the GABAergic system, medicinal chemists have synthesized a vast library of conformationally restricted and substituted GABA analogues.
Paradoxically, the most clinically successful "GABA analogues"—the gabapentinoids—exert their effects entirely independent of GABA receptors. Instead, they bind with high affinity to the[2]. The structural modifications applied to the foundational γ -amino acid backbone dictate entirely divergent pharmacological trajectories.
Molecular divergence of GABA analogues based on structural modifications.
-
True GABAergics: Addition of a lipophilic aromatic ring (e.g., the p-chlorophenyl group in Baclofen) retains affinity for the GABAB metabotropic receptor while enhancing BBB penetration[1].
-
Gabapentinoids ( α2δ Ligands): Alkyl or cycloalkyl substitutions at the β or γ carbon shift the affinity away from GABA receptors and toward the α2δ−1 and α2δ−2 subunits of VGCCs[2]. These compounds mimic the amino acid leucine, hijacking the to enter the central nervous system[3].
-
Enzyme Inhibitors: Vinyl substitutions (e.g., Vigabatrin) create mechanism-based (suicide) inhibitors of GABA transaminase (GABA-AT), preventing endogenous GABA degradation[1].
Quantitative SAR Profiles of α2δ Ligands
The binding pocket of the α2δ subunit contains a double Cache domain, originally evolved in bacteria to sense nutrient amino acids[4]. Gabapentinoids exploit this pocket. As a Senior Application Scientist evaluating these structures, the causality behind their binding affinities becomes clear when analyzing their spatial constraints.
Table 1: Comparative Binding Affinities of Key GABA Analogues
| Compound | Structural Modification | α2δ−1 Affinity ( Ki / Kd ) | GABAB Affinity ( Ki ) | Primary Mechanism |
| Gabapentin | Cyclohexane ring at C3 | ~50 nM | > 1,000 μ M | VGCC modulation |
| Pregabalin | Isobutyl group at C3 (S-enantiomer) | ~21 nM | > 1,000 μ M | VGCC modulation |
| Mirogabalin | Bicyclic framework | ~13.5 nM | > 1,000 μ M | VGCC modulation |
| (R)-Phenibut | Phenyl ring at C3 | ~23,000 nM | ~92 μ M | Mixed GABAB / VGCC |
| Baclofen | p-Chlorophenyl ring at C3 | ~156,000 nM | ~0.13 μ M | GABAB Agonism |
Data synthesized from established pharmacological profiling[2],[5], and[1].
Key SAR Insights:
-
Stereoselectivity: The α2δ binding pocket is highly stereoselective. For pregabalin, the (S)-enantiomer is significantly more potent than the (R)-enantiomer, dictating its clinical efficacy in neuropathic pain[1].
-
Conformational Restriction: The pocket accommodates bulky, lipophilic groups. Transitioning from a flexible isobutyl chain (Pregabalin) to a conformationally restricted tricyclic framework significantly enhances binding affinity by [6].
Experimental Methodologies for SAR Validation
To rationally design GABA analogues, researchers must rely on a dual-tiered validation system: biochemical binding assays to establish affinity, followed by electrophysiological assays to confirm functional efficacy. Every protocol must be designed as a self-validating system to prevent false positives.
Radioligand Displacement Assay ( [3H] Gabapentin)
Causality: Because the α2δ subunit is an auxiliary protein lacking an intrinsic ion pore or enzymatic activity, direct functional readouts in high-throughput biochemical formats are impossible. Therefore, competitive displacement of [3H] gabapentin remains the gold standard for quantifying SAR[5].
Step-by-step workflow for [³H]Gabapentin radioligand displacement assay.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cortical membranes from porcine or rodent brains. Rationale: Cortex tissue natively expresses high densities of α2δ−1 , providing relevant post-translational modifications and anchoring proteins that recombinant CHO cells might lack, ensuring an accurate Kd measurement[7].
-
Radioligand Incubation: Incubate membranes with 10 nM [3H] gabapentin and varying concentrations of the test analogue (10 pM to 100 μ M) in HEPES buffer (pH 7.4) for 60 minutes at room temperature.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Rationale: Polyethylenimine neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand to the filter matrix.
-
Washing: Wash filters three times with ice-cold buffer. Rationale: The low temperature kinetically traps the receptor-ligand complex, preventing the rapid dissociation of low-affinity analogues during the wash step.
-
Self-Validating QC & Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Validation System: Define Non-Specific Binding (NSB) by co-incubating control wells with a saturating concentration (100 μ M) of unlabeled pregabalin. Calculate the Z'-factor; the assay is only validated for SAR decision-making if Z' > 0.5.
-
Patch-Clamp Electrophysiology
Causality: High binding affinity does not guarantee functional inhibition. Gabapentinoids do not directly block the VGCC pore; instead, they disrupt the from recycling endosomes to the presynaptic membrane[4]. This requires whole-cell patch-clamp validation over an extended incubation period.
Step-by-Step Methodology:
-
Cell Preparation: Culture dorsal root ganglion (DRG) neurons, which natively express functional VGCC complexes implicated in neuropathic pain[8].
-
Chronic Incubation: Treat neurons with the test analogue for 24–40 hours prior to recording. Rationale: Acute application of gabapentinoids yields minimal effects. Chronic incubation is required to observe the functional depletion of membrane-bound α2δ subunits via trafficking inhibition[4].
-
Recording: Establish whole-cell configuration using a patch pipette (3–5 M Ω ) filled with a Cs+ -based internal solution. Rationale: Cs+ blocks outward potassium currents, isolating the inward calcium currents for accurate quantification.
-
Voltage Protocol: Step the membrane potential from a holding voltage of -80 mV to +10 mV to evoke high-voltage-activated (HVA) calcium currents.
-
Self-Validating QC: Apply cadmium ( Cd2+ ) at the end of the recording. Validation System: Cd2+ is a universal VGCC blocker; complete ablation of the inward current confirms that the measured signal was exclusively mediated by calcium channels, validating the analogue's functional efficacy.
References
-
Wikipedia. "Gabapentinoid - Wikipedia". [Link]
-
Frontiers in Cellular Neuroscience. "The α2δ-1-NMDA receptor complex and its potential as a therapeutic target for ischemic stroke". [Link]
-
Psych Scene Hub. "Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin". [Link]
-
National Institutes of Health (NIH). "Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain". [Link]
-
Open Biology (The Royal Society). "Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs". [Link]
-
Journal of Physical Chemistry (ACS Publications). "Stabilization of Zwitterions in Solution: GABA Analogues". [Link]
-
Journal of Medicinal Chemistry (ACS Publications). "New Tricyclic γ-Aminobutyric Acid Analogue HSK16149: A Ca2+ Channel α2-δ Ligand for Treating Neuropathic Pain". [Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein". [Link]
-
Molecules (MDPI). "Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling". [Link]
-
European Journal of Pharmacology (PubMed). "Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels". [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of (1R,3S)-3-Aminocyclohexanecarboxylic Acid
An Application Guide to the Asymmetric Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid
(1R,3S)-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic β-amino acid characterized by a cis relationship between the amino and carboxyl functional groups on a cyclohexane scaffold. Its rigid, cyclic structure and defined stereochemistry make it a highly valuable building block in modern medicinal chemistry. As a conformationally constrained GABA analogue, it serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1][2] The precise spatial arrangement of its functional groups is critical for molecular recognition and biological activity, making stereocontrol the central challenge in its synthesis.
This guide provides an in-depth overview of established strategies for the asymmetric synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid, offering both theoretical insights and detailed, field-proven protocols for researchers and drug development professionals. We will explore methods ranging from classical resolution to modern catalytic asymmetric approaches, emphasizing the rationale behind experimental choices to ensure reproducibility and success.
Strategic Approaches to Stereocontrol
The synthesis of a molecule with two stereocenters requires precise control over both relative configuration (cis vs. trans) and absolute configuration (R/S). For (1R,3S)-3-aminocyclohexanecarboxylic acid, the primary strategies are:
-
Chiral Resolution of a Racemic Mixture: This classical and robust method involves synthesizing the racemic cis-3-aminocyclohexanecarboxylic acid and then separating the two enantiomers.
-
Catalytic Asymmetric Synthesis: This modern approach aims to create the desired stereocenters selectively from a prochiral precursor, often using a chiral catalyst. This is a more atom-economical strategy.[3][4]
-
Biocatalysis: This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture or to perform an asymmetric transformation.[]
This document will focus primarily on chiral resolution due to its reliability and widespread applicability, while also discussing the principles of catalytic methods.
Strategy 1: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a powerful technique for separating enantiomers from a racemic mixture.[6] The core principle involves reacting the racemate with a single enantiomer of a second chiral compound, known as a resolving agent. This reaction creates a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and chromatographic behaviors, allowing for their physical separation.[][7]
The general workflow for this process is outlined below.
Caption: Workflow for Chiral Resolution.
The choice of resolving agent and crystallization solvent is critical. It relies on creating a significant solubility difference between the two diastereomeric salts to achieve efficient separation. Common resolving agents for racemic amines are chiral carboxylic acids, such as tartaric acid or mandelic acid.[6]
Detailed Protocol: Asymmetric Synthesis via Chiral Resolution
This protocol details the synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid by chiral resolution of the corresponding racemate using L-(+)-tartaric acid.
Part A: Synthesis of Racemic cis-3-Aminocyclohexanecarboxylic Acid
The racemic cis-amino acid is typically prepared via the reduction of a suitable precursor, such as a β-enamino ester derived from a cyclohexanone derivative. A common route involves the catalytic hydrogenation of 3-aminocyclohex-2-enecarboxylic acid, which preferentially yields the cis isomer.
Part B: Resolution of Racemic cis-3-Aminocyclohexanecarboxylic Acid
1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| Racemic cis-3-aminocyclohexanecarboxylic acid | 143.18 | 10.0 g (69.8 mmol) | Commercial Source | Ensure starting material is the cis isomer. |
| L-(+)-Tartaric Acid | 150.09 | 10.5 g (69.8 mmol) | Commercial Source | High purity grade is recommended. |
| Deionized Water | 18.02 | ~200 mL | In-house | |
| Ethanol, Absolute | 46.07 | ~500 mL | Commercial Source | For crystallization and washing. |
| Diethyl Ether | 74.12 | ~100 mL | Commercial Source | For washing. |
| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | Commercial Source | For pH adjustment. |
| Sodium Hydroxide (NaOH), 2M | 40.00 | As needed | Commercial Source | For pH adjustment. |
| Dowex® 50WX8 Ion-Exchange Resin | - | ~50 g | Commercial Source | H+ form, for final purification. |
2. Experimental Protocol: Step-by-Step
Step 1: Diastereomeric Salt Formation
-
In a 500 mL round-bottom flask, dissolve 10.0 g (69.8 mmol) of racemic cis-3-aminocyclohexanecarboxylic acid and 10.5 g (69.8 mmol) of L-(+)-tartaric acid in 150 mL of hot deionized water with stirring.
-
Heat the mixture to approximately 80-90 °C until all solids are completely dissolved.
-
Allow the clear solution to cool slowly to room temperature. The formation of crystalline precipitate should be observed.
-
To maximize crystallization, cool the flask in an ice bath (0-4 °C) for at least 4 hours, or preferably, leave it at 4 °C overnight.
Causality Note: The formation of diastereomeric salts, (1R,3S)-acid-L-tartrate and (1S,3R)-acid-L-tartrate, occurs in solution. The key to this separation is that one of these salts is significantly less soluble in the chosen solvent system (water/ethanol) and will preferentially crystallize.
Step 2: Isolation of the Diastereomeric Salt (Fractional Crystallization)
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove the mother liquor containing the more soluble diastereomer.
-
Dry the collected white crystalline solid under vacuum. This is the first crop of the diastereomeric salt, enriched in the desired (1R,3S) enantiomer.
-
Self-Validation Check: The optical rotation of this salt can be measured to assess the enrichment. Further recrystallization from a water/ethanol mixture can be performed until a constant optical rotation value is achieved, indicating high diastereomeric purity.
Caption: Diastereomeric Salt Crystallization.
Step 3: Liberation of the Free Amino Acid
-
Dissolve the dried, diastereomerically pure salt in a minimum amount of deionized water.
-
Pass the aqueous solution through a column packed with Dowex® 50WX8 ion-exchange resin (H+ form).
-
The amino acid will bind to the resin, while the tartaric acid will pass through. Wash the column with deionized water until the eluent is neutral (pH ~7).
-
Elute the desired amino acid from the resin using an aqueous ammonia solution (e.g., 2% NH₄OH).
-
Collect the basic fractions and concentrate them under reduced pressure to remove the ammonia and water.
-
The resulting solid can be further purified by recrystallization from a water/ethanol mixture.
Alternative Liberation: The salt can be dissolved in water, and the pH carefully adjusted to the isoelectric point of the amino acid (typically pH ~6-7) using a base like NaOH, causing the free amino acid to precipitate. However, ion-exchange chromatography generally yields a purer product free of inorganic salts.
3. Characterization and Quality Control
| Analysis | Expected Outcome | Purpose |
| ¹H and ¹³C NMR | Spectrum consistent with the structure of 3-aminocyclohexanecarboxylic acid. | Confirm chemical identity and purity. |
| Optical Rotation | A specific, non-zero value for the final product in a defined solvent (e.g., H₂O or 1M HCl). | Confirm the presence of a single enantiomer. |
| Chiral HPLC | A single peak corresponding to the (1R,3S) enantiomer; enantiomeric excess (e.e.) >99%. | Quantify the enantiomeric purity, which is the most critical quality attribute. |
| Melting Point | A sharp melting point consistent with literature values for the pure enantiomer. | Assess purity. |
Strategy 2: Overview of Catalytic Asymmetric Hydrogenation
For large-scale industrial synthesis, catalytic asymmetric methods are often preferred for their efficiency. A prominent strategy involves the asymmetric hydrogenation of a prochiral β-enamino ester.[8]
In this approach, a substrate like ethyl 3-aminocyclohex-1-enecarboxylate is hydrogenated using a chiral transition-metal catalyst. Rhodium and Ruthenium complexes bearing chiral phosphine ligands (e.g., BINAP, DuPhos) are commonly employed.[3][8] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.
The key advantages of this method are high catalytic turnover, excellent enantioselectivity, and the generation of less waste compared to classical resolution. However, it requires careful optimization of the catalyst, substrate, solvent, and reaction conditions.
Conclusion
The asymmetric synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid is a critical process for the pharmaceutical industry. While catalytic asymmetric hydrogenation represents a highly efficient and modern approach, chiral resolution via diastereomeric salt formation remains a robust, reliable, and accessible method for obtaining this valuable building block in high enantiomeric purity. The detailed protocol provided herein offers a self-validating system with clear checkpoints, enabling researchers to confidently produce the target molecule with the required stereochemical integrity.
References
-
List, B. (2021). Asymmetric Organocatalysis. Nobel Prize Lecture. Available at: [Link]
-
Weiner, B., Szymanski, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656–1691. Available at: [Link][3][4][8]
-
MySkinRecipes. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Product Information. Available at: [Link][1]
-
Wikipedia. (2024). Chiral resolution. Available at: [Link][6]
-
Google Patents. (2020). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. Available at: [7]
-
Raghavan, S., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-158. Available at: [Link][9][10]
Sources
- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Stereoselective Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid Hydrochloride
As a Senior Application Scientist, this document provides a comprehensive guide to the stereoselective synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. This protocol is designed for researchers in medicinal chemistry and drug development, offering a robust and well-vetted methodology.
(1R,3S)-3-Aminocyclohexanecarboxylic acid is a conformationally constrained analog of γ-aminobutyric acid (GABA), a principal inhibitory neurotransmitter in the central nervous system. Its rigid structure makes it a valuable tool in neuroscience research for probing the structure-activity relationships of GABA receptors and transporters. The precise stereochemical control of the amino and carboxylic acid groups is paramount for its biological activity. This guide details a reliable synthetic route that leverages enzymatic desymmetrization to establish the desired stereochemistry with high fidelity.
Synthetic Strategy: A Logic-Driven Approach
The primary challenge in synthesizing this molecule is the installation of two stereocenters in a specific cis relationship (1R, 3S). Direct methods are often complicated by the formation of difficult-to-separate diastereomers. Our chosen strategy circumvents this by creating a prochiral intermediate and then using a highly selective enzymatic reaction to set the key stereocenter.
The core of this synthesis relies on two pivotal transformations:
-
Enzymatic Desymmetrization: We begin with a symmetrical, prochiral diester, cis-cyclohexane-1,3-dicarboxylic acid dimethyl ester. A lipase enzyme is employed to selectively hydrolyze one of the two enantiotopic ester groups. This reaction is the cornerstone of our approach, yielding a chiral monoester with high enantiomeric excess (e.e.). The predictability and high selectivity of enzymes like Lipase AY-30 make this an ideal method for asymmetric synthesis.[1]
-
Modified Curtius Rearrangement: With the chirality established, the remaining carboxylic acid group is converted into a protected amine via a Curtius-type rearrangement. This reaction proceeds with retention of configuration, ensuring that the stereochemistry established by the enzyme is transferred to the final product.[1]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow.
Detailed Experimental Protocols
Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. The following protocols involve hazardous materials, including flammable solvents, corrosive acids, and potentially explosive intermediates (acyl azides). All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of cis-Dimethyl Cyclohexane-1,3-dicarboxylate (Prochiral Substrate)
This part of the protocol isolates the cis-isomer from a commercially available mixture and converts it to the necessary diester substrate.
Materials:
-
Cyclohexane-1,3-dicarboxylic acid (mixture of isomers)
-
Acetic anhydride
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Toluene
-
Rotary evaporator, magnetic stirrer, heating mantle, standard glassware
Protocol:
-
Anhydride Formation:
-
In a 500 mL round-bottom flask, combine 50.0 g of cyclohexane-1,3-dicarboxylic acid (isomeric mixture) and 150 mL of acetic anhydride.
-
Heat the mixture to reflux for 4 hours. The trans-isomer does not readily form an anhydride under these conditions and will precipitate out or remain unreacted.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.
-
Filter the mixture to remove the solid trans-acid.
-
Concentrate the filtrate under reduced pressure to remove excess acetic anhydride, yielding the crude cis-cyclohexane-1,3-dicarboxylic anhydride as an oil. This is used directly in the next step.
-
-
Diester Synthesis:
-
Carefully add 250 mL of anhydrous methanol to the crude anhydride in a 500 mL flask, equipped with a reflux condenser.
-
Slowly, and with cooling, add 2 mL of concentrated sulfuric acid.
-
Heat the solution to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain cis-dimethyl cyclohexane-1,3-dicarboxylate as a clear oil.
-
Part B: Enzymatic Desymmetrization of the Diester
This is the critical asymmetric step. The success of this reaction depends on maintaining the optimal pH and temperature for the enzyme.
Materials:
-
cis-Dimethyl cyclohexane-1,3-dicarboxylate
-
Lipase from Candida rugosa (e.g., Lipase AY-30, Amano)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate
-
pH meter, automatic titrator (recommended), or burette
Protocol:
-
Reaction Setup:
-
In a 1 L jacketed reaction vessel maintained at 30 °C, combine 20.0 g of cis-dimethyl cyclohexane-1,3-dicarboxylate and 400 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 2.0 g of Lipase AY-30 to the emulsion.
-
Stir the mixture vigorously to ensure good mixing.
-
-
Hydrolysis and pH Control:
-
The hydrolysis of the ester will produce carboxylic acid, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of 1 M NaOH solution. An automatic titrator is ideal for this.
-
Monitor the reaction progress by tracking the consumption of NaOH. The reaction is complete when one equivalent of NaOH has been consumed (approximately 100 mL for a 20g scale). This typically takes 24-48 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the enzyme by filtration.
-
Wash the aqueous solution with ethyl acetate (2 x 100 mL) to remove any unreacted diester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 2 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (4 x 150 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1R,3S)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid as a viscous oil or low-melting solid. The enantiomeric excess should be determined at this stage by chiral HPLC or by derivatization with a chiral auxiliary.[1]
-
Part C: Modified Curtius Rearrangement and Boc Protection
This step converts the carboxylic acid into a Boc-protected amine. Diphenylphosphoryl azide (DPPA) is a common and effective reagent for this one-pot transformation.
Materials:
-
(1R,3S)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH), anhydrous
-
Toluene, anhydrous
Protocol:
-
Reaction Setup:
-
Dissolve 18.6 g of the monoester from Part B in 200 mL of anhydrous toluene in a 500 mL flask under a nitrogen atmosphere.
-
Add 1.1 equivalents of triethylamine.
-
Add 1.05 equivalents of diphenylphosphoryl azide (DPPA) dropwise at room temperature. Caution: Azides are potentially explosive. Handle with care.
-
Stir the mixture at room temperature for 2 hours.
-
-
Rearrangement and Trapping:
-
Add 100 mL of anhydrous t-BuOH to the reaction mixture.
-
Heat the mixture to reflux (approx. 85-90 °C) for 16 hours. During this time, the acyl azide rearranges to an isocyanate, which is then trapped by t-BuOH.
-
Cool the reaction to room temperature.
-
-
Work-up:
-
Wash the reaction mixture with saturated NaHCO₃ solution (2 x 100 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate.
-
Part D: Deprotection and Hydrochloride Salt Formation
The final step involves the simultaneous hydrolysis of the ester and cleavage of the Boc-protecting group, followed by isolation of the target compound.
Materials:
-
Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
-
Hydrochloric acid (HCl), 6 M solution
-
Isopropanol
Protocol:
-
Hydrolysis and Deprotection:
-
In a 250 mL round-bottom flask, suspend the Boc-protected amino ester (from Part C) in 100 mL of 6 M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 8 hours. The solution should become homogeneous.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution to dryness under reduced pressure to obtain a solid residue.
-
To purify, dissolve the solid in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, then in a refrigerator, to crystallize.
-
Filter the white crystalline solid, wash with a small amount of cold isopropanol, and dry under vacuum. This yields (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride.
-
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |
| Purity | HPLC (Reversed-Phase) | >98% |
| Enantiomeric Purity | Chiral HPLC | >99% e.e. |
| Mass | High-Resolution Mass Spectrometry (HRMS) | Calculated mass for C₇H₁₄NO₂⁺ (free amine cation) should match the observed mass within ±5 ppm. |
| Appearance | Visual Inspection | White to off-white crystalline solid.[2] |
| Melting Point | Melting Point Apparatus | Literature values should be consulted for comparison. |
| Specific Rotation | Polarimetry | A non-zero value confirming chirality. The sign and magnitude should be compared to literature standards.[1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in enzymatic hydrolysis (Part B) | Inactive enzyme; Incorrect pH or temperature; Poor mixing of the biphasic system. | Use fresh, properly stored enzyme; Calibrate pH meter and ensure consistent temperature control; Increase stirring speed. |
| Low enantiomeric excess (e.e.) | Non-selective hydrolysis (chemical); Racemization during work-up. | Ensure pH does not become too high or low during the enzymatic step; Avoid harsh acidic or basic conditions during work-up of the monoester. |
| Incomplete Curtius rearrangement (Part C) | Insufficient reaction time or temperature; Wet reagents or solvents. | Ensure reflux temperature is reached and maintain for the full duration; Use anhydrous solvents and reagents; Dry the monoester thoroughly before use. |
| Difficulty in final crystallization (Part D) | Impurities present; Incorrect solvent choice. | Re-purify the crude hydrochloride salt by an additional chromatographic step if necessary; Screen other recrystallization solvents (e.g., ethanol/ether). |
References
- BenchChem. Application Notes and Protocols for the Synthesis of Gabapentin from Cyclohexaneacetic Acid.
- BenchChem. Application Notes: 3-Azaspiro[5.5]undecane-2,4-dione as a Key Intermediate in the Synthesis of Gabapentin.
- The Open Medicinal Chemistry Journal. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. Published May 17, 2023.
- Husain Al-Mudhaffar, D. M., & Rishag, N. H. Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. International Journal of Advanced Smart Sensor Network, 2018.
- NextSDS. (1R,3S)-3-AMINOCYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information.
- Sigma-Aldrich. (1S,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride.
- Google Patents. CN105061239A - Gabapentin synthesis method.
- Fisher Scientific. SAFETY DATA SHEET - (1R,3S)-(-)-3-Aminocyclopentanecarboxylicacid. Published January 22, 2024.
- Google Patents. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
- AChemBlock. (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97%. Published March 20, 2026.
- Molecules. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones". Published December 27, 2011.
- Merck. (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride.
- Merck. (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride.
- Merck Millipore. SAFETY DATA SHEET. Published April 2, 2025.
-
ResearchGate. A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Available from: [Link]
- ChemScene. rel-(1R,3R)-3-Aminocyclohexane-1-carboxylic acid hydrochloride.
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- ResearchGate. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Published October 16, 2025.
- Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- ChemicalBook. CYCLOHEXANECARBOXYLIC ACID, 3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-, (1R,3S)-(222530-39-4) 1H NMR spectrum.
Sources
Application of (1R,3S)-3-Aminocyclohexanecarboxylic Acid in Peptide Synthesis: A Guide to Crafting Conformationally Defined Peptidomimetics
Introduction: Engineering Peptide Architecture with Cyclic β-Amino Acids
In the landscape of modern drug discovery and chemical biology, peptides represent a class of molecules with high specificity and potent biological activity. However, their therapeutic potential is often hindered by metabolic instability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[3] A powerful approach in the design of peptidomimetics is the incorporation of non-proteinogenic amino acids, particularly cyclic β-amino acids, which can impose rigid conformational constraints on the peptide backbone.[4]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of (1R,3S)-3-aminocyclohexanecarboxylic acid , a stereochemically defined cyclic β-amino acid, in peptide synthesis. The incorporation of this building block offers a strategic tool to engineer peptides with predictable and stable secondary structures, enhancing their resistance to enzymatic degradation and potentially modulating their biological activity. While literature specifically detailing the incorporation of the (1R,3S)-isomer is emerging, the principles outlined herein are grounded in the well-established chemistry of solid-phase peptide synthesis (SPPS) and the conformational analysis of related cyclic β-amino acids.
The Scientific Rationale: Why (1R,3S)-3-Aminocyclohexanecarboxylic Acid?
The choice of a specific stereoisomer of a cyclic amino acid is critical, as the spatial arrangement of the amino and carboxyl groups dictates the conformational preferences of the resulting peptide. The cis-relationship between the amino and carboxyl groups in (1R,3S)-3-aminocyclohexanecarboxylic acid, as imposed by the cyclohexane ring, preorganizes the peptide backbone into specific turn or extended structures. This is in contrast to its trans-counterparts, which are known to induce helical folds.
The primary motivations for incorporating (1R,3S)-3-aminocyclohexanecarboxylic acid into a peptide sequence are:
-
Conformational Rigidity: The cyclohexane scaffold significantly reduces the number of accessible backbone dihedral angles (φ and ψ), leading to a more defined three-dimensional structure. This can be leveraged to mimic specific β-turn motifs found in biologically active peptides.
-
Enhanced Proteolytic Stability: The non-natural β-amino acid structure is a poor substrate for many proteases, which are highly specific for L-α-amino acids. This modification can significantly extend the in vivo half-life of a peptide therapeutic.[4]
-
Scaffold for Side-Chain Display: The rigid cyclic backbone serves as a scaffold to present the side chains of neighboring amino acids in a precise spatial orientation, which is crucial for molecular recognition and receptor binding.
Protecting Group Strategy for Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of (1R,3S)-3-aminocyclohexanecarboxylic acid into a peptide sequence via SPPS necessitates an orthogonal protecting group strategy. The most common and versatile approach is the Fmoc/tBu strategy.[1]
-
Nα-Protection: The α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for iterative deprotection using a mild base, typically a solution of piperidine in DMF, without affecting the acid-labile side-chain protecting groups.
-
Carboxyl Group Activation: The carboxylic acid function of the Fmoc-protected (1R,3S)-3-aminocyclohexanecarboxylic acid is activated in situ during the coupling step.
The resulting building block, Fmoc-(1R,3S)-3-aminocyclohexanecarboxylic acid-OH , is the key reagent for incorporation into the growing peptide chain on the solid support.
Data Presentation: Expected Outcomes and Characterization
While specific quantitative data for the coupling efficiency of Fmoc-(1R,3S)-3-aminocyclohexanecarboxylic acid-OH is not extensively reported, a successful coupling should yield high purity of the crude peptide. The table below provides a template for presenting comparative coupling efficiency data.
| Coupling Reagent | Pre-activation Time (min) | Coupling Time (hr) | Crude Peptide Purity (%) | Notes |
| HBTU/HOBt/DIPEA | 2-5 | 2 | >85% | Standard, cost-effective method. |
| HATU/DIPEA | 1-2 | 2-4 | >90% | Recommended for sterically hindered couplings. |
| DIC/HOBt | N/A | 4-12 | Variable | Can be effective but generally slower. |
Characterization:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the correct molecular weight of the synthesized peptide.
-
Reverse-Phase HPLC: To assess the purity of the crude and purified peptide.
-
NMR Spectroscopy (¹H, ¹³C, COSY, TOCSY, NOESY/ROESY): To confirm the sequence and to perform conformational analysis. The presence of specific NOE cross-peaks can provide evidence for the induced turn structure.
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide in solution. Peptides containing β-turn structures often exhibit characteristic CD spectra that differ from those of α-helices or random coils. [4]
Conformational Insights and Applications
The incorporation of (1R,3S)-3-aminocyclohexanecarboxylic acid is expected to induce a well-defined turn structure in the peptide backbone. The cis stereochemistry forces the peptide chain to fold back on itself, creating a β-turn-like conformation. This can be particularly useful in the design of peptidomimetics that target receptors where a specific turn motif is required for binding.
Potential Applications:
-
Receptor Ligand Design: Mimicking the bioactive conformation of peptide hormones or neurotransmitters.
-
Enzyme Inhibitors: Designing constrained peptides that fit into the active site of an enzyme.
-
Antimicrobial Peptides: Stabilizing amphipathic structures that are crucial for membrane disruption.
-
Protein-Protein Interaction Modulators: Creating structured peptides that can interfere with disease-relevant protein complexes.
Conclusion
(1R,3S)-3-Aminocyclohexanecarboxylic acid is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation via standard Fmoc-based solid-phase peptide synthesis allows for the rational design of peptidomimetics with enhanced stability and defined secondary structures. By carefully selecting coupling conditions and performing thorough analytical characterization, researchers can leverage this unique amino acid to advance the development of novel peptide-based therapeutics and chemical probes.
References
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]
-
Zhang, L., & Sun, T. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
-
Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandino, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8211-8219. [Link]
-
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5834-5837. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Nagy, A., Farkas, V., & Perczel, A. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Journal of Peptide Science, 25(3), e3148. [Link]
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
-
Vass, E., Strijowski, U., Wollschläger, K., Mándity, I. M., Szilvágyi, G., Jewgiński, M., ... & Hollósi, M. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane-or trans-2-aminocyclohexane carboxylic acid. Journal of peptide science, 16(11), 613-620. [Link]
-
Pal, D., & Singh, M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]
-
Kruger, M. H., & D’Souza, M. J. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]
-
Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2003). Circular dichroism spectra of beta- peptides. Journal of molecular biology, 332(4), 963-977. [Link]
-
Jung, S., & Gellman, S. H. (2013). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical journal, 105(1), 227-236. [Link]
-
Peme, A., & Perdih, A. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2749. [Link]
-
Kaur, K., Kumar, V., & Kumar, R. (2014). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Journal of Advanced Pharmacy Education and Research, 4(3), 311-318. [Link]
-
Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The current state of peptide drug discovery: back to the future?. Journal of medicinal chemistry, 61(4), 1382-1414. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707. [Link]
-
Goodman, M., & Ro, S. (1995). Peptidomimetics for drug design. Burger's medicinal chemistry and drug discovery, 1, 803-861. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in solid-phase peptide synthesis. Journal of peptide science, 13(3), 143-148. [Link]
Sources
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rug.nl [rug.nl]
Enantioselective separation of cyclic beta-amino acids
Application Note: Enantioselective Separation of Cyclic β -Amino Acids
Introduction & Scientific Rationale
Cyclic β -amino acids (e.g., β -proline, 2-aminocyclopentanecarboxylic acid [ACPC], and their derivatives) are indispensable building blocks in modern drug design and the synthesis of foldamers. Their conformationally restricted alicyclic backbones impart highly predictable secondary structures to peptidomimetics, rendering them exceptionally resistant to in vivo enzymatic and proteolytic degradation.
Because the spatial orientation of these constrained rings dictates the pharmacological efficacy, receptor binding affinity, and toxicity of the resulting therapeutic agents, rigorous enantiomeric separation is a critical path in drug development. This application note details the mechanistic principles and field-proven protocols for the baseline separation of cyclic β -amino acid enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Mechanistic Principles of Chiral Recognition
As a Senior Application Scientist, I emphasize that successful method development requires matching the analyte's ionization state to the appropriate Chiral Stationary Phase (CSP). We prioritize direct separation of unprotected cyclic β -amino acids to eliminate time-consuming derivatization steps.
A. Host-Guest Complexation on Crown Ether CSPs
Crown ether-based CSPs (e.g., CROWNPAK CR) utilize derivatives of (18-crown-6)-2,3,11,12-tetracarboxylic acid. These phases are highly stereoselective for cyclic β -amino acids possessing a primary amino group [1].
-
Causality of Experimental Choice: The mobile phase must be highly acidic (pH < 2.0, typically using perchloric acid). This forces the primary amine into a fully protonated ammonium cation ( −NH3+ ), which subsequently inserts into the 18-crown-6 cavity. Chiral discrimination is achieved through three directional hydrogen bonds with the ether oxygens and steric repulsion between the cyclic backbone of the analyte and the chiral barriers of the crown ether[2].
B. Double Ion-Pairing on Zwitterionic CSPs
For ampholytic analytes (containing both free amino and carboxyl groups), zwitterionic CSPs (e.g., Chiralpak ZWIX(+) and ZWIX(-)) represent the gold standard[3]. These columns feature a Cinchona alkaloid scaffold derivatized with an acidic sulfonic acid group.
-
Causality of Experimental Choice: Separation is driven by a simultaneous double ion-pairing mechanism . The basic quinuclidine nitrogen of the CSP interacts with the deprotonated carboxyl group of the analyte, while the acidic sulfonate group of the CSP pairs with the protonated amino group of the β -amino acid[4]. This requires a specialized "polar-ionic" mobile phase to maintain both the analyte and the CSP in their ionized states.
Fig 1. Double ion-pairing mechanism between a zwitterionic CSP and an ampholytic analyte.
Method Development Workflow
Fig 2. Decision matrix for selecting chiral stationary phases for cyclic β-amino acids.
Quantitative Data Summary
The following table summarizes the expected chromatographic performance based on the selected CSP and analyte state.
| Chiral Stationary Phase (CSP) | Analyte State | Typical Mobile Phase | Primary Recognition Mechanism | Typical Resolution ( Rs ) |
| Zwitterionic (ZWIX+, ZWIX-) | Unprotected (Ampholyte) | MeOH / ACN / H₂O + FA / DEA | Double Ion-Pairing | 1.8 – 4.5 |
| Crown Ether (CROWNPAK CR) | Unprotected (Primary Amine) | Aqueous HClO₄ (pH 1.5) | Host-Guest Complexation | 2.0 – 5.0 |
| Polysaccharide (Chiralpak IG) | N-Protected (e.g., Fmoc) | Hexane / IPA or ACN / H₂O | H-Bonding, Steric Fit | 1.5 – 3.5 |
Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . By utilizing internal racemate controls and precise additive ratios, the workflows inherently verify column health and mechanism activation.
Protocol A: Separation of Unprotected Cyclic β -Amino Acids via Zwitterionic HPLC
This protocol is optimized for Cinchona alkaloid-based zwitterionic columns[3].
1. Mobile Phase Preparation (Polar-Ionic Mode):
-
Mix Methanol, Acetonitrile, and Ultrapure Water in a 49:49:2 (v/v/v) ratio.
-
Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) .
-
Causality Check: The exact 2:1 ratio of acid-to-base is strictly required. This creates a volatile buffer that prevents analyte suppression while maintaining the exact ionization state required for the double ion-pairing mechanism to engage.
2. Chromatographic Conditions:
-
Column: Chiralpak ZWIX(+) or ZWIX(-) (150 mm × 4.0 mm, 3 µm).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25 °C. (Note: Zwitterionic chiral recognition is highly enthalpy-driven; strict thermostatic control prevents retention time drift).
-
Detection: UV at 210 nm, or Evaporative Light Scattering Detector (ELSD) if the specific cyclic β -amino acid lacks a strong chromophore.
3. Self-Validation & Execution:
-
Step 1: Inject 5 µL of a 1 mg/mL racemic standard.
-
Step 2: Calculate the resolution ( Rs ). Proceed only if Rs≥1.5 .
-
Step 3: Spike the racemate with a known enantiopure standard (e.g., the (1R, 2S) isomer). Observe which peak area increases. This definitively assigns the elution order and validates the stereochemical preference of the CSP.
Protocol B: Separation of Primary Cyclic β -Amino Acids via Crown Ether HPLC
This protocol is strictly for analytes where the amine is primary (non-alkylated)[2].
1. Mobile Phase Preparation (Acidic Aqueous Mode):
-
Prepare an aqueous solution of Perchloric acid ( HClO4 ) adjusted to pH 1.5.
-
Causality Check: Perchloric acid is chosen over standard organic acids because the perchlorate counter-ion minimizes ion-pairing competition, allowing the protonated primary amine to dock seamlessly into the crown ether cavity[1].
2. Chromatographic Conditions:
-
Column: CROWNPAK CR(+) or CR(-) (150 mm × 4.0 mm, 5 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 10 °C to 25 °C. (Note: Lower temperatures significantly enhance host-guest complex stability, often increasing Rs by >20%).
-
Detection: UV at 200-210 nm.
3. Self-Validation & Execution:
-
Follow the same racemate-first injection strategy as Protocol A. If peak tailing is observed, verify the mobile phase pH; a pH > 2.0 will result in incomplete protonation of the analyte, destroying the host-guest complexation and causing catastrophic loss of resolution.
References
-
Berkecz R, Németi G, Péter A, Ilisz I. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules. 2021; 26(15):4648. URL:[Link]
-
Bajtai A, Fekete B, Palkó M, Fülöp F, Lindner W, Kohout M, Ilisz I, Péter A. Comparative study on the liquid chromatographic enantioseparation of cyclic beta-amino acids and the related cyclic beta-aminohydroxamic acids on Cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Separation Science. 2018; 41(6): 1216-1223. URL:[Link]
-
Forró E. Enantiomeric discrimination of cyclic beta-amino acids using (18-crown-6)-2,3,11,12-tetracarboxylic acid as a chiral NMR solvating agent. Tetrahedron: Asymmetry. 2010; 21(18): 2289-2294. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on the liquid chromatographic enantioseparation of cyclic beta-amino acids and the related cyclic beta-aminohydroxamic acids on Cinchona alkaloid-based zwitterionic chiral stationary phases - SZTE Repository of Publications [publicatio.bibl.u-szeged.hu]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Application Note: Catalytic Hydrogenation of p-Aminobenzoic Acid for the Stereoselective Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The reduction of aromatic rings to their corresponding alicyclic analogs is a foundational transformation in organic synthesis. Specifically, the catalytic hydrogenation of p-aminobenzoic acid (PABA) to 4-aminocyclohexanecarboxylic acid (ACCA) is of critical importance in pharmaceutical development.
ACCA exists as two diastereomers: cis and trans. The trans-isomer is a highly sought-after building block, functioning as a conformationally constrained scaffold in peptide chemistry and as a key intermediate for active pharmaceutical ingredients (APIs) such as the antidiabetic drug glimepiride and various thrombin inhibitors[1]. For instance, incorporating trans-ACCA into the "message" sequence of Dynorphin A analogs restricts the peptide's conformation, significantly enhancing its binding selectivity for kappa opioid receptors over mu and delta receptors[2].
The Causality of Catalyst and Solvent Selection
Hydrogenating an aromatic ring that contains both an amino and a carboxylic acid group presents significant chemoselectivity challenges.
-
Why not Palladium (Pd/C)? Palladium catalysts frequently trigger the hydrogenolysis of the C–N bond, leading to the loss of the amino group and the formation of cyclohexanecarboxylic acid as an unwanted byproduct[3].
-
Why Ruthenium (Ru/C)? Ruthenium on carbon (Ru/C) is the industry standard for this transformation. It efficiently reduces the aromatic ring at elevated pressures without cleaving the amine[4].
-
The Role of the Base (NaOH): Conducting the reaction in an aqueous alkaline medium (e.g., 10% NaOH) is a critical self-validating parameter. Deprotonating PABA to its sodium salt drastically increases its aqueous solubility. More importantly, the carboxylate anion alters the molecule's adsorption geometry on the ruthenium surface. Electrostatic repulsion between the carboxylate and the catalyst surface sterically directs the addition of hydrogen to favor the trans configuration, boosting the trans:cis ratio from a baseline of ~1:1 to upwards of 4.6:1[5][6].
Catalyst Optimization & Isomeric Yield Data
To ensure process efficiency, selecting the correct catalyst and reaction conditions is paramount. The table below summarizes the quantitative data driving the selection of Ru/C in alkaline media.
| Catalyst System | Solvent / Additive | Temp (°C) | Pressure (bar) | Conversion (%) | trans:cis Ratio | Primary Issue / Observation |
| 5% Pd/C | Methanol | 80 | 10 | < 50% | 1:1 | High degree of C–N hydrogenolysis. |
| 5% Rh/C | Water / Acetic Acid | 100 | 15 | > 95% | 1:2 | Favors the cis-isomer; costly metal. |
| 5% Ru/C | Water (Neutral) | 100 | 15 | > 90% | 1.5:1 | Moderate trans selectivity. |
| 5% Ru/C | 10% aq. NaOH | 100 | 15 | > 99% | 4.6:1 | Optimal trans selectivity; scalable. |
Data synthesized from established process chemistry optimizations for trans-ACCA derivatives[6][7].
Experimental Protocol: Hydrogenation and Isolation
This protocol details a highly reproducible, one-pot hydrogenation procedure followed by isomer separation, optimized for high trans-isomer yield[5][7].
Materials & Equipment
-
p-Aminobenzoic acid (PABA, >99% purity)
-
5% Ruthenium on Carbon (Ru/C) catalyst (50% wet)
-
10% w/v aqueous Sodium Hydroxide (NaOH)
-
High-pressure autoclave / Parr reactor (Hastelloy or Stainless Steel)
-
Glacial acetic acid (for neutralization)
Step-by-Step Methodology
Phase 1: Reaction Setup & Hydrogenation
-
Preparation: Charge the high-pressure autoclave with 10.0 g (0.073 mol) of p-aminobenzoic acid.
-
Solubilization: Add 100 mL of 10% aqueous NaOH to the reactor. Stir at 300 rpm for 10 minutes until the PABA is completely dissolved, forming sodium p-aminobenzoate.
-
Catalyst Addition: Carefully add 2.50 g of 5% Ru/C catalyst to the solution. Safety Note: Always add carbon-based catalysts to wet solvents under an inert atmosphere (N2) to prevent ignition.
-
Purging: Seal the reactor. Purge the headspace three times with Nitrogen gas (5 bar), followed by three purges with Hydrogen gas (5 bar).
-
Hydrogenation: Pressurize the reactor with Hydrogen gas to 15 bar (~220 psi). Heat the reaction mixture to 100 °C while increasing the stirring rate to 800 rpm to maximize gas-liquid mass transfer.
-
Monitoring: Maintain the reaction at 100 °C and 15 bar for 20 hours. The reaction is complete when hydrogen uptake ceases. (In-process check: TLC using DCM/MeOH/NH3 35:5:1 v/v/v; visualize with ninhydrin stain).
Phase 2: Workup & Isomer Separation 7. Filtration: Cool the reactor to 25 °C and safely vent the hydrogen gas. Filter the reaction mixture through a Celite pad to remove the Ru/C catalyst. Wash the filter cake with 20 mL of distilled water. 8. Neutralization: Transfer the filtrate to a beaker. Slowly add glacial acetic acid under continuous stirring until the pH reaches 5.5 to 6.0. The product will begin to precipitate. 9. Fractional Recrystallization: The trans:cis mixture (typically ~4.6:1) can be enriched. Heat the neutralized aqueous mixture to 90 °C until the solid redissolves, then cool slowly to 4 °C. The trans-isomer, being less soluble, crystallizes preferentially. 10. Isolation: Filter the white crystalline solid, wash with ice-cold water, and dry under vacuum at 50 °C to a constant weight.
Self-Validation Check: Confirm the stereochemistry via 1H-NMR (D2O). The axial methine proton adjacent to the amino group in the trans-isomer appears further upfield compared to the equatorial proton in the cis-isomer.
Visualizing the Workflows
Workflow for the catalytic hydrogenation of PABA to trans-4-ACCA.
Application of trans-4-ACCA as a conformational constraint in opioid receptor targeting.
Troubleshooting & Process Insights
-
Incomplete Conversion: If TLC indicates unreacted PABA, the primary culprit is poor mass transfer or catalyst poisoning. Ensure the stirring rate is sufficiently high (>800 rpm) to create a vortex, drawing hydrogen gas into the liquid phase. Verify the quality of the PABA starting material, as trace sulfur or heavy metal impurities will irreversibly poison the Ru/C catalyst.
-
Low trans:cis Ratio: If the trans ratio drops below 3:1, check the pH of the starting solution. The complete formation of the sodium salt is strictly required for the electrostatic repulsion mechanism that drives trans selectivity. Insufficient NaOH will result in a higher proportion of the cis-isomer.
-
Alternative Purification: If fractional recrystallization does not yield >98% isomeric purity, an alternative chemical separation can be employed. The cis-isomer undergoes esterification significantly faster than the trans-isomer due to reduced steric hindrance. Treating the mixture with methanolic HCl for a short duration selectively esterifies the cis-isomer, allowing the unreacted trans-acid to be easily separated via basic aqueous extraction[5].
References
-
Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1141-1144. Available at:[Link]
-
Schiller, P. W., et al. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid. Journal of Medicinal Chemistry, 36(8), 1100-1103. Available at:[Link]
- World Intellectual Property Organization. (2017).Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives (Patent No. WO2017134212A1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxylic acid, 4-octyl- | 38792-95-9 | Benchchem [benchchem.com]
- 4. 4-amino-1,1-Cyclohexanedicarboxylic acid|C8H13NO4 [benchchem.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Large-scale synthesis of trans-4-aminocyclohexanecarboxylic acid
An In-Depth Guide to the Large-Scale Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
Introduction
trans-4-Aminocyclohexanecarboxylic acid, a synthetic analogue of the amino acid lysine, is a critical active pharmaceutical ingredient (API) and a valuable building block in the synthesis of numerous pharmacologically active compounds.[1][2] Its most prominent application is as an antifibrinolytic agent, marketed under names like Tranexamic Acid, to control bleeding in various medical conditions.[3] It is featured on the World Health Organization's List of Essential Medicines, underscoring its importance in global health.[3][4]
The primary challenge in the large-scale synthesis of this compound lies not in the construction of the aminocyclohexanecarboxylic acid core, but in the stereoselective production of the desired trans-isomer, which possesses the therapeutic activity. Direct hydrogenation of aromatic precursors typically yields a mixture of cis and trans isomers, necessitating efficient and scalable methods for isomerization and purification to achieve high isomeric purity.[1][5]
This guide provides a detailed overview of common synthetic strategies and presents a comprehensive, industrially feasible protocol for the multi-kilogram synthesis of high-purity trans-4-aminocyclohexanecarboxylic acid.
PART 1: Synthetic Strategies and Mechanistic Considerations
Several routes have been developed for the synthesis of 4-aminocyclohexanecarboxylic acid. The choice of strategy on an industrial scale is dictated by factors such as cost of starting materials, catalyst efficiency, reaction safety, and the ability to effectively control stereochemistry.
Catalytic Hydrogenation of Aromatic Precursors
The most direct and common approach involves the catalytic hydrogenation of readily available p-aminobenzoic acid or its esters.[5][6] This reaction reduces the aromatic ring to a cyclohexane ring.
-
Causality of Catalyst Choice: The selection of the catalyst is critical as it influences the reaction rate, conditions (temperature and pressure), and the resulting cis:trans isomer ratio.
-
Platinum (Pt) and Rhodium (Rh) Catalysts: Often used for their high activity, allowing for milder reaction conditions. However, rhodium is expensive, limiting its large-scale use.[1]
-
Ruthenium (Ru) Catalysts: Ruthenium on carbon (Ru/C) has been shown to effectively catalyze the hydrogenation, particularly under basic conditions, to favor the trans product directly.[7][8][9]
-
Raney Nickel (Ni): A cost-effective option, but it often requires harsher conditions (high pressure and temperature) and may lead to less favorable isomer ratios.[1][10]
-
The hydrogenation typically results in a mixture of isomers, with the cis form often predominating.[9] Therefore, a subsequent isomerization step is almost always necessary for an economically viable process.
Isomerization of the cis/trans Mixture
The thermodynamic equilibrium between the two isomers favors the trans configuration, where the bulky carboxyl and amino groups are in equatorial positions, minimizing steric strain. The process of converting the kinetically favored cis-isomer to the thermodynamically stable trans-isomer is known as epimerization.
-
Mechanism of Isomerization: This conversion is typically achieved by treating a mixture of the isomers with a strong base, such as sodium methoxide or potassium tert-butoxide.[1][11] The base deprotonates the carbon atom alpha to the carboxyl group, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to an equilibrium mixture that is enriched in the more stable trans-isomer.
-
Role of Protecting Groups: The efficiency of isomerization can be significantly enhanced by first protecting the amino group.[1][11] Bulky protecting groups, such as a phthalimido or N-sulfonyl group, can further destabilize the cis-isomer, thereby driving the equilibrium further towards the trans product.[11]
Rearrangement Reactions: Hofmann and Curtius
Alternative strategies that build the amine functionality onto a pre-existing cyclohexane ring include the Hofmann and Curtius rearrangements. These reactions are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[12][13][14]
-
Hofmann Rearrangement: This reaction involves treating a primary amide with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine.[12][15]
-
Curtius Rearrangement: In this related transformation, an acyl azide is thermally decomposed to yield the isocyanate, which can be subsequently converted to the amine.[16][17][18] The key advantage is the complete retention of stereochemistry at the migrating group.[16]
These methods can be applied to derivatives of cyclohexane-1,4-dicarboxylic acid to stereoselectively introduce the amino group.
PART 2: Application Protocol: A Scalable, Cost-Effective Synthesis
The following protocol is based on a validated, multi-kilogram scale process that combines catalytic hydrogenation with a highly efficient, base-catalyzed isomerization of a protected intermediate.[1] This approach is designed for industrial feasibility, prioritizing yield, isomeric purity, and cost-effectiveness.
Workflow Overview
The overall synthetic pathway is illustrated below. It begins with the hydrogenation of commercially available methyl 4-aminobenzoate, followed by protection, isomerization, and deprotection to yield the final, high-purity product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uk.typology.com [uk.typology.com]
- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 16. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 18. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
Application Note: High-Purity Recrystallization Protocol for (1S,3S)-3-Aminocyclopentanol Hydrochloride
Executive Summary
(1S,3S)-3-Aminocyclopentanol hydrochloride is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Achieving stringent diastereomeric and enantiomeric purity is paramount, as trace isomeric impurities can drastically alter the pharmacological profile and safety of the final drug product. This application note details a thermodynamically controlled recrystallization protocol designed to isolate the (1S,3S)-isomer with >99% purity. By leveraging precise solvent/anti-solvent dynamics and controlled cooling gradients, this self-validating workflow ensures scalable, high-yield purification.
Physicochemical Profiling
Understanding the physical parameters of the target molecule is the first step in designing a robust purification matrix.
| Parameter | Value |
| Chemical Name | (1S,3S)-3-Aminocyclopentanol hydrochloride |
| CAS Registry Number | 1523530-42-8 |
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol |
| Physical State | Solid (typically off-white to white crystalline powder) |
| Stereochemistry | trans (1S, 3S) |
Mechanistic Rationale & Solvent Dynamics
As a Senior Application Scientist, it is crucial to understand why a protocol works, rather than just executing it. The purification of amino alcohols presents unique challenges that require specific mechanistic interventions:
-
The Role of the Hydrochloride Salt: Free amino alcohols are notoriously difficult to purify via crystallization; they are often hygroscopic, viscous liquids or amorphous solids prone to atmospheric oxidation. Conversion to the hydrochloride salt establishes a rigid, hydrogen-bonded crystalline lattice, which is essential for effective purification and long-term stability.
-
Solvent System Selection (Causality): The selection of the solvent system is dictated by the differential solubility of the target (1S,3S)-isomer versus its diastereomers (e.g., the cis-isomers). Based on established industrial methodologies for related cyclopentanol amine hydrochlorides (such as those detailed in patent CN102633657A[1]), a binary system utilizing a moderately polar solvent (Ethyl Acetate) and a non-polar anti-solvent (Petroleum Ether or Heptane) is highly effective. The polar hydroxyl and ammonium chloride moieties interact with the primary solvent, while the anti-solvent modulates the dielectric constant of the medium to force supersaturation. (Note: For modern pharmaceutical scale-up, Heptane is preferred over Petroleum Ether due to tighter regulatory controls on residual solvents).
-
Thermodynamic vs. Kinetic Control: Rapid precipitation (kinetic control) often leads to "oiling out" (liquid-liquid phase separation) or the inclusion of impurities within the crystal lattice. By implementing a controlled cooling gradient (from reflux down to -5 °C), the system remains within the metastable zone. This thermodynamic control ensures that molecules are deposited onto the growing crystal faces in an ordered fashion, specifically rejecting stereoisomers that do not geometrically fit the (1S,3S) lattice.
Experimental Workflow
Workflow for the solvent/anti-solvent recrystallization of (1S,3S)-3-Aminocyclopentanol HCl.
Detailed Step-by-Step Protocol
Phase 1: Solvent Preparation & Dissolution
-
Prepare the Binary System: Prepare a solvent system of Ethyl Acetate (EtOAc) and Heptane. A standard starting volumetric ratio is 1:1.5 to 1:3 (EtOAc:Heptane), adapting the parameters validated for cyclopentanol derivatives[1].
-
Suspension: In a round-bottom flask equipped with a reflux condenser and overhead stirrer, suspend the crude (1S,3S)-3-Aminocyclopentanol hydrochloride in the EtOAc portion (approximately 3-5 volumes relative to the crude mass).
-
Thermal Dissolution: Heat the suspension to mild reflux (approx. 70-75 °C). If the highly polar HCl salt does not fully dissolve in the EtOAc, add a minimal amount of a polar co-solvent (e.g., absolute ethanol, 0.1-0.5 volumes) dropwise until complete dissolution is achieved. Caution: Excess ethanol will drastically reduce the final yield.
-
Clarification: Perform a hot filtration through a pre-warmed sintered glass funnel (porosity 3) to remove any insoluble inorganic impurities, dust, or residual catalyst from upstream synthesis[2].
Phase 2: Anti-Solvent Addition & Nucleation
-
Temperature Maintenance: Return the clarified filtrate to the reaction vessel and maintain the temperature at 60-65 °C.
-
Titration to Cloud Point: Begin the dropwise addition of the anti-solvent (Heptane) under moderate stirring (200-300 rpm). Continue addition until the solution becomes faintly turbid (reaching the cloud point).
-
Metastable Zone Entry: Add 1-2 drops of EtOAc to just clear the turbidity, bringing the solution strictly into the metastable zone.
-
Seeding (Optional but Recommended): Introduce 0.1% (w/w) of pure (1S,3S)-3-Aminocyclopentanol hydrochloride seed crystals. This bypasses the primary nucleation energy barrier, ensuring uniform crystal growth and preventing spontaneous oiling out.
Phase 3: Controlled Cooling & Maturation
-
Cooling Gradient: Initiate a controlled cooling ramp. Reduce the temperature of the bath at a rate of 0.2 - 0.5 °C per minute down to ambient temperature (20-25 °C).
-
Deep Chilling: Once at ambient temperature, transfer the vessel to a cooling bath and further reduce the temperature to -5 °C to 0 °C[1].
-
Ostwald Ripening: Allow the crystal slurry to age at this temperature for 2 to 4 hours. This maturation phase allows smaller, less pure crystals to dissolve and redeposit onto larger, purer crystal lattices.
Phase 4: Isolation & Desiccation
-
Filtration: Isolate the crystals via vacuum filtration using a Büchner funnel.
-
Displacement Wash: Wash the filter cake with a pre-chilled (-5 °C) mixture of the solvent system (e.g., 1:3 EtOAc/Heptane). Rationale: A cold wash displaces the impurity-laden mother liquor without dissolving the purified product.
-
Drying: Dry the crystals in a vacuum oven at 40-45 °C (under <50 mbar) for 12-24 hours, or until constant weight is achieved.
Analytical Validation (Self-Validating System)
To ensure the protocol has succeeded, the isolated product must be subjected to the following analytical checks:
-
Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak IG or equivalent) to determine the enantiomeric excess (ee) and diastereomeric excess (de). The target should be >99% ee/de.
-
1H NMR (D2O or DMSO-d6): Verify the structural integrity and confirm the absence of residual solvents (look for the EtOAc singlet at ~2.0 ppm and Heptane multiplets at ~0.8-1.3 ppm).
-
Karl Fischer Titration: Ensure moisture content is <0.5%. The hygroscopic nature of the salt can lead to water absorption during handling, which can artificially inflate yield calculations and degrade the API over time.
Troubleshooting Matrix
| Observation / Issue | Mechanistic Cause | Corrective Action |
| "Oiling Out" (Liquid-Liquid Phase Separation) | Supersaturation level is too high; anti-solvent was added too rapidly, or the temperature dropped too fast. | Reheat the mixture until the oil dissolves back into a single phase, add slightly more primary solvent (EtOAc/EtOH), and cool at a slower rate. Introduce seed crystals at the cloud point. |
| Low Yield (<60%) | High solubility in the chosen solvent ratio; insufficient anti-solvent volume. | Increase the proportion of Heptane (anti-solvent) up to a 1:4 ratio, or extend the aging time at -5 °C. |
| Poor Diastereomeric Purity | Co-precipitation of the cis-isomer due to kinetic trapping. | Reduce the cooling rate. Perform a second recrystallization using a less polar solvent system to enhance thermodynamic selectivity. |
References
- Google Patents. "CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride". Patent Database.
Sources
Synthesis of GABA analogues for neurological research
Advanced Synthesis and Mechanistic Profiling of GABA Analogues in Neurological Research
Introduction & Mechanistic Rationale
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its lipophilic analogues—gabapentinoids such as Gabapentin and Pregabalin—were originally conceptualized as GABA mimetics to cross the blood-brain barrier[1][2]. However, decades of neurological research have revealed that these compounds operate via a completely distinct, highly targeted molecular mechanism[1].
The α2δ−1 Subunit Target: Gabapentinoids do not bind to GABAA or GABAB receptors, nor do they interfere with GABA reuptake[1]. Their primary pharmacological target is the α2δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) located on presynaptic neuronal terminals[3][4].
Causality of Action: In pathological states such as nerve injury, there is a marked upregulation and hyperexcitability of these calcium channels[1][3]. By binding with high affinity to the α2δ−1 subunit, gabapentinoids inhibit the Rab11-dependent recycling and forward trafficking of endosomal VGCCs to the synaptic membrane[3]. This spatial reduction of active channels decreases presynaptic calcium influx, which is the necessary trigger for vesicular fusion[1]. Consequently, the excessive release of excitatory neurotransmitters—including glutamate, noradrenaline, and substance P—is severely dampened[1][2]. This targeted neural stabilization is the cornerstone of their efficacy in treating neuropathic pain and partial-onset seizures without perturbing normal basal sensory thresholds[3][4].
Fig 1. Mechanism of action of gabapentinoids via the α2δ-1 calcium channel subunit pathway.
Strategic Evolution of (S)-Pregabalin Synthesis
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) derives its biological activity exclusively from its (S)-enantiomer[5]. The synthesis of enantiopure GABA analogues requires rigorous stereochemical control to prevent off-target physiological effects and ensure active pharmaceutical ingredient (API) efficacy[5].
Classical vs. Modern Causality: Historically, synthesis relied on the Knoevenagel condensation of isovaleraldehyde and diethyl malonate, followed by cyanide addition, hydrolysis, and decarboxylation to form racemic pregabalin[6]. The racemate was then resolved using chiral agents like (S)-(+)-mandelic acid via diastereomeric salt crystallization[6]. This classical resolution is fundamentally limited by a maximum 50% theoretical yield of the desired enantiomer, necessitating resource-heavy recrystallization and generating massive chemical waste[6].
To circumvent these limitations, modern pharmaceutical synthesis employs a chemoenzymatic desymmetrization strategy[6][7]. By utilizing a highly specific nitrilase enzyme (e.g., BrNIT from Brassica rapa or engineered E. coli), racemic isobutylsuccinonitrile (IBSN) is subjected to regio- and enantioselective hydrolysis[7]. This biocatalytic step directly yields (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) with exceptional enantiomeric excess ( ee>99% )[7][8]. The unreacted (R)-IBSN is not discarded; it is continuously racemized and recycled back into the process, pushing the theoretical yield toward 100% and establishing a highly sustainable, self-validating synthetic loop[7].
Fig 2. Chemoenzymatic synthesis workflow of (S)-Pregabalin with racemization recycling.
Quantitative Data: Synthetic Route Comparison
| Parameter | Classical Resolution via Diastereomeric Salts[6] | Chemoenzymatic Desymmetrization (Nitrilase)[6][7] |
| Starting Material | Racemic Pregabalin | Racemic Isobutylsuccinonitrile (IBSN) |
| Key Reagent | (S)-(+)-Mandelic Acid | Immobilized Nitrilase (e.g., BrNIT) |
| Max Theoretical Yield | 50% (without complex recycling) | ~100% (with continuous flow racemization) |
| Enantiomeric Excess (ee) | > 98% (Post-multiple crystallizations) | > 99% (Direct from biocatalysis) |
| Environmental Impact | High (Solvent-heavy, high waste) | Low (Aqueous buffer, high atom economy) |
Experimental Protocol: Chemoenzymatic Synthesis of (S)-Pregabalin
This protocol details the biocatalytic conversion of IBSN to (S)-Pregabalin, engineered for high atom economy and optical purity[6][7].
Phase 1: Biocatalytic Hydrolysis of Racemic IBSN
Materials:
-
Racemic isobutylsuccinonitrile (IBSN)[6]
-
Immobilized E. coli cells harboring nitrilase BrNIT[7]
-
50 mM Tris-HCl buffer (pH 8.0)[7]
-
2.0 M Hydrochloric acid (HCl)[7]
-
Ethyl acetate (for extraction)[7]
Step-by-Step Methodology:
-
Reactor Preparation: In a 5 L bioreactor, add 3 L of 50 mM Tris-HCl buffer.
-
Causality: The pH must be strictly maintained at 8.0. Nitrilase enzymes rapidly denature and lose enantioselectivity in the acidic environments generated by the accumulation of the carboxylic acid product[7].
-
-
Substrate Loading: Introduce 300 g of racemic IBSN (achieving a substrate loading of 100 g/L) and 39.8 g (dry cell weight) of immobilized E. coli whole cells[7].
-
Bioconversion: Incubate the mixture at 30 °C with continuous agitation at 300 rpm for 6 hours[7].
-
Causality: 30 °C provides the optimal thermodynamic balance between enzyme reaction kinetics and the thermal stability of the immobilized cells, preventing premature catalyst degradation[7].
-
-
Reaction Quenching & Separation: Acidify the reaction mixture by adding 2.0 M HCl to drop the pH.
-
Extraction: Extract the aqueous supernatant with ethyl acetate. The organic layer will contain the (S)-CMHA, while unreacted (R)-IBSN can be recovered for subsequent flow racemization[6][7]. Dry the organic layer over anhydrous Na2SO4 [7].
Phase 2: Hydrogenation to (S)-Pregabalin
Step-by-Step Methodology:
-
Catalytic Reduction: Transfer the isolated (S)-CMHA to a high-pressure hydrogenation Parr reactor. Dissolve in methanol and add a catalytic amount of Sponge Nickel or Pd/C[6][7].
-
Pressurization: Purge the reactor with nitrogen, then pressurize with H2 gas to 50 psi. Heat to 40 °C and stir vigorously until hydrogen uptake ceases.
-
Causality: The reduction of the nitrile group to a primary amine requires sustained overpressure. Monitoring the pressure drop serves as a self-validating metric for reaction completion[6].
-
-
Isolation: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield crude (S)-Pregabalin[6]. Recrystallize from an isopropanol/water mixture to obtain the pure zwitterionic API[5][6].
Validation & Quality Control Checkpoints (Self-Validating System)
-
In-Process GC: Take 200 μL aliquots hourly during Phase 1. Extract with ethyl acetate and run Gas Chromatography (GC) to monitor the conversion rate of IBSN to (S)-CMHA[7]. If conversion plateaus prematurely, buffer pH must be immediately verified.
-
Chiral HPLC: Post-crystallization, verify the optical purity of (S)-Pregabalin using chiral High-Performance Liquid Chromatography. The target threshold for neurological research applications is ee>99.0% [8].
-
pH Monitoring: Continuous pH tracking during Phase 1 validates that the buffer capacity is holding against the generation of the acidic product[7].
References
- Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvKsu69W2h40KCt8rIrGdLqAydcIQnLcJ4uDf75tf_XtWJHGPmGibdkzIp0lWujUKGPu68Gx36fgAAymbUW0JAEglxQ4sfiMrIzEO42Bu9MnfUwKeFsr7fmL5jazEJx73RjM8JLumslTAaNFk=]
- Neurontin - What Is It and How Does It Work? Liv Hospital.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdwBU7yWmeNCBOr3wpuQ8yTG765yTeA6PVwuFZfp6nwu7AwvY_S2lEyyqjzNP5i3ulIxhwscUiMmvb_ia7moPHUuSIIL_ZMKRzge7utm23HdmIaOvC55AvY-gq-6FjOugC]
- Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. ClinPGx.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESV_qUQqxZcm2wXHSrbjtH9UTiFWcjhkXmA4I8eKFZY1T7QfjIM1A2NQJcHxspDw6vIULEOyOOTVNy2SujpqiGl9qt6HUZBZkbwP1ImCNkpeGYXdKMC83JytD0cbYaKAk=]
- Clinical Application of α2-δ Ligand. KoreaMed Synapse.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAATNU4tNwSuUud7qs97Gt1shsb72-tezVp8Eo_XwqSSKIJeTiYdwZNiZBs-mEczjWV95UAYOPvKEUDhk89SG-Pj0kAjktOM-kRMiQmlsHA4wt1XP43zjoFMta0LpbGBMumbXS_uRDaQ==]
- Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq6DmiYrC248XP1pxqSxG6hEShiK33awj9vDJEgDaeyAg5rCeOk1IVCjIP6OuXEgao9iFewJdB5c0TX-esXjpw8vXjLxHFTHy2G5RgqLK1A6jJPvC-wt-vLYbZ2q8OYQAmqfJrOIpC3Eha5yk=]
- Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkaFmje7OeX_tmX_Li8dJ8gh8MQuKXgQvTqXLkImzzeTecMb2zWip9KlNMrDXW3VfXshYI5l_JV0q7nYlfbrO4P58qszfRj13JpKlsow7NdqsqyAdsLEII6nzY42WR1bbZtEeSYFvcbjG6ahVaoZrfhwXgN-u992rYf5fz3AMFU3VK-p1QxCWxR78SFkv_2FHiwPterOv-rnw5xcTyj1x-yQkFJvuZUkY17nuK_82QN7xkgB8uS52--0YMUFQNYvTU79TiRws6rcGUtMNwAZOEtJgGXg==]
- A Comparative Guide to the Synthetic Routes of (S)-Pregabalin. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOS2BgkmgLOIVdVuMX40PBKlkXaZnb-WwhpSnWxXPJbcATdkMrCGk1iPyTSdVLsfYAbs06GpHw0WMxD2bxp-2WEFMAEAb9wrunPWl_VI7zNqaTpC6YICmDJsJALuIAW-cj7K5y4UFC0Dk8mWYQRMS76X9fUQLM1kMfAQLBi94qR0RYQ51561iE2Jsr7w6fZqqsiF-tXKYCwA==]
- US20110245508A1 - Processes For Making Pregabalin And Intermediates Therefor. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDaqTMd5JoGVUC1Mm3qYTQ1LNWzURRguYKlU6YejvZpo_zAYxPWmv1RTJZPdJJy9xauBrKOj-faIk-lF-s8rwrZxxYP23ECPFYkOvpYBqAiSHDeSrqGK2hDSTMxp4DacGjUGBIkfKgaiwwIvp6jVA=]
Sources
- 1. int.livhospital.com [int.livhospital.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. US20110245508A1 - Processes For Making Pregabalin And Intermediates Therefor - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (1S,3S)-3-Aminocyclopentanol Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of (1S,3S)-3-Aminocyclopentanol hydrochloride. This chiral bifunctional molecule features a rigid cyclopentane scaffold with a stereochemically defined relationship between the amino and hydroxyl groups, making it a critical building block for complex molecular architectures like carbocyclic nucleoside analogues[1].
Because its synthesis often involves complex asymmetric inductions, enzymatic resolutions, and multi-step deprotections, researchers frequently encounter isomeric and chemical impurities. This guide is designed to provide drug development professionals with field-proven diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to ensure >99% purity.
Diagnostic Workflow for Impurity Profiling
When your final API intermediate fails quality control, the first step is to categorize the impurity. The following diagnostic logic tree illustrates the standard troubleshooting pathway for this synthesis.
Diagnostic workflow for identifying and resolving impurities in (1S,3S)-3-aminocyclopentanol synthesis
Quantitative Impurity Profiling
Understanding the analytical signature of your impurities is critical. The table below summarizes the most common impurities, their detection methods, and their mechanistic origins.
| Impurity Category | Specific Impurity | Analytical Detection | Typical Acceptance Criteria | Primary Root Cause |
| Stereoisomeric | (1R,3S), (1S,3R), or (1R,3R) isomers | Chiral GC / HPLC | < 0.5% (ee/de > 99%) | Poor stereocontrol in ketone reduction or incomplete enzymatic resolution[1]. |
| Process Related | N-Boc or O-Acetyl intermediates | LC-MS (+100 Da / +42 Da) | < 0.1% | Incomplete deprotection due to low HCl molarity or insufficient reaction time[2]. |
| Degradation | Ring-opened byproducts | LC-MS / 1H NMR | < 0.1% | Excessive hydrogen pressure during Pd/C hydrogenation or harsh N-O bond cleavage[3]. |
| Inorganic | Pd, Zn, or Cu residues | ICP-MS | < 10 ppm | Inadequate metal scavenging post-catalysis (e.g., after zinc-acetic acid reduction)[3]. |
Frequently Asked Questions & Troubleshooting Guides
Q1: My final product shows a significant +100 Da mass peak on LC-MS. What is the root cause and how do I resolve it? A: A +100 Da mass shift strongly indicates the incomplete removal of a tert-butyloxycarbonyl (Boc) protecting group (the M+H of a Boc group adds 101 Da, replacing a proton, resulting in a net +100 Da shift). Causality: The final deprotection step relies on the in situ generation of anhydrous HCl, typically from acetyl chloride and isopropanol[2]. If ambient moisture quenches the acetyl chloride before it reacts with the alcohol, the effective molarity of HCl drops significantly, stalling the deprotection. Resolution: Ensure strictly anhydrous conditions when preparing the HCl/isopropanol solution. Do not rely on time alone; monitor the reaction via GC or TLC until the Boc-intermediate is completely consumed before initiating crystallization.
Q2: The enantiomeric excess (ee) of my (1S,3S)-3-Aminocyclopentanol HCl is below 95%. How can I improve stereocontrol? A: Low ee or diastereomeric excess (de) usually stems from the upstream chiral resolution step rather than the final salt formation. Causality: The reduction of a 3-aminocyclopentanone precursor naturally yields a thermodynamic mixture of cis and trans isomers[1]. If you are using a lipase-catalyzed kinetic resolution (e.g., selective acetylation with vinyl acetate)[2], variations in temperature or solvent water activity can severely compromise the enzyme's enantioselectivity. Resolution: Optimize the enzymatic resolution by strictly controlling the temperature (typically 20-30 °C) and ensuring the solvent (e.g., methylene chloride) is appropriately dry. Alternatively, consider adopting an asymmetric hetero-Diels-Alder approach using a chiral catalyst to favor the correct configuration from the start, bypassing late-stage resolution entirely[3].
Q3: Why is my isolated hydrochloride salt discolored (yellow/brown) instead of a white solid? A: Discoloration is typically caused by trace transition metal residues or the oxidation of the amine free-base prior to salt formation. Causality: Routes employing Pd/C for double-bond hydrogenation or zinc powder for N-O bond cleavage[3] can leave ppm-level metal contaminants. These metals oxidize upon air exposure, tinting the final product. Resolution: Implement a metal-scavenging step (e.g., using functionalized silica resins like SiliaMetS Thiol) before the final deprotection. Additionally, conduct the final crystallization and filtration under a strict nitrogen atmosphere to prevent oxidative degradation[4].
Self-Validating Experimental Protocols
To ensure reproducibility and eliminate the impurities discussed above, implement the following self-validating protocols in your workflow.
Protocol A: Self-Validating Deprotection and Hydrochloride Salt Formation
This protocol guarantees complete Boc removal and high-purity salt isolation by enforcing strict in-process controls.
-
Acidic Solution Preparation: Under a nitrogen atmosphere, add 10 volumes of anhydrous isopropanol to a reaction flask and cool to 5 °C. Slowly add 1.5 equivalents of pivaloyl chloride or acetyl chloride dropwise to generate anhydrous HCl in situ[2][4]. Stir for 30 minutes at 25 °C.
-
Deprotection: Add a solution of N-Boc-(1S,3S)-3-aminocyclopentanol (1.0 eq) dissolved in isopropanol dropwise to the acidic mixture. Stir at room temperature (25 °C) for 12 hours[4].
-
Self-Validation Checkpoint (Crucial): Pull a 0.5 mL aliquot, neutralize with saturated NaHCO3, extract with ethyl acetate, and analyze via GC. The protocol is self-validating: you must observe <0.1% AUC of the Boc-protected intermediate. If the threshold is not met, add an additional 0.2 equivalents of acetyl chloride and stir for 2 more hours. Do not proceed to step 4 until this metric is achieved.
-
Isolation: Cool the mixture to 0 °C to induce crystallization and stir for 1 hour to ensure complete precipitation[4]. Filter under nitrogen protection. Wash the filter cake with cold acetone (5 °C) until the washings are colorless[4]. Dry under vacuum at 40 °C for 12 hours.
Protocol B: Chiral GC Method for Isomeric Purity Validation
To accurately quantify stereoisomeric impurities (cis-isomers or enantiomers), standard reverse-phase HPLC is insufficient.
-
Column Selection: Equip the GC with a chiral stationary phase capillary column (e.g., CP-Chirasil-Dex CB, 25 m x 0.25 mm).
-
Sample Derivatization: Dissolve 5 mg of the hydrochloride salt in 1 mL of anhydrous pyridine. Add 50 µL of trifluoroacetic anhydride (TFAA). Incubate at 60 °C for 30 minutes to form the N,O-bis-trifluoroacetyl derivative. This increases volatility and prevents peak tailing.
-
Method Parameters:
-
Injector Temp: 250 °C
-
Carrier Gas: Helium (1.2 mL/min)
-
Temperature Program: Isothermal at 120 °C for 10 mins, ramp at 5 °C/min to 200 °C, hold for 5 mins.
-
-
Self-Validation Checkpoint: Inject a racemic mixture of all four stereoisomers ((1S,3S), (1R,3R), (1R,3S), (1S,3R)) prior to analyzing your batch. The method is validated for use only if the resolution factor (Rs) between the closest eluting enantiomer pair is ≥ 1.5.
References
- Google Patents. "CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride". Google Patents.
Sources
Technical Support Center: Yield Optimization in Aminocyclohexanecarboxylic Acid Synthesis
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, mechanistic insights, and validated protocols for optimizing the yield of aminocyclohexanecarboxylic acids (ACCAs). These compounds, specifically 1-aminocyclohexanecarboxylic acid (1-ACCA) and 4-aminocyclohexanecarboxylic acid (4-ACCA), are critical conformationally constrained building blocks in peptide mimetic design and active pharmaceutical ingredient (API) synthesis[1][2].
Pathway Visualizations
To establish a foundational understanding of the synthetic routes, review the workflow diagrams below.
Fig 1: Bucherer-Bergs vs. Strecker Synthesis Pathways for 1-aminocyclohexanecarboxylic acid.
Fig 2: Catalytic Hydrogenation Workflow for trans-4-aminocyclohexanecarboxylic acid.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does the Bucherer-Bergs reaction yield the α-form spirohydantoin, and how can I optimize the conversion to 1-aminocyclohexanecarboxylic acid? A: The Bucherer-Bergs reaction operates under strict thermodynamic control, heavily favoring the α-form of cycloalkanespirohydantoins over the β-form (which is conversely favored by the kinetically controlled Strecker synthesis)[3]. The traditional thermal Bucherer-Bergs reaction requires prolonged heating, which can lead to the generation of hazardous hydrogen cyanide gas and lower overall yields due to thermal degradation[4]. Optimization Strategy: Transitioning to microwave-assisted synthesis significantly improves the yield of the spirohydantoin intermediate. Microwave irradiation at 110–130 °C for exactly 8 minutes maximizes the yield (up to 99%) by rapidly overcoming the activation energy barrier while suppressing slow-forming side products[4].
Q2: In the synthesis of trans-4-aminocyclohexanecarboxylic acid via hydrogenation of p-aminobenzoic acid, what causes low trans/cis selectivity, and how can it be resolved? A: The catalytic hydrogenation of p-aminobenzoic acid (PABA) typically yields a mixture of cis- and trans-4-ACCA[5]. The cis isomer is often the kinetic product resulting from syn-addition of hydrogen to the aromatic face[2]. The choice of catalyst (e.g., Rh/C vs. Ru/C) and solvent dictates the initial isomeric ratio, but rarely yields pure trans product directly. Resolution: To enrich the trans-isomer, a post-synthesis base-catalyzed isomerization is required. Refluxing the cis/trans mixture with a strong base like sodium hydroxide (NaOH) drives the equilibrium toward the thermodynamically stable trans configuration, where both the bulky amino and carboxyl groups can adopt equatorial positions on the cyclohexane chair[2][6].
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of Spirohydantoins to 1-ACCA
Symptom: Low yield of the final 1-ACCA; presence of unreacted spirohydantoin intermediate on TLC. Root Cause: The spirohydantoin ring is highly stable due to the steric hindrance imposed by the adjacent cyclohexane ring. Standard aqueous base hydrolysis often stalls before completion. Corrective Action:
-
Elevate Temperature and Pressure: Perform the hydrolysis in a sealed autoclave or pressure vessel at >150 °C to force the reaction.
-
N-Protection Strategy (Chemical Causality): Pre-protect the spirohydantoin with a Boc (tert-butyloxycarbonyl) group. The electron-withdrawing nature of the Boc group increases the electrophilicity of the hydantoin carbonyl carbons, facilitating nucleophilic attack by the hydroxide ion under much milder basic conditions, boosting overall yield to 76–94%[3][4].
Issue 2: Poor Yield and Catalyst Poisoning in PABA Hydrogenation
Symptom: Hydrogen uptake ceases prematurely during the synthesis of 4-ACCA; incomplete conversion of PABA starting material[5][6]. Root Cause: The starting material, p-aminobenzoic acid, possesses a free primary amine. The lone pair of the nitrogen can strongly coordinate to the surface of noble metal catalysts (Pt/C or Rh/C), effectively poisoning the active sites and halting the catalytic cycle. Corrective Action:
-
Acidic Additives: Convert PABA to its hydrochloride salt prior to hydrogenation. Protonating the amine ties up the nitrogen lone pair, preventing it from binding to the catalyst surface[6].
-
Self-Validating Check: Monitor hydrogen consumption via a mass flow controller. The reaction must consume exactly 3 molar equivalents of H₂. If uptake stops early, filter the mixture, add fresh catalyst, and resume[5].
Quantitative Data Comparison
Table 1: Comparison of Reaction Conditions and Yields for ACCA Synthesis
| Target Compound | Synthetic Route | Key Reagents / Catalyst | Time | Temp (°C) | Yield (%) | Ref |
| 1-ACCA | Bucherer-Bergs (Thermal) | KCN, (NH₄)₂CO₃, H₂O/EtOH | 12-24 h | 80-100 | 60-75 | [4] |
| 1-ACCA | Bucherer-Bergs (Microwave) | KCN, (NH₄)₂CO₃, H₂O/EtOH | 8 min | 110-130 | 89-99 | [3][4] |
| 4-ACCA (cis/trans) | Catalytic Hydrogenation | 10% Rh/C, H₂ (50 psi) | ~4 h | 80 | 68-71 | [5] |
| trans-4-ACCA | Hydrogenation + Isomerization | Pt/C, H₂; then NaOH | 6-8 h + 12 h | 60-65 | >90 | [6] |
Step-by-Step Experimental Methodologies
Protocol 1: Microwave-Assisted Synthesis of 1-Aminocyclohexanecarboxylic Acid[4]
Self-Validating System: The completion of the spirohydantoin formation is confirmed by the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of hydantoin imide bands (~1770 and 1715 cm⁻¹) in FTIR analysis.
-
Preparation: In a microwave-safe vessel, dissolve cyclohexanone (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). Caution: Perform strictly in a highly ventilated fume hood due to the risk of HCN generation.
-
Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor at 110–130 °C for exactly 8 minutes.
-
Isolation: Cool the vessel to room temperature. The cycloalkanespirohydantoin will precipitate. Filter, wash with cold water, and dry under a vacuum.
-
Hydrolysis: Suspend the spirohydantoin in 2M aqueous NaOH and heat to reflux (or 150 °C in a pressure vessel) for 12 hours to achieve complete ring-opening hydrolysis.
-
Purification: Neutralize the mixture with HCl to pH 6-7 to precipitate the zwitterionic 1-aminocyclohexanecarboxylic acid. Filter and recrystallize from boiling water to achieve >95% purity.
Protocol 2: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives[6]
Self-Validating System: The cis to trans isomerization is monitored by ¹H NMR. The diagnostic methine proton adjacent to the amino group shifts distinctively depending on its axial/equatorial environment, allowing for precise isomeric ratio quantification[2].
-
Preparation: Charge an autoclave with methyl 4-aminobenzoate hydrochloride (1.0 eq) and methanol.
-
Catalyst Addition: Add 10% w/w Pt/C catalyst carefully under a nitrogen atmosphere to prevent ignition.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 7–8 kg/cm ² and heat to 60–65 °C. Stir vigorously for 6–8 hours until hydrogen uptake completely ceases.
-
Filtration: Filter the reaction mass through a Celite (Hyflo) bed to remove the Pt/C catalyst. Distill the methanol under reduced pressure to obtain the cis/trans mixture of the methyl ester hydrochloride.
-
Isomerization & Hydrolysis: Dissolve the intermediate in methanol and add an aqueous solution of sodium hydroxide (2.5 eq). Stir the reaction mixture for 11–12 hours at 25–30 °C. The strong base hydrolyzes the ester and establishes an enolate equilibrium that heavily favors the thermodynamically stable trans isomer.
-
Final Isolation: Extract the mixture with dichloromethane to remove organic impurities. Adjust the aqueous layer's pH to precipitate the pure trans-4-aminocyclohexanecarboxylic acid.
References
-
Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives - ACS Publications (Organic Process Research & Development) 6
-
3-isoquinuclidone - Organic Syntheses Procedure - Organic Syntheses 5
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives - ResearchGate 1
-
Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids - Arkivoc4
-
Foundational Knowledge: MLCK Inhibitors & Conformational Constraint - Smolecule 2
-
(PDF) Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidylspirohydantoins as precursors of restricted α-amino acids - ResearchGate 3
Sources
Section 1: Asymmetric Catalysis - Troubleshooting Enantiomeric Excess (ee)
Welcome to the Chiral Control Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals troubleshoot difficult stereoselective transformations. Achieving high enantiomeric excess (ee) and resolving chiral mixtures are persistent bottlenecks in asymmetric synthesis. This guide moves beyond basic theory, offering field-proven, self-validating protocols and mechanistic causality to resolve your most stubborn chiral control issues.
Q: My enantiomeric excess is plateauing around 60% despite exhaustive ligand screening. What is causing this, and how can I break through this ceiling? A: A hard ceiling on ee often indicates a competing, non-selective background reaction or a non-linear effect (NLE) rather than a poor ligand fit.
-
Causality: If the achiral precursor reacts with the reagents without the chiral catalyst, this background racemic pathway dilutes the chiral product. Alternatively, catalyst aggregation (e.g., formation of homochiral or heterochiral dimers) can lead to NLEs, where the ee of the product does not linearly correlate with the ee of the catalyst[1].
-
Self-Validating Check: Run a control reaction without the chiral ligand. If the product forms rapidly, the background reaction is your culprit. To fix this, lower the reaction temperature to kinetically freeze out the uncatalyzed pathway, or change the solvent to one that poorly solvates the uncatalyzed transition state.
Q: How do I identify and mitigate catalyst deactivation that destroys stereoselectivity mid-reaction? A: Monitor the ee as a function of conversion. If ee is high at 10% conversion but drops significantly by 90%, your active chiral catalyst is likely degrading into an achiral, catalytically active species.
-
Causality: Moisture, oxygen, or product inhibition can displace the chiral ligand from the metal center, leaving an unligated metal that catalyzes the reaction racenically.
-
Solution: Implement rigorous Schlenk techniques, purify substrates to remove coordinating impurities, and consider adding a continuous slow feed of the chiral ligand to maintain the equilibrium towards the ligated, stereoselective complex.
Section 2: Dynamic Kinetic Resolution (DKR) - Breaking the 50% Yield Barrier
Q: My kinetic resolution (KR) cleanly isolates one enantiomer, but the maximum theoretical yield is capped at 50%. How do I successfully transition to a Dynamic Kinetic Resolution (DKR) system? A: To achieve a 100% theoretical yield, you must couple the kinetic resolution with an in situ racemization of the unreacted, slow-reacting enantiomer[2].
-
Causality: In a DKR, the rate of racemization ( krac ) must be significantly faster than the rate of the slow-reacting enantiomer's conversion ( kslow ). If krac is too slow, the system reverts to a standard KR, capping the yield at 50% and potentially degrading the overall ee as the slow enantiomer accumulates[3]. Mathematical modeling under Curtin-Hammett conditions is critical to ensure the racemization equilibrium outpaces the slow reaction pathway[1].
Protocol: Step-by-Step DKR Optimization Workflow
-
Establish the KR Baseline: Run the reaction with the chiral catalyst alone (e.g., a ketoreductase or chiral squaramide) to determine the E-value (enantiomeric ratio). An E-value > 20 is generally required for a successful DKR[2].
-
Select a Racemization Catalyst: Introduce a compatible racemization catalyst (e.g., a Ru-based chemo-catalyst or mild base) that does not deactivate the chiral resolution catalyst.
-
Uncouple the System for Testing: Test the racemization catalyst on the enantiopure slow-reacting substrate in the absence of the resolution catalyst. Verify that 50:50 racemization occurs within 10-15% of the intended total reaction time.
-
Merge and Tune: Combine both catalysts in a one-pot system. If the ee drops compared to the KR baseline, the racemization catalyst is either too slow or is interfering with the chiral catalyst. Adjust the temperature (racemization is highly temperature-dependent) or increase the loading of the racemization catalyst.
Section 3: Chiral Chromatography (SFC) - Method Development & Troubleshooting
Q: My enantiomers are co-eluting on Supercritical Fluid Chromatography (SFC). How should I systematically adjust the method without random guessing? A: SFC chiral method development requires a structured approach to modifier and stationary phase screening. Co-elution usually means the chiral stationary phase (CSP) lacks the specific steric or hydrogen-bonding interactions required to differentiate the enantiomers.
-
Causality: In SFC, supercritical CO2 acts as the primary mobile phase. Because supercritical CO2 has higher diffusivity and lower viscosity than liquid mobile phases, it allows for faster mass transfer and sharper peaks[4]. However, the co-solvent (modifier) dictates the hydrogen-bonding network. Changing from methanol to isopropanol (IPA) alters the bulkiness and hydrogen-bond donating capacity of the mobile phase, which can completely invert or resolve co-eluting peaks.
Protocol: Chiral SFC Method Development Workflow
-
Primary Column Screening: Screen a diverse panel of 4-6 CSPs (e.g., Amylose-tris(3,5-dimethylphenylcarbamate), Cellulose-tris(4-methylbenzoate)) using a standard gradient of 5% to 50% Methanol in CO2 .
-
Modifier Adjustment: If co-elution persists on the best column, switch the co-solvent. Test Methanol, Ethanol, and IPA sequentially to alter the steric bulk of the solvation shell.
-
Additive Inclusion: For basic compounds, add 0.1% Diethylamine (DEA) to the co-solvent to suppress non-specific secondary interactions with residual silanols on the column. For acidic compounds, use 0.1% Trifluoroacetic Acid (TFA).
-
Isocratic Optimization: Once partial resolution is achieved, convert the gradient method to an isocratic hold at the elution percentage to maximize the separation factor ( α ).
Quantitative Data Summaries
Table 1: Troubleshooting Variables for Low Enantiomeric Excess in Asymmetric Catalysis
| Variable | Mechanistic Causality | Expected Impact on ee | Self-Validating Action |
| Temperature | Alters the ΔΔG‡ between diastereomeric transition states. | Lowering T generally increases ee by magnifying kinetic differences. | Run at -20°C, 0°C, and 25°C to plot ee vs. T. |
| Solvent Polarity | Solvates the active catalyst complex or stabilizes polar transition states. | Highly variable; non-polar solvents often tighten the chiral pocket. | Screen Toluene, DCM, and THF. |
| Ligand Sterics | Modifies the physical constraints of the chiral pocket around the metal center. | Bulkier ligands usually improve facial selectivity but may lower yield. | Compare structurally homologous ligands (e.g., BINAP vs. Tol-BINAP). |
| Background Reaction | Uncatalyzed reaction produces racemic product, diluting the chiral pool. | Drastically lowers overall ee regardless of catalyst efficiency. | Run a blank reaction without the chiral ligand. |
Table 2: SFC Co-solvent Effects on Chiral Resolution
| Co-Solvent (Modifier) | Elution Strength in SFC | Hydrogen Bonding Profile | Typical Application |
| Methanol | Strongest | Strong H-bond donor and acceptor | First-line screening; broad applicability. |
| Ethanol | Moderate | Moderate H-bond donor/acceptor | Alternative when Methanol yields poor peak shape. |
| Isopropanol (IPA) | Weakest | Bulky, weaker H-bond donor | Enhances resolution of closely eluting enantiomers. |
| Acetonitrile | Very Weak | H-bond acceptor only | Used when protic solvents disrupt chiral recognition. |
Mechanistic Visualizations
Decision tree for diagnosing and resolving low enantiomeric excess in asymmetric catalysis.
Mechanistic pathway of Dynamic Kinetic Resolution (DKR) achieving up to 100% yield.
References
-
Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts Source: PMC (nih.gov) URL:[Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: Frontiers in Bioengineering and Biotechnology URL:[Link]
-
Quantification and Optimization of Dynamic Kinetic Resolution Source: ACS Publications URL:[Link]
-
Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization Source: LCGC International URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Advanced Catalysis Support Center: Palladium on Carbon (Pd/C) Hydrogenation
Welcome to the Technical Support Center for Pd/C Catalysis. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we analyze the causality behind reaction failures, provide self-validating protocols, and establish a mechanistic understanding of palladium-catalyzed hydrogenations to ensure your workflows are safe, reproducible, and highly efficient.
Mechanistic FAQs: Understanding the "Why"
Q: Why do protic solvents generally accelerate Pd/C hydrogenation rates? A: Solvent selection dictates the kinetics of hydrogen transfer. Protic solvents (such as methanol, ethanol, and acetic acid) accelerate hydrogenation because they facilitate the polarization of the H-H bond on the palladium surface[1]. They stabilize the transition states involving hydride transfer to the substrate. Furthermore, hydrogen gas has favorable solubility profiles in these solvents, ensuring the local concentration of dissolved H₂ at the catalyst surface remains high[2].
Q: What are the exact mechanisms of catalyst poisoning, and why is moisture sometimes detrimental? A: Catalyst poisoning occurs when impurities (e.g., sulfur compounds, amines, or heavy metals) strongly adsorb onto the palladium active sites, preventing H₂ and substrate coordination[3]. In specific reactions, such as the cyanation of haloarenes, the presence of trace water leads to the hydrolysis of cyanide (CN⁻) into HCN. This HCN reacts vigorously with Pd(0) to form highly stable, inactive species such as [(CN)₃PdH]²⁻, permanently terminating the catalytic cycle[4].
Q: How can we prevent over-reduction and preserve chemoselectivity? A: Pd/C is highly active, which often leads to poor chemoselectivity (e.g., reducing aromatic rings or cleaving benzyl ethers unintentionally). To tune this, you can intentionally "poison" the catalyst. For example, adding catalytic amounts of diphenylsulfide (Ph₂S) selectively dampens the catalyst's activity. This allows for the chemoselective hydrogenation of olefins and alkynes without the hydrogenolysis of sensitive groups like aromatic carbonyls, halogens, or N-Cbz protective groups[5]. Alternatively, pretuning the catalyst with DMF/H₂O/HCl can shift selectivity toward hydrogenolysis rather than hydrogenation[6].
Troubleshooting Guide
Issue 1: Reaction Stalled / Low Conversion
-
Causality: The catalyst surface is either blocked by strongly coordinating impurities (poisons) or the substrate is too sterically hindered to reach the active Pd sites.
-
Solution: First, verify substrate purity. If sulfur or nitrogen impurities are suspected, purify the starting material or increase the Pd/C loading (up to 10-20 mol%). If the substrate is sterically hindered, increase the H₂ pressure (using a pressure bomb reactor instead of a balloon) or switch to a more active catalyst like PtO₂ (Adams' Catalyst)[7].
Issue 2: Catalyst Ignition / Laboratory Fire
-
Causality: Pd/C is highly pyrophoric, especially when saturated with hydrogen[7]. When dry Pd/C is exposed to oxygen in the presence of flammable solvent vapors (like methanol), the catalytic oxidation of the solvent generates enough localized heat to ignite the mixture[8].
-
Solution: Never add dry Pd/C to a flask containing solvent vapors. Always purge the flask with Argon or N₂ first, add the dry catalyst, and then slowly add the solvent down the sides of the flask to submerge the catalyst before introducing H₂[1]. Never let used catalyst dry out on a filter pad; immediately quench it with water[7].
Logical troubleshooting tree for resolving low conversion in Pd/C catalysis.
Data Presentation: Reaction Conditions & Reactivity
The following tables summarize the relative reactivity of functional groups and standard conditions to help you design your experiments efficiently.
Table 1: Relative Reactivity of Functional Groups to Pd/C Hydrogenation [1][2]
| Functional Group | Reactivity Level | Typical Product | Notes |
| Acid Chlorides | Extremely High | Aldehydes (Rosenmund) | Requires poisoned catalyst (e.g., BaSO₄/quinoline). |
| Alkynes / Alkenes | Very High | Alkanes | Readily reduced at 1 atm H₂, room temp. |
| Nitro Groups (-NO₂) | High | Amines (-NH₂) | Highly exothermic; requires careful cooling. |
| Benzyl Ethers/Esters | Moderate | Cleaved (Alcohols/Acids) | Hydrogenolysis occurs at 1-3 atm H₂. |
| Epoxides | Moderate | Alcohols (Ring opening) | Regioselectivity depends on sterics. |
| Aromatic Rings | Very Low | Cyclohexanes | Requires high pressure (50+ atm) and heat. |
Table 2: Standard Reaction Conditions Summary [2][9]
| Parameter | Standard Range | Optimization Rationale |
| Catalyst Loading | 1 - 10 mol% (Pd basis) | Increase for impure/hindered substrates. |
| Solvent | MeOH, EtOH, EtOAc, THF | Protic solvents accelerate rate; EtOAc is safer for fire risk. |
| Concentration | 0.05 - 0.5 M | Higher concentrations risk catalyst deactivation. |
| H₂ Pressure | 1 - 50 bar | 1 atm (balloon) for alkenes/nitro; >10 atm for aromatics. |
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. The following SOPs incorporate built-in safety purges and analytical checkpoints.
Protocol A: Safe Atmospheric Hydrogenation (Balloon Method)
This protocol is designed to prevent pyrophoric ignition by strictly controlling the introduction of oxygen, solvent, and hydrogen.
-
Preparation & Purging: Equip a round-bottom flask with a magnetic stir bar and a septum. Connect a vacuum/argon manifold via a needle. Evacuate the flask and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment[8].
-
Catalyst Addition: Briefly remove the septum and add the desired amount of 5% or 10% Pd/C. Immediately replace the septum and flush with Argon[8].
-
Solvent Addition: Critical Step. Using a syringe, slowly add the solvent (e.g., EtOAc or MeOH) down the interior wall of the flask. This washes any dry catalyst powder down and safely submerges it without generating a dust cloud[8].
-
Substrate Addition: Inject the substrate (neat or pre-dissolved in the reaction solvent) into the suspension[9].
-
Hydrogen Exchange: Attach a double-layered hydrogen balloon to the flask via a stopcock adapter[1]. Apply a moderate vacuum (using a water aspirator) until the solvent gently bubbles, then open the stopcock to let H₂ in. Repeat this vacuum/H₂ cycle 3 to 5 times to fully saturate the solvent with hydrogen[1].
-
Reaction & Validation: Stir vigorously. The reaction rate is directly proportional to the stirring speed (mass transfer limit). Validate completion by removing an aliquot under a counter-current of Argon and analyzing via TLC or LC-MS[1].
Standard operating workflow for safe atmospheric Pd/C hydrogenation.
Protocol B: Safe Catalyst Quenching and Filtration
Used Pd/C saturated with hydrogen is extremely dangerous if exposed to air while dry.
-
Atmosphere Exchange: Once the reaction is complete, remove the H₂ balloon and safely vent excess H₂ into the fume hood. Evacuate the flask and backfill with Argon 3 times[10].
-
Celite Pad Preparation: Pack a fritted funnel with a pad of Celite. Wet the Celite pad completely with the reaction solvent (or water, if compatible)[1].
-
Filtration: Pour the reaction mixture through the Celite pad under a gentle vacuum. Do not let the filter cake run dry.
-
Quenching: As soon as the solvent level approaches the top of the Celite, immediately wash the pad with copious amounts of water to quench the Pd/C[10].
-
Disposal: Transfer the wet Celite/Pd/C mixture into a dedicated, water-filled hazardous waste container[2].
References
- Hydrogenation (atmospheric pressure) with Pd/C. u-tokyo.ac.jp.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyan
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. acs.org.
- Application Notes: Palladium on Carbon (Pd/C)
- Defining the Qualities of High-Quality Palladium on Carbon C
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- HYDROGEN
- Troubleshooting low conversion in catalytic hydrogen
- Standard Operating Procedures - Hydrogen
- Hydrogen
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sarponggroup.com [sarponggroup.com]
Technical Support Center: Troubleshooting Low Yield in Recrystallization
Welcome to the Technical Support Center for recrystallization optimization. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with product yield during this critical purification technique. Here, we move beyond simple procedural steps to explore the underlying principles of recrystallization, providing you with the scientific rationale to diagnose and resolve common issues effectively.
Introduction: The Principle of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[3][4] As this solution cools, the solubility of the desired compound decreases, leading to the formation of purified crystals, while the impurities, present in smaller quantities, remain dissolved in the surrounding liquid (the mother liquor).[1][3] While effective for purification, each recrystallization step inherently involves some product loss, making technique and troubleshooting crucial for maximizing yield.[3][4][5]
Troubleshooting Guide: A Stage-by-Stage Analysis of Yield Loss
Low recovery of your purified compound can occur at various stages of the recrystallization process. This guide is structured to help you identify the point of loss and implement targeted solutions.
Phase 1: Dissolution of the Crude Solid
This initial phase is critical for creating a solution from which pure crystals can form. Errors at this stage often have a significant impact on the final yield.
Question: I had to add a very large volume of solvent to dissolve my compound, and now I'm getting a very low yield. What went wrong?
Answer: This common issue typically points to one of two primary causes: an unsuitable solvent or the presence of insoluble impurities.
-
Causality: The goal is to use the minimum amount of hot solvent to fully dissolve your compound.[3][4][6] Using an excessive volume of solvent means that as the solution cools, a larger proportion of your product will remain dissolved in the mother liquor instead of crystallizing out, leading to significant yield loss.[6][7]
-
Troubleshooting Protocol:
-
Solvent Selection: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[1][2][8] If your compound is highly soluble at room temperature, that solvent is a poor choice. A systematic approach to solvent screening is recommended.
-
Insoluble Impurities: If you observe that most of your compound has dissolved but some particulate matter remains, these are likely insoluble impurities.[9] Continuing to add solvent to dissolve these will lead to an unnecessarily dilute solution. The correct procedure is to perform a hot filtration to remove these impurities before proceeding to the cooling stage.[9]
-
Question: My compound "oiled out" instead of dissolving or crystallizing properly. How can I fix this?
Answer: "Oiling out" occurs when the solute melts and forms a liquid phase that is immiscible with the solvent, rather than dissolving. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the compound is highly impure, leading to a significant melting point depression.[7][10]
-
Causality: When a compound oils out, it does not form a crystal lattice, and impurities can become trapped within the oily layer, hindering purification.
-
Troubleshooting Protocol:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[10] This may allow crystallization to occur at a temperature below the compound's melting point.
-
Vigorous Stirring: As the solution cools and oil droplets begin to appear, stir vigorously. This can break up the oil and encourage crystal nucleation.[10]
-
Change Solvents: The most reliable solution is often to select a new solvent with a lower boiling point.[10]
-
Table 1: Key Characteristics of an Ideal Recrystallization Solvent
| Characteristic | Rationale |
| High Solute Solubility at High Temperatures | Enables complete dissolution of the compound to form a saturated solution.[8] |
| Low Solute Solubility at Low Temperatures | Maximizes the recovery of the purified compound as crystals upon cooling.[8] |
| High Solubility of Impurities at All Temperatures | Ensures impurities remain in the mother liquor after the desired compound has crystallized.[8] |
| Chemical Inertness | The solvent should not react with the compound being purified.[11] |
| Volatility | A volatile solvent is easier to remove from the final crystals during the drying process.[8] |
Phase 2: Filtration (Hot and Cold)
Filtration steps are mechanical processes where physical loss of product is common.
Question: I lost a lot of my product during hot filtration; crystals formed all over my filter paper and funnel.
Answer: This is known as premature crystallization and is a frequent source of yield loss.
-
Causality: Premature crystallization occurs when the hot, saturated solution cools too quickly as it comes into contact with the cooler surfaces of the filtration apparatus.[9][12]
-
Troubleshooting Protocol:
-
Pre-heat the Apparatus: Before filtering, heat your funnel (a stemless funnel is recommended to reduce surface area for cooling) and the receiving flask.[12][13][14] This can be done by placing them in a beaker on a steam bath or hot plate and allowing the vapor from a small amount of boiling solvent in the flask to warm the setup.[14]
-
Use a Slight Excess of Solvent: While the goal is to use a minimal amount of solvent, adding a small excess can provide a buffer, keeping the compound in solution during the transfer.[10] This excess can be evaporated after filtration.
-
Work Quickly and in Portions: Filter the hot solution in several small portions, keeping the bulk of the solution hot on a heat source between additions.[9][12]
-
Question: My final yield after vacuum filtration and washing is much lower than expected. Where did my product go?
Answer: Product loss during the final collection and washing steps is often due to the solubility of the compound in the wash solvent.
-
Causality: Even at low temperatures, your compound will have some finite solubility in the solvent.[6] Washing the crystals with solvent that is not sufficiently cold, or using too large a volume, can redissolve a significant portion of your purified product.[4][6][15]
-
Troubleshooting Protocol:
-
Use Ice-Cold Washing Solvent: Always use solvent that has been thoroughly chilled in an ice bath for washing the crystals.[4][15]
-
Wash with Minimal Solvent: Use the smallest volume of cold solvent necessary to rinse away the mother liquor. It's better to perform multiple small washes than one large one.
-
Break the Vacuum During Washing: Briefly interrupt the vacuum before adding the wash solvent. This allows the solvent to gently rinse the crystals rather than being immediately pulled through, which can also dissolve the product.[15]
-
// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDissolution [label="Problem in Dissolution Phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckFiltration [label="Problem in Filtration Phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCrystallization [label="Problem in Crystallization Phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Dissolution Issues TooMuchSolvent [label="Excess Solvent Used", fillcolor="#F1F3F4", fontcolor="#202124"]; OilingOut [label="Compound 'Oiled Out'", fillcolor="#F1F3F4", fontcolor="#202124"]; InsolubleImpurities [label="Insoluble Impurities Present", fillcolor="#F1F3F4", fontcolor="#202124"];
// Filtration Issues PrematureCrystallization [label="Premature Crystallization\n(Hot Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; LossDuringWashing [label="Product Lost During Washing\n(Vacuum Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Crystallization Issues NoCrystals [label="No Crystals Formed", fillcolor="#F1F3F4", fontcolor="#202124"]; PoorCrystalQuality [label="Small or Impure Crystals", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Sol_Concentrate [label="Solution: Concentrate Solution\n(Evaporate Solvent)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_HotFilter [label="Solution: Perform Hot Filtration", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_ChangeSolvent [label="Solution: Change Solvent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Preheat [label="Solution: Preheat Apparatus", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_ColdWash [label="Solution: Use Minimal\nIce-Cold Wash", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Induce [label="Solution: Induce Crystallization\n(Scratch/Seed)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SlowCool [label="Solution: Slow Cooling Rate", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckDissolution; CheckDissolution -> CheckFiltration [label="No"]; CheckFiltration -> CheckCrystallization [label="No"];
CheckDissolution -> TooMuchSolvent [label="Yes"]; CheckDissolution -> OilingOut [label="Yes"]; CheckDissolution -> InsolubleImpurities [label="Yes"];
TooMuchSolvent -> Sol_Concentrate; OilingOut -> Sol_ChangeSolvent; InsolubleImpurities -> Sol_HotFilter;
CheckFiltration -> PrematureCrystallization [label="Yes"]; CheckFiltration -> LossDuringWashing [label="Yes"];
PrematureCrystallization -> Sol_Preheat; LossDuringWashing -> Sol_ColdWash;
CheckCrystallization -> NoCrystals [label="Yes"]; CheckCrystallization -> PoorCrystalQuality [label="Yes"];
NoCrystals -> Sol_Concentrate; NoCrystals -> Sol_Induce; PoorCrystalQuality -> Sol_SlowCool; }
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. issr.edu.kh [issr.edu.kh]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization [wiredchemist.com]
- 14. chemedx.org [chemedx.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Solvent Selection for Hydrochloride Salt Recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when selecting a solvent for the recrystallization of hydrochloride (HCl) salts. As ionic compounds, HCl salts present unique solubility profiles that require a systematic and well-understood approach to achieve high purity and yield. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why are hydrochloride salts so challenging to recrystallize using standard organic solvents?
A1: The primary challenge stems from their ionic nature. Hydrochloride salts are formed by reacting a basic compound, typically an amine, with hydrochloric acid.[1] This creates a salt with a positively charged cation and a chloride anion. This ionic character makes them highly polar.
-
Solubility Mismatch: Most common organic solvents (like hexanes, toluene, or ethyl acetate) are significantly less polar than the HCl salt. Following the principle of "like dissolves like," these salts exhibit very low solubility in nonpolar solvents, often to the point of being practically insoluble even when heated.[2][3]
-
High Water Solubility: Conversely, their ionic nature makes them highly soluble in very polar, protic solvents like water.[3] This solubility is often so high, even at room temperature, that recovering the compound by cooling is inefficient, leading to poor yields.[4]
Therefore, the ideal single solvent that dissolves the salt when hot but not when cold is often difficult to find.[5] This necessitates the frequent use of multi-solvent systems.
Q2: What is the fundamental principle for selecting a solvent system for HCl salts?
A2: The core principle is to manipulate the polarity of the solvent environment to find a window where the salt is soluble at high temperatures and insoluble at low temperatures.[6] For HCl salts, this is almost always achieved using a two-solvent system , often in an antisolvent crystallization procedure.[7][8]
The system consists of:
-
A "Good" Solvent: A polar solvent in which the HCl salt is readily soluble, especially when hot. Alcohols like methanol or ethanol are common choices.[1]
-
An "Antisolvent" (or "Bad" Solvent): A less polar, miscible solvent in which the HCl salt is insoluble.[7][9] This solvent's role is to reduce the overall polarity of the mixture, thereby decreasing the salt's solubility and inducing crystallization.
The goal is to dissolve the salt in a minimal amount of the hot "good" solvent and then carefully add the antisolvent until the solution is saturated (just cloudy), forcing the pure compound out of solution upon controlled cooling.[10][11]
Solvent Selection Workflow
The process of selecting an appropriate solvent system is empirical but can be guided by a logical workflow. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting a recrystallization solvent system for HCl salts.
Data Presentation: Common Solvent Systems
The choice of solvent is critical and must be determined on a case-by-case basis.[12] The following table provides a starting point for solvent screening.
| Solvent Name | Boiling Point (°C) | Polarity (Classification) | Typical Role for HCl Salts |
| Water | 100 | Very High (Polar Protic) | "Good" solvent, but high solubility can lead to low recovery.[2] |
| Methanol | 65 | High (Polar Protic) | Excellent "good" solvent, often paired with an antisolvent.[2][13] |
| Ethanol | 78 | High (Polar Protic) | Common "good" solvent; less volatile than methanol.[2][13] |
| Isopropanol (IPA) | 82 | Medium-High (Polar Protic) | Good "good" solvent, can sometimes work as a single solvent. |
| Acetonitrile | 82 | Medium (Polar Aprotic) | Can act as a "good" solvent or an antisolvent depending on the salt. |
| Acetone | 56 | Medium (Polar Aprotic) | Primarily used as an antisolvent.[2] Highly volatile. |
| Ethyl Acetate (EtOAc) | 77 | Low-Medium | Common antisolvent.[2] |
| Tetrahydrofuran (THF) | 66 | Low-Medium | Antisolvent. |
| Dichloromethane (DCM) | 40 | Low-Medium | Sometimes used to dissolve the free base before salt formation. Low boiling point can be problematic.[2] |
| Toluene | 111 | Low (Nonpolar) | Antisolvent, but high boiling point can lead to oiling out.[13] |
| Heptane / Hexane | 98 / 69 | Very Low (Nonpolar) | Strong antisolvents, often used to precipitate the product from a more polar solvent.[2][13] |
Experimental Protocols & Troubleshooting Guide
This section provides step-by-step instructions for common procedures and solutions to problems you may encounter.
Protocol 1: Systematic Solvent Screening
Objective: To empirically determine the best single or two-solvent system for your specific HCl salt.
Methodology:
-
Place approximately 10-20 mg of your crude HCl salt into several small test tubes.
-
To each tube, add a different solvent from the table above, starting with 0.5 mL.
-
Observe the solubility at room temperature. Agitate the mixture.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Observe if the solid dissolves.[2]
-
If the solid dissolves completely when hot, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.[14] Observe if crystals form. An ideal single solvent will show good crystal formation here.[10]
-
If the solid is very soluble in a polar solvent (e.g., ethanol) even at room temperature, this is your "good" solvent candidate.
-
Take the dissolved sample from step 6 and begin adding a miscible antisolvent (e.g., ethyl acetate) dropwise until persistent cloudiness (turbidity) appears.
-
Gently warm the mixture until it becomes clear again. If it doesn't, add a single drop of the "good" solvent.
-
Allow the clear solution to cool slowly. Abundant crystal formation indicates a promising two-solvent system.
Antisolvent Recrystallization Workflow
Caption: Step-by-step workflow for a typical antisolvent recrystallization.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much "good" solvent was used. The solution is not supersaturated.[15] 2. The solution is supersaturated but requires a nucleation event. | 1. Re-heat the solution and boil off some of the solvent to reduce the volume. Re-cool.[16] 2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the liquid-air interface.[17] b) Adding a "seed crystal" of the pure compound.[17][18] |
| The compound "oils out" instead of crystallizing. | 1. The solution is becoming supersaturated at a temperature above the compound's melting point (or melting point of the impure mixture).[19] 2. The rate of cooling is too rapid. 3. High concentration of impurities. | 1. Re-heat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent to lower the saturation temperature.[15][16] 2. Ensure very slow cooling. Insulate the flask by placing it on a wood block or paper towels and covering it.[16] 3. Consider an initial purification step (e.g., charcoal treatment for colored impurities) if not already performed.[16] |
| Crystallization happens too quickly, forming fine powder. | 1. The solution is too concentrated or cooled too fast. 2. Too much antisolvent was added too quickly. | 1. Rapid precipitation traps impurities.[16] Re-heat, add a little more "good" solvent, and cool much more slowly to allow for proper crystal lattice formation.[10][16] |
| The yield is very low. | 1. Too much solvent was used. The compound has some solubility even in the cold solvent, and excess solvent will retain more of it in the mother liquor.[4] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with room temperature or warm solvent. | 1. Use the absolute minimum amount of hot solvent necessary for dissolution.[10] 2. If performing hot filtration, use a pre-heated funnel and flask and a slight excess of solvent, then boil off the excess before cooling.[17] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent (ideally the antisolvent or the recrystallization mixture).[10] |
References
- Recrystallization - Single Solvent. (n.d.). LibreTexts.
- Recrystallization-1.pdf. (n.d.).
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization Techniques - BOC Sciences. (n.d.).
- Polarity of Solvents. (n.d.).
- Al-Kaysi, R. O., & Al-Ashban, R. M. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen.
- recrystallization-2.doc.pdf. (n.d.).
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs.
- Recrystallization (chemistry) - Wikipedia. (n.d.).
- Crystallization. (n.d.).
- Hydrochloride - Grokipedia. (n.d.).
- Lab Procedure: Recrystallization - LabXchange. (2024, January 23). LabXchange.
- recrystallization.pdf. (n.d.).
- Li, M., et al. (2018). Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process. PMC.
- Al-Obaidi, H., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
- Recrystallization1. (n.d.).
- Abramov, Y. A. (2018, January 8). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design.
- Recrystallization. (n.d.).
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- Method including antisolvent crystallization process. (2006). Google Patents.
- Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Erowid.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, February 3). AWS.
- Gadad, A. P., et al. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents - ResearchGate. (n.d.). ResearchGate.
- Ji, X., et al. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data - ACS Publications.
- RECRYSTALLISATION. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). YouTube.
- Cassens, J., et al. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research - ACS Publications.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- Process Design Framework for Inorganic Salt Recovery Using Antisolvent Crystallization (ASC) | ACS Sustainable Chemistry & Engineering. (2023, December 18). ACS Publications.
- Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. (2022, April 20). ACS Publications.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare.
- How To Recrystallize A Solid - YouTube. (2020, July 16). YouTube.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. rubingroup.org [rubingroup.org]
- 3. Hydrochloride â Grokipedia [grokipedia.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process: Antisolvent Crystallization Using Ionic Liquids as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR20060009873A - Method including antisolvent crystallization process - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. LabXchange [labxchange.org]
- 19. community.wvu.edu [community.wvu.edu]
Technical Support Center: Separation of cis- and trans-Isomers of Aminocyclohexanecarboxylic Acid
Welcome to the Technical Support Center for the resolution of aminocyclohexanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of cis- and trans-aminocyclohexanecarboxylic acid diastereomers. The stereochemical configuration of these isomers can significantly impact their pharmacological properties, making their efficient separation a critical step in chemical synthesis and drug discovery.[1][2]
This resource is structured to address common challenges and frequently asked questions, providing not just procedural steps but also the underlying scientific principles to empower you to optimize your separation strategies.
Troubleshooting Guide: Navigating Common Separation Challenges
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Question 1: My fractional crystallization is not yielding pure isomers. What factors should I investigate?
Fractional crystallization relies on the solubility differences between the cis- and trans-isomers, or their derivatives, in a specific solvent system.[3] If you are experiencing poor separation, consider the following:
-
Solvent System Optimization: The choice of solvent is paramount. The ideal solvent will maximize the solubility difference between the two isomers. Experiment with a range of solvents with varying polarities. For aminocyclohexanecarboxylic acids, solvent systems involving water, alcohols (e.g., methanol, ethanol), or mixtures with less polar solvents are often a good starting point. Sometimes, the hydrochloride salts of the isomers exhibit more significant solubility differences in solvents like methanol compared to the free amino acids.[4]
-
Cooling Rate and Supersaturation: A slow, controlled cooling rate is crucial for selective crystallization. Rapid cooling can lead to co-precipitation of both isomers. Aim for a gradual temperature decrease to allow for the selective nucleation and growth of crystals of the less soluble isomer.
-
Seeding: Introducing a small crystal of the desired pure isomer (seeding) can promote its crystallization and improve the purity of the resulting solid.
-
Purity of the Starting Material: Impurities can interfere with the crystallization process. Ensure your initial mixture of isomers is free from significant contaminants.
-
Chemical Derivatization: If the native amino acids are difficult to separate, consider derivatization. Protecting the amino group, for instance with a Boc- (tert-butyloxycarbonyl) group, can alter the crystal packing and solubility properties, often making separation by crystallization more efficient.[5][6] The better crystallinity of the amino-protected trans derivatives is a property that can be exploited for more efficient isolation.[6]
Question 2: I'm struggling to get baseline separation of the isomers using column chromatography. What are the key parameters to adjust?
Column chromatography separates diastereomers based on their differential interaction with the stationary phase.[3] For aminocyclohexanecarboxylic acids, which are polar, here are the critical factors to optimize:
-
Stationary Phase Selection: Silica gel is a common choice, but its acidic nature can sometimes lead to peak tailing with amines.[3] If you observe this, consider:
-
Mobile Phase Polarity: The polarity of the eluent is critical.[3] Start with a relatively non-polar solvent system and gradually increase the polarity (gradient elution).[3] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3]
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can significantly improve peak shape by competing with the analyte for interaction with acidic sites on the stationary phase.[3]
-
Column Overloading: Loading too much sample onto the column will result in broad, overlapping peaks.[3] A general guideline is to load no more than 1-5% of the silica gel weight.[3]
-
Derivatization to Enhance Detectability and Separation: Derivatizing the amino or carboxylic acid group can alter the polarity of the isomers and improve their separation.[7] For instance, esterification of the carboxylic acid can make the compounds more suitable for normal-phase chromatography.
Question 3: How can I confirm the stereochemical identity of my separated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the cis and trans configurations of aminocyclohexanecarboxylic acid isomers.[8][9] The key is to analyze the proton-proton coupling constants (J-values) of the protons on the carbons bearing the amino and carboxyl groups.
-
trans-Isomer: In its more stable diequatorial conformation, the protons at C1 and C4 are axial. This results in large axial-axial (J_aa) coupling constants, typically in the range of 10-13 Hz.[9]
-
cis-Isomer: In the cis configuration, one substituent is axial and the other is equatorial. This leads to smaller axial-equatorial (J_ae) and equatorial-equatorial (J_ee) coupling constants, generally between 2-5 Hz.[9]
The chemical shifts of the C1 and C4 protons also differ, with the equatorial protons of the cis-isomer typically resonating at a lower field (higher ppm) than the axial protons of the trans-isomer.[9]
| NMR Parameter | cis-4-Aminocyclohexanecarboxylic Acid | trans-4-Aminocyclohexanecarboxylic Acid | Key Distinguishing Feature |
| H-1 (CH-COOH) Chemical Shift (ppm) | Higher (e.g., equatorial) | Lower (e.g., axial) | The orientation of the proton relative to the ring. |
| H-4 (CH-NH2) Chemical Shift (ppm) | Higher (e.g., equatorial) | Lower (e.g., axial) | The orientation of the proton relative to the ring. |
| H-1, H-4 Coupling Constants (Hz) | Small (2-5 Hz) | Large (10-13 Hz) | Reflects dihedral angle between coupled protons. |
Note: Specific chemical shifts are dependent on the solvent and any derivatization.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-aminocyclohexanecarboxylic acid?
The main techniques employed are:
-
Fractional Crystallization: This method leverages differences in solubility between the diastereomers or their salts.[3]
-
Column Chromatography: A widely used technique that separates isomers based on their differing polarities and interactions with a stationary phase like silica gel or alumina.[3][10]
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separation and can be used for both analytical and preparative purposes.[11][12]
-
Chemical Derivatization followed by Separation: Converting the isomers into derivatives (e.g., esters, amides, or with protecting groups) can alter their physical properties to facilitate separation by crystallization or chromatography.[5][7]
Q2: Is it possible to convert the undesired cis-isomer to the more therapeutically relevant trans-isomer?
Yes, isomerization of the cis-isomer to the trans-isomer is a common strategy, particularly when the initial synthesis yields a high proportion of the cis form.[1] This is often achieved by treating the cis-isomer or a derivative with a base, which can facilitate epimerization to the more thermodynamically stable trans configuration.[5][6]
Q3: Why is the separation of these isomers important in drug development?
Cis and trans isomers are diastereomers, meaning they have different physical properties and, crucially, can exhibit distinct pharmacological and toxicological profiles.[2] Regulatory bodies like the FDA emphasize the need to study stereoisomers separately, as they are treated as different chemical entities.[2] Therefore, isolating the desired isomer is essential for ensuring the safety, efficacy, and purity of a pharmaceutical product.
Experimental Workflows
Workflow 1: Separation via Fractional Crystallization of Boc-Protected Derivatives
This workflow is advantageous when direct crystallization of the free amino acids is challenging. The Boc-protection step often improves crystallinity and solubility differences.
Caption: Workflow for the separation of aminocyclohexanecarboxylic acid isomers via Boc-protection and fractional crystallization.
Workflow 2: General Logic for Isomer Separation and Identification
This diagram outlines the decision-making process for separating and identifying the cis and trans isomers.
Caption: Decision-making workflow for the separation and identification of aminocyclohexanecarboxylic acid isomers.
References
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents; WO2017134212A1.
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks. Available from: [Link]
-
PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office; EP 3411355 B1. Available from: [Link]
- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents; WO2003078381A1.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents; CN108602758B.
-
Derivatization Methods in GC and GC/MS. IntechOpen. Available from: [Link]
-
A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. IP.com. Available from: [Link]
-
Synthesis, Resolution, and Absolute Configuration of the Isomers of the Neuronal Excitant l-Amino-l,3-cyclopentanedicarboxylic Acid. ElectronicsAndBooks. Available from: [Link]
-
Development of New Stereoisomeric Drugs. FDA. Available from: [Link]
-
The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Available from: [Link]
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Available from: [Link]
- Separation and purification of cis and trans isomers. Google Patents; US3880925A.
-
Separation of Cis–Trans Phospholipid Isomers Using Reversed Phase LC with High Resolution MS Detection. Analytical Chemistry. Available from: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 7. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete precipitation in acid-base extractions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for acid-base extractions. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose and resolve issues related to incomplete precipitation, ensuring the successful isolation and purification of your compounds.
The Foundation of a Successful Acid-Base Extraction
An acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from a mixture.[1] The process hinges on the differential solubility of a compound in its neutral and ionized (salt) forms.[1][2] A neutral organic compound is typically soluble in an organic solvent and insoluble in water, while its corresponding salt is soluble in water and insoluble in the organic solvent.[3] This reversible change in solubility, controlled by pH, is the cornerstone of the technique.[4][5]
Core Workflow of Acid-Base Extraction
The following diagram illustrates the fundamental steps of an acid-base extraction to separate a carboxylic acid from a neutral compound.
Caption: General workflow for separating a carboxylic acid from a neutral compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the precipitation step of an acid-base extraction in a question-and-answer format.
Issue 1: No Precipitate Forms Upon Acidification/Basification
Q: I've added acid (or base) to my aqueous layer, but no solid has formed. What went wrong?
A: This is a frequent and frustrating problem. The absence of a precipitate points to one of several potential issues, primarily related to pH, concentration, or the inherent solubility of your compound.
Causality & Troubleshooting Steps:
-
Incorrect pH Adjustment: The most common error is failing to sufficiently acidify or basify the aqueous extract.[6][7] To precipitate an acidic compound (like a carboxylic acid), you must lower the pH of the aqueous solution to protonate the corresponding salt. Conversely, to precipitate a basic compound (like an amine), you must raise the pH to deprotonate its salt.[8]
-
The 2 pH Unit Rule: A fundamental principle is to adjust the pH to at least 2 units beyond the pKa of your compound.[9] For a carboxylic acid with a pKa of ~4-5, you should aim for a pH of 2-3.[4][10] For an amine with a conjugate acid pKa of ~9-10, you should target a pH of 11-12.[10] This ensures that the vast majority of the compound is in its neutral, less water-soluble form.[11]
-
Verification Protocol: Always verify the pH of your aqueous solution using pH paper or a calibrated pH meter.[4] Do not rely on the calculated amount of acid or base added, as the solution may have some buffering capacity.[12]
-
-
Insufficient Concentration of the Target Compound: If the concentration of your compound in the aqueous layer is below its solubility limit even in its neutral form, it will not precipitate.
-
Low Initial Concentration: The starting amount of the acidic or basic compound in the original mixture might have been very low.
-
Excessive Solvent: Using too large a volume of water during the extraction or for the precipitation step can dilute the compound to a point where it remains in solution.[13]
-
-
The Compound is an Oil: Not all organic compounds are solids at room temperature. Your product may have separated as an oil or liquid that is immiscible with water. Carefully inspect the flask for a separate liquid phase. If an oil has formed, you will need to perform a back-extraction into an organic solvent.[14][15]
-
Amphiphilic Nature of the Compound: Some molecules, particularly those in drug development, possess both polar and non-polar regions. This can lead to significant water solubility even in their neutral form, preventing precipitation.
Troubleshooting Workflow: No Precipitate
Caption: A decision tree for troubleshooting the absence of a precipitate.
Issue 2: An Oily or Gummy Precipitate Forms
Q: I see a precipitate, but it's an oil or a sticky solid, not the crystalline product I expected. What should I do?
A: The formation of an oil or "oiling out" instead of a crystalline solid is a common occurrence. This typically happens when the melting point of the compound is below the temperature of the solution or when impurities are present.
Causality & Troubleshooting Steps:
-
Low Melting Point: If the melting point of your compound is low, it may precipitate as a liquid. This is especially true if the neutralization reaction is exothermic, warming the solution.[16]
-
Protocol: Cool the solution in an ice bath before and during the addition of acid or base.[14] This will lower the temperature below the compound's melting point, promoting solidification.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to an amorphous or oily product.[17]
-
Protocol: The best course of action is to perform a back-extraction. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve the oil. Separate the organic layer, wash it with brine to remove excess water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then evaporate the solvent.[15] The resulting crude product can then be purified by recrystallization.[13]
-
-
Supersaturation: The solution may be supersaturated, causing the compound to come out of solution too rapidly for crystals to form.
-
Protocol: Gently warming the solution to redissolve the oil and then allowing it to cool slowly can encourage crystallization.[2] Scratching the inside of the flask with a glass rod at the liquid-air interface can also provide a surface for nucleation.
-
Issue 3: Low Yield of Precipitated Product
Q: I got a precipitate, but the final mass is much lower than expected. Where did my product go?
A: A low percent recovery can be attributed to several factors throughout the extraction and precipitation process.[7]
Causality & Troubleshooting Steps:
-
Incomplete Extraction: The initial extraction of the compound from the organic layer into the aqueous layer may have been inefficient.
-
Explanation: A single extraction is often not enough. To maximize the transfer of the compound, perform multiple extractions with smaller volumes of the aqueous solution (e.g., 3 x 20 mL instead of 1 x 60 mL).[15]
-
Vigorous Mixing: Ensure thorough mixing of the two phases to maximize the surface area for the acid-base reaction to occur.[4] Be sure to vent the separatory funnel frequently, especially when using bicarbonate, which generates CO₂ gas.[1]
-
-
Incomplete Precipitation: As discussed in Issue 1, incorrect pH is a major cause of low yield. If the pH is not sufficiently far from the compound's pKa, a significant portion will remain in its ionized, water-soluble form.[4][7]
-
Product Loss During Transfers: Mechanical losses can add up. Be meticulous when transferring solutions and collecting the solid.[6]
-
Premature Precipitation: If you are separating two acids with different pKa values (e.g., a carboxylic acid and a phenol), adding a strong base like NaOH first will extract both. A weaker base like NaHCO₃ should be used first to selectively extract the stronger acid (the carboxylic acid).[5]
-
Solubility in Mixed Solvents: The addition of an organic solvent to the aqueous phase can alter the pKa of the compound and the solubility of its salt form.[18] This can lead to incomplete extraction or precipitation.
pKa Reference Table for Common Functional Groups
Understanding the approximate pKa of your compound's functional group is critical for choosing the correct pH for extraction and precipitation.[19][20]
| Functional Group | Structure | Approximate pKa |
| Carboxylic Acid | R-COOH | 4-5[10][19] |
| Phenol | Ar-OH | ~10[10] |
| Ammonium Ion (from Amine) | R-NH₃⁺ | 9-10[10] |
| Protonated Carbonyl | R-C=O⁺-H | ~ -7[10] |
| Alcohol | R-OH | 16-18[10] |
Note: These are general ranges. The actual pKa can be influenced by the overall structure of the molecule.[21][22]
Key Experimental Protocols
Protocol 1: Step-by-Step Precipitation
-
Place the aqueous extract containing the ionized compound in an Erlenmeyer flask of appropriate size.
-
Cool the flask in an ice-water bath.
-
Slowly add the appropriate acid (e.g., 6M HCl) or base (e.g., 6M NaOH) dropwise while continuously swirling the flask.[12]
-
After every few drops, check the pH of the solution using pH paper.
-
Continue adding the acid or base until the target pH (at least 2 units past the pKa) is reached and maintained.
-
If a precipitate forms, allow the mixture to sit in the ice bath for 10-15 minutes to maximize precipitation.[12]
-
Collect the solid product by suction filtration using a Büchner funnel.[17]
-
Wash the collected solid with a small amount of cold water to remove any residual salts.
-
Allow the solid to dry completely before weighing.
Protocol 2: Purification by Recrystallization
If your product is oily or appears impure, recrystallization is a necessary purification step.[17]
-
Choose a Solvent: The ideal solvent will dissolve the compound when hot but not when cold.[17] The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[23]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Collect Crystals: Collect the purified crystals by suction filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them thoroughly.
References
- What are the sources of error in the acid-base extraction in an organic chemistry lab? (2023, October 31). Vertex AI Search.
- Approximate pKa chart of the functional groups: values to know. University of Calgary.
-
Black, S. N., Collier, E. A., Davey, R. J., & Roberts, R. J. (2015). Acids, Bases, and Salts in Mixed-Aqueous Solvents . Organic Process Research & Development, 19(6), 643–650. [Link]
- Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws.
- Acid-Base Extraction.1. University of Missouri–St. Louis.
- Acid-Base Extraction. University of California, Irvine.
-
What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit. [Link]
- Solubility Application - Solubility by Reaction. University of Toronto Scarborough.
-
3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome . (2021, December 15). Chemistry LibreTexts. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery . Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table . (2022, July 16). Drug Hunter. [Link]
-
Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery . Chemical Society reviews, 42(2), 485–496. [Link]
-
Questions about acid/base extractions . (2023, July 23). Reddit. [Link]
-
4.8: Acid-Base Extraction . (2022, April 7). Chemistry LibreTexts. [Link]
-
Acid–base extraction . Wikipedia. [Link]
- Acid-Base Extraction. University of California, Irvine.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Classification of organic compounds By solubility. Mansoura University.
-
Solubility of Organic Compounds . (2021, October 8). Chemistry Steps. [Link]
- Recrystalliz
- understanding control factors in Acid / Base rxn extractions. (2017, January 29). The Hive.
- How To: Purify by Crystalliz
-
Nakata, K., Nagayama, M., & Kitahata, H. (2020). Effect of the Polarity of Solvents on Periodic Precipitation: Formation of Hierarchical Revert Liesegang Patterns . Nanomaterials (Basel, Switzerland), 10(10), 2056. [Link]
- recrystallization.pdf. University of California, Los Angeles.
- Liquid/liquid Extraction. University of Michigan.
- Separation of an Unknown Mixture.
-
Acid-Base Extraction II - Selecting the pH of the Aqueous Layer . (2012, October 2). YouTube. [Link]
-
Intro to Designing Acid-Base Extractions - Part 1 of 2 . (2013, June 14). YouTube. [Link]
- Precipitant or precipitating agent Inorganic precipit
-
What error could explain a low percent recovery in acid-base extraction? (2024, March 12). Brainly. [Link]
-
8.2: Precipitation Gravimetry . (2019, June 5). Chemistry LibreTexts. [Link]
-
8.2: Precipitation Gravimetry . (2022, October 30). Chemistry LibreTexts. [Link]
- Very weird reacting after failed AR precipitation. (2018, April 27). Gold Refining Forum.
-
Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. designer-drug.com [designer-drug.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. vernier.com [vernier.com]
- 9. youtube.com [youtube.com]
- 10. chem.indiana.edu [chem.indiana.edu]
- 11. youtube.com [youtube.com]
- 12. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. reddit.com [reddit.com]
- 17. Recrystallization [sites.pitt.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. drughunter.com [drughunter.com]
- 21. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
Section 1: The Mechanistic "Why" – The Science of Amine Peak Tailing
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you troubleshoot one of the most persistent issues in liquid chromatography: peak tailing in the analysis of basic compounds (amines).
Rather than providing a generic checklist, this guide focuses on the fundamental physical chemistry driving peak deformation, equipping you with self-validating protocols to definitively isolate and eliminate the root cause of your chromatographic issues.
In an ideal reversed-phase HPLC separation, analyte retention is governed by a single mechanism: non-specific hydrophobic partitioning between the mobile phase and the stationary phase[1]. However, basic compounds like amines introduce a disruptive secondary retention mechanism.
Most HPLC columns utilize a silica-based stationary phase. The surface of this silica contains residual silanol groups (Si-OH) that remain unbonded during the manufacturing process[2][3].
-
The Chemical Conflict: Silanol groups are weakly acidic. At a mobile phase pH above 3.0, these groups begin to dissociate into negatively charged silanolate ions (Si-O⁻)[2].
-
The "Velcro" Effect: Amines typically possess a pKa of 9–10, meaning they are fully protonated and carry a positive charge (R-NH₃⁺) in standard acidic or neutral mobile phases[4]. As the positively charged amine travels through the column, it undergoes a strong electrostatic ion-exchange interaction with the negatively charged silanols.
Because this ion-exchange interaction is highly localized and slow to desorb, the trailing edge of the analyte band is continuously pulled back, stretching the peak into a long, asymmetrical tail[1][4].
Section 2: Diagnostic Decision Tree
Before altering your method, you must determine whether the tailing is caused by the chemical interactions described above, or by a physical system defect (such as dead volume or a column void). The workflow below illustrates the logical path for isolating the root cause.
Figure 1: Diagnostic decision tree for isolating chemical vs. physical causes of HPLC peak tailing.
Section 3: Step-by-Step Troubleshooting Protocols
The following protocols are designed as self-validating systems. By executing them sequentially, you verify the exact failure point of your current method.
Protocol 1: Isolating the Root Cause (The Neutral Marker Test)
Purpose: To definitively distinguish between chemical silanol interactions and physical plumbing/hardware issues[4].
-
Prepare the Test Mix: Spike your current amine sample with a neutral, non-ionizable reference standard (e.g., toluene, uracil, or acetone).
-
Execute the Run: Inject the mixture using your standard method conditions.
-
Calculate USP Tailing Factor ( Tf ): For both peaks, calculate Tf=W0.05/2f , where W0.05 is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height[1][2].
-
Evaluate the Causality:
-
Scenario A: The neutral peak is perfectly symmetrical ( Tf < 1.2), but the amine tails heavily ( Tf > 1.5). Conclusion: The issue is a chemical secondary interaction[4]. Proceed to Protocol 2.
-
Protocol 2: Chemical Remediation via Mobile Phase Optimization
Purpose: To neutralize the stationary phase and eliminate the electrostatic attraction causing the amine to tail[3][6].
-
pH Suppression: Adjust the aqueous portion of your mobile phase to a pH of 2.5 to 3.0 using a robust buffer (e.g., 10–20 mM potassium phosphate) or an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid)[5][6]. This forces the silanols into their neutral, protonated state (Si-OH), shutting down the ion-exchange mechanism.
-
Silanol Masking (If low pH is insufficient): If operating at low pH is not viable for your analyte, add a silanol suppressor to the mobile phase. Introduce 5 to 20 mM Triethylamine (TEA)[6][7]. TEA acts as a competing base, aggressively binding to and shielding the active silanol sites so your target amine cannot interact with them.
-
Equilibration: Flush the column with at least 15–20 column volumes of the newly optimized mobile phase to ensure complete surface saturation before your next injection[8].
Protocol 3: Physical Remediation & Hardware Maintenance
Purpose: To eliminate dead volume and column voids that cause infinite dilution and band broadening[4][9].
-
Inspect Connections: Verify that all PEEK or stainless-steel tubing is seated completely flush against the bottom of the fitting port before tightening the ferrule. A poorly seated ferrule creates a mixing chamber (dead volume) that causes tailing[4][9].
-
Minimize Extra-Column Volume: Ensure the tubing connecting the injector to the column, and the column to the detector, utilizes a narrow internal diameter (e.g., 0.005" ID PEEK tubing) and is kept as short as physically possible[2][5].
-
Column Regeneration: If a void or clogged frit is suspected, disconnect the column from the detector. Reverse-flush the column (if permitted by the manufacturer) with 20-30 column volumes of 100% strong organic solvent (acetonitrile or isopropanol) at half the standard flow rate to clear particulates[5][8]. If tailing persists on the neutral marker after flushing, the column bed has permanently deformed and the column must be replaced[5].
Section 4: Quantitative Impact of Remediation Strategies
The table below summarizes typical quantitative outcomes when applying the chemical remediation strategies from Protocol 2 to a standard basic amine (e.g., methamphetamine or ephedrine)[1][6].
| Column Chemistry | Mobile Phase pH | Silanol Suppressor | USP Tailing Factor ( Tf ) | Chromatographic Diagnosis |
| Type A Silica (Older Gen) | 7.0 | None | 2.35 | Severe Tailing (Unacceptable) |
| Type A Silica (Older Gen) | 3.0 | None | 1.50 | Moderate Tailing (Borderline) |
| Type A Silica (Older Gen) | 7.0 | 5 mM TEA | 1.30 | Acceptable Symmetry |
| Type B Silica (Endcapped) | 7.0 | None | 1.25 | Acceptable Symmetry |
| Type B Silica (Endcapped) | 3.0 | None | 1.05 | Excellent (Near-Gaussian) |
Note: A Tf value of 1.0 represents a perfectly symmetrical peak. Values up to 1.5 are generally acceptable for high-precision assays, while values > 2.0 indicate method failure[1][8].
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the difference between Type A and Type B silica, and why does it matter for amines? A1: Type A silica is an older-generation material with higher levels of trace metal contamination (such as iron and aluminum)[6][7]. These metals withdraw electrons from adjacent silanol groups, making them highly acidic and severely exacerbating amine tailing[7]. Modern Type B silica is ultra-pure, metal-free, and heavily endcapped (where residual silanols are chemically bonded with short-chain molecules to block access). Switching to a base-deactivated Type B column is often the most permanent fix for amine tailing[3][4][7].
Q2: My amine peak is fronting (sloping forward) instead of tailing. What does this mean? A2: Peak fronting—often described as looking like a "shark fin"—is rarely caused by chemical secondary interactions. It almost universally indicates column mass overload or a sample solvent mismatch[5][10]. If you inject too many molecules, the active sites at the head of the column saturate, causing the excess molecules to race ahead of the main band[10]. Dilute your sample by a factor of 10; if the fronting disappears, column overload was the culprit[10].
Q3: Can I just increase my buffer concentration to fix the tailing? A3: Increasing buffer strength can help stabilize the pH and slightly increase the ionic strength, which may marginally reduce electrostatic interactions[2]. However, it does not address the root cause as effectively as lowering the pH below 3.0 or using a competing base like TEA[6]. Furthermore, excessively high buffer concentrations risk precipitation in the system when mixed with high percentages of organic modifiers (like acetonitrile) during gradient runs[6].
Section 6: References
-
HPLC Peak Tailing – Axion Labs URL:[Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes – Phenomenex URL:[Link]
-
Peak Tailing in HPLC – Element Lab Solutions URL: [Link]
-
What Causes Peak Tailing in HPLC? – Chrom Tech, Inc. URL:[Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC – Labcompare URL:[Link]
-
How to Reduce Peak Tailing in HPLC? – Phenomenex URL:[Link]
-
Troubleshooting Poor Peak Shape – ALWSCI URL: [Link]
-
Understanding HPLC Peak Tailing – Scribd URL:[Link]
-
Front Tailing Peaks aka Peak Fronting – YouTube URL:[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. labcompare.com [labcompare.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 10. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for isomerization of aminocyclohexanecarboxylates
Welcome to the Technical Support Center for the isomerization of aminocyclohexanecarboxylates. As application scientists, we frequently encounter challenges when scaling up the synthesis of active pharmaceutical ingredients (APIs) like Tranexamic Acid. The stereochemical bottleneck in these workflows is critical: the cis-isomer is therapeutically inactive, necessitating highly efficient epimerization to the trans-isomer .
This guide moves beyond generic protocols. We dissect the thermodynamic causality behind experimental choices, providing you with self-validating methodologies to achieve optimal isomeric purity under mild conditions.
Mechanistic Foundation: The Enolate Pathway
Isomerization at the α -carbon of an ester or carboxylic acid relies on deprotonation to form a planar enolate intermediate. Because the bulky substituent at C4 anchors the cyclohexane ring conformation, reprotonation of the enolate thermodynamically favors the trans-configuration, where both functional groups can occupy stable equatorial positions.
Mechanistic pathway of base-catalyzed epimerization via an enolate intermediate.
Troubleshooting & FAQs
Q: Why is my trans:cis ratio plateauing at ~60:40 despite prolonged reaction times? A: You have hit the thermodynamic equilibrium limit for your specific substrate and solvent system. The energy difference between the cis and trans conformations dictates this final ratio. Causality & Solution: To push the equilibrium further, you must either increase the steric bulk of the protecting groups or exploit phase separation. For instance, switching to an N-phthalimido protected methyl ester and using potassium tert-butoxide (KOtBu) increases the steric penalty of the cis-form, yielding up to 99.7% isomeric purity . Alternatively, if the trans-isomer is insoluble in your chosen solvent (e.g., methanol), it will precipitate. According to Le Chatelier's principle, this continuous removal of the trans-product drives the equilibrium to near-quantitative conversion .
Q: I am observing significant ester hydrolysis instead of isomerization. How can I prevent this? A: Hydrolysis competes with α -deprotonation when trace water is present in alkoxide bases, generating highly nucleophilic hydroxide ions. Causality & Solution: Ensure strictly anhydrous conditions. Furthermore, match your alkoxide base to your ester (e.g., use NaOMe for methyl esters) to prevent unwanted transesterification. If transesterification is acceptable, using KOtBu in isopropanol will yield the isopropyl ester while effectively isomerizing the stereocenter, which can be easily hydrolyzed to the free acid later [[1]]([Link]).
Q: Can I avoid the high-temperature (250 °C) degradation commonly associated with this workflow? A: Absolutely. High-temperature, high-pressure protocols are legacy methods applied to unprotected 4-aminocyclohexanecarboxylic acid, which resists isomerization due to its zwitterionic nature [[2]]([Link]). Causality & Solution: Shift the isomerization step earlier in your synthetic route. Epimerizing a precursor like dimethyl 1,4-cyclohexanedicarboxylate using NaOMe in MeOH at 25–30 °C achieves 98% yield of the trans-isomer without pyrolytic degradation .
Troubleshooting decision tree for optimizing isomerization reaction conditions.
Quantitative Comparison of Reaction Conditions
To select the best approach for your workflow, compare the thermodynamic outcomes of various historical and modern conditions below.
| Substrate | Reagents & Solvent | Temperature | Yield (%) | Isomeric Purity (trans) |
| Unprotected 4-Aminocyclohexanecarboxylic acid | NaOH, H₂O, High Pressure | 250 °C | ~43% | ~80% |
| Methyl 4-phthalimidocyclohexanecarboxylate | KOtBu, Isopropanol | 65 °C | 70–75% | 99.7% |
| Dimethyl 1,4-cyclohexanedicarboxylate | NaOMe, Methanol | 25–30 °C | 98% | >99.5% |
Step-by-Step Self-Validating Methodologies
Protocol A: Mild Isomerization of N-Phthalimido Derivatives [[1]](https://pubs.acs.org/doi/10.1021/op900225d)
Best for late-stage intermediate correction where high isomeric purity is required.
-
Substrate Preparation: Dissolve methyl 4-phthalimidocyclohexanecarboxylate (cis/trans mixture) in strictly anhydrous isopropyl alcohol (IPA).
-
Base Addition: Add 0.5 equivalents of Potassium tert-butoxide (KOtBu) under an inert nitrogen atmosphere.
-
Causality: KOtBu is a bulky, non-nucleophilic base that efficiently deprotonates the α -carbon without attacking the carbonyl carbon, minimizing unwanted side reactions.
-
-
Thermal Activation: Heat the reaction mixture to 65 °C and maintain for 4–6 hours.
-
Causality: 65 °C provides sufficient thermal energy to overcome the rotational barrier of the enolate intermediate while entirely avoiding the pyrolytic degradation seen in legacy 250 °C methods.
-
-
Quenching & Isolation: Cool to room temperature, neutralize with dilute HCl, and extract with dichloromethane. The trans-isopropyl ester is isolated with 99.7% isomeric purity due to concurrent transesterification and epimerization.
Protocol B: Early-Stage Isomerization via Phase Separation [[2]](https://doi.org/10.1080/00397911.2024.2399795)
Best for scalable, green-chemistry synthesis of Tranexamic Acid.
-
Substrate Preparation: Suspend a cis/trans (7:3) mixture of dimethyl 1,4-cyclohexanedicarboxylate in anhydrous methanol.
-
Base Addition: Introduce a catalytic amount of Sodium methoxide (NaOMe) (0.1–0.2 eq) at 25–30 °C.
-
Equilibration & Precipitation: Stir the mixture for 8–10 hours.
-
Causality: Methanol is deliberately chosen because the trans-diester is highly insoluble in it compared to the cis-diester. As the base catalyzes the continuous interconversion of cis and trans enolates, the trans-isomer precipitates out of solution. This phase separation continuously drives the thermodynamic equilibrium forward.
-
-
Isolation: Filter the solid to recover pure dimethyl trans-1,4-cyclohexanedicarboxylate (98% yield). The self-validating nature of this protocol means that if precipitation occurs, isomerization is successfully driving to completion.
References
-
Patil, P., Kulkarni, K. G., Jadhav, S., More, Y., Khaladkar, T., Roychowdhury, A., Gurjar, M. K., & Patil, S. R. (2024). "Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step." Synthetic Communications. URL:[Link]
-
"Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives." Organic Process Research & Development, ACS Publications, 2009. URL:[Link]
Sources
A Comparative Guide to the ¹H NMR Analysis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Stereochemical Landscape of 1,3-Disubstituted Cyclohexanes
The (1R,3S) stereochemistry dictates a cis relationship between the amino and carboxylic acid functionalities. In a chair conformation, this necessitates that one substituent occupies an axial position while the other is equatorial. The preferred conformation will be the one that minimizes steric strain, generally by placing the bulkier substituent in the equatorial position. For the parent amino acid, the conformational equilibrium is dynamic. However, derivatization, particularly with bulky protecting groups like tert-butoxycarbonyl (Boc), can significantly influence and often lock the conformation, providing a clearer picture in the ¹H NMR spectrum.
Fundamental Principles of ¹H NMR in Cyclohexane Systems
The analysis of (1R,3S)-3-aminocyclohexanecarboxylic acid derivatives by ¹H NMR is predicated on a few core principles:
-
Chemical Shift Anisotropy of Axial vs. Equatorial Protons: Protons in a cyclohexane ring experience different magnetic environments depending on their orientation relative to the ring. Axial protons are situated within the shielding cone of the C-C single bonds of the ring, causing them to resonate at a higher field (lower ppm) compared to their geminal equatorial counterparts. This difference is typically in the range of 0.4-0.5 ppm.
-
The Karplus Relationship and Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. This relationship is described by the Karplus equation and is a powerful tool for determining the relative stereochemistry of protons in a cyclohexane ring. Key expected coupling constants are:
-
³Jaxial-axial: 7-12 Hz (dihedral angle ≈ 180°)
-
³Jaxial-equatorial: 2-5 Hz (dihedral angle ≈ 60°)
-
³Jequatorial-equatorial: 2-5 Hz (dihedral angle ≈ 60°)
-
These principles are the bedrock upon which the comparative analysis of the following derivatives is built.
Comparative ¹H NMR Analysis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid and its Derivatives
The following sections provide a detailed comparison of the ¹H NMR spectral features of the parent amino acid and its common derivatives. The data presented is a synthesis of established principles and available experimental data.
Parent Compound: (1R,3S)-3-Aminocyclohexanecarboxylic Acid
In its zwitterionic form in D₂O, the parent compound exists in a conformational equilibrium. The proton signals are often broad due to this exchange and the quadrupolar relaxation effects of the nitrogen atom. The key diagnostic protons are H1 and H3 (the protons on the carbons bearing the carboxyl and amino groups, respectively).
N-Boc Protected Derivative: (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
The introduction of the bulky N-Boc group is expected to favor a conformation where this group is equatorial to minimize steric interactions. This would place the carboxylic acid group in an axial position. This conformational preference leads to a more defined ¹H NMR spectrum.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H1 (axial) | ~2.2 - 2.5 | tt (triplet of triplets) | Jax-ax ≈ 11-12, Jax-eq ≈ 3-4 | Axial proton, deshielded by the adjacent carboxyl group. Large axial-axial and small axial-equatorial couplings. |
| H3 (equatorial) | ~3.8 - 4.1 | br m | - | Equatorial proton, deshielded by the adjacent N-Boc group. Broadened due to coupling to multiple protons and the NH proton. |
| CH₂ (ring) | ~1.2 - 2.1 | m | - | Complex region of overlapping methylene proton signals. |
| C(CH₃)₃ | ~1.45 | s | - | Characteristic singlet for the nine equivalent protons of the Boc group. |
Methyl Ester Derivative: Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate
Esterification of the carboxylic acid reduces its bulk relative to the amino group. The conformational equilibrium will depend on the protonation state of the amine. In its hydrochloride salt form, the -NH₃⁺ group is bulkier and will likely prefer the equatorial position.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H1 (axial) | ~2.3 - 2.6 | tt (triplet of triplets) | Jax-ax ≈ 11-12, Jax-eq ≈ 3-4 | Similar to the parent acid, but slightly shifted due to the ester functionality. |
| H3 (equatorial) | ~3.0 - 3.3 | br m | - | Equatorial proton adjacent to the amino group. |
| OCH₃ | ~3.7 | s | - | Characteristic singlet for the methyl ester protons. |
| CH₂ (ring) | ~1.3 - 2.2 | m | - | Overlapping methylene proton signals. |
N-Cbz Protected Derivative
The N-Cbz (benzyloxycarbonyl) group is also sterically demanding and will favor an equatorial position, leading to a conformational preference similar to the N-Boc derivative.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H1 (axial) | ~2.2 - 2.5 | tt | Axial proton adjacent to the carboxyl group. |
| H3 (equatorial) | ~3.9 - 4.2 | br m | Equatorial proton deshielded by the Cbz group. |
| CH₂ (benzyl) | ~5.1 | s | Characteristic singlet for the benzylic protons. |
| Ar-H | ~7.3 - 7.4 | m | Aromatic protons of the benzyl group. |
| CH₂ (ring) | ~1.2 - 2.1 | m | Overlapping ring methylene protons. |
Comparison with Alternative Cyclic Scaffolds
The choice of a cyclic amino acid scaffold has a profound impact on the resulting peptide or small molecule's conformation. Here, we compare the ¹H NMR features of our target cyclohexane derivative with cyclopentane and piperidine analogs.
| Scaffold | Key ¹H NMR Features | Implications for Structural Analysis |
| (1R,3S)-3-Aminocyclohexanecarboxylic Acid | Well-defined axial and equatorial protons with distinct chemical shifts and coupling constants in a locked chair conformation. | Allows for detailed and confident assignment of stereochemistry and conformation using coupling constants. |
| cis-2-Aminocyclopentanecarboxylic Acid | More flexible ring system (envelope and twist conformations). Protons have less distinct chemical shift differences and coupling constants are averaged over multiple conformations. | Conformational analysis is more complex and often requires advanced techniques like NOESY and computational modeling. |
| Piperidine-3-carboxylic Acid (Nipecotic Acid) | Similar chair conformation to cyclohexane, but the ring nitrogen introduces additional complexity (e.g., ring inversion can be slower, protonation state affects chemical shifts significantly). | The heteroatom's influence on chemical shifts and coupling constants must be considered. |
This comparison highlights the relatively rigid and well-defined conformational nature of the cyclohexane scaffold, which can be an advantage in rational drug design.
Advanced NMR Techniques for Unambiguous Structural Elucidation
While 1D ¹H NMR provides a wealth of information, complex spin systems and signal overlap often necessitate the use of 2D NMR techniques for complete structural assignment.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton connectivity within the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for assigning quaternary carbons and confirming the position of substituents.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, regardless of whether they are scalar-coupled. This is crucial for determining the relative stereochemistry (e.g., confirming the cis relationship of substituents) and for detailed conformational analysis. For example, a strong NOE between two axial protons on the same side of the ring (a 1,3-diaxial interaction) is a definitive indicator of their spatial relationship.
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the aminocyclohexanecarboxylic acid derivative.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts and the exchange rate of labile protons (e.g., -COOH, -NH).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard should be added. For routine analysis, the residual solvent peak is often used as a reference.
¹H NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve optimal resolution and lineshape.
-
1D ¹H Spectrum:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-64 scans.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
2D Spectra (if necessary):
-
Acquire COSY, HSQC, and NOESY/ROESY spectra using standard pulse programs.
-
Optimize acquisition parameters (e.g., mixing time for NOESY) based on the specific molecule and the information required.
-
Visualization of Key Concepts
Caption: A streamlined workflow for the NMR analysis of aminocyclohexanecarboxylic acid derivatives.
Caption: Favored conformation with the bulky N-Boc group in the equatorial position.
Conclusion
The ¹H NMR analysis of (1R,3S)-3-aminocyclohexanecarboxylic acid derivatives is a powerful method for elucidating their three-dimensional structure and conformational preferences. By understanding the fundamental principles of chemical shifts and coupling constants in cyclohexane systems, researchers can confidently assign the stereochemistry of these valuable synthetic building blocks. The comparison with other cyclic amino acid scaffolds reveals the unique advantages of the conformationally more restricted cyclohexane ring. The application of advanced 2D NMR techniques further enhances the level of detail that can be obtained, providing a solid foundation for the rational design of novel therapeutics.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. Retrieved from [Link]
- Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society, 124(42), 12447-12452.
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
Differentiating Cis and Trans Isomers Using NMR Spectroscopy: A Comparative Guide
For researchers and drug development professionals, the precise determination of stereochemistry is not merely an academic exercise; it dictates a molecule's biological activity, target affinity, and pharmacokinetic profile. Differentiating cis and trans isomers requires analytical techniques that can unambiguously resolve spatial orientations. While X-ray crystallography provides absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most versatile and accessible tool for solution-state stereochemical assignment.
This guide objectively compares the performance of 1D and 2D NMR techniques—specifically 1 H J -coupling analysis, 13 C chemical shifts, NOESY, and ROESY—providing the mechanistic causality and self-validating protocols necessary to ensure absolute confidence in your structural elucidations.
Mechanistic Causality: Through-Bond vs. Through-Space Interactions
The selection of an NMR technique depends entirely on the molecular scaffold. Isomer differentiation relies on two distinct quantum mechanical phenomena:
-
Through-Bond Interactions ( J -Coupling): In 1D 1 H NMR, the vicinal coupling constant ( 3JHH ) is governed by the orbital overlap between coupled protons. According to the Karplus equation, antiperiplanar protons (dihedral angle ≈180∘ , typical of trans alkenes) exhibit highly efficient orbital overlap, yielding large coupling constants (13–18 Hz). Synperiplanar protons ( ≈0∘ , typical of cis alkenes) have poorer overlap, yielding smaller constants (7–12 Hz) 1[1].
-
Through-Space Interactions (Dipolar Relaxation): When isolating tetrasubstituted alkenes, constrained cyclic systems, or secondary amide peptide bonds (e.g., proline), through-bond protons are often absent or fixed at uninformative angles. Here, the Nuclear Overhauser Effect (NOE) is utilized. NOE relies on dipolar cross-relaxation, a phenomenon strictly dependent on spatial distance ( 1/r6 ). A strong NOE enhancement unequivocally confirms spatial proximity ( ≤5 Å), characteristic of cis relationships2[2].
Mechanistic pathways correlating isomer geometry to observable NMR phenomena.
Technique Comparison: Selecting the Optimal NMR Experiment
1D 1 H and 13 C NMR: The First Line of Defense
For simple di- and tri-substituted alkenes, 1D 1 H NMR is the fastest and most quantitative method. However, in cyclic systems (e.g., substituted cyclohexanes or bicycloheptanes), J -couplings can be ambiguous due to ring strain. In these cases, 1D 13 C NMR provides a powerful alternative via the γ -gauche effect . In cis isomers, steric compression between substituents polarizes the C-H bonds, increasing local electron density and shifting the 13 C signals upfield (shielded) compared to the trans isomer3[3].
2D NOESY vs. 2D ROESY: Solving the Correlation Time Problem
When J -couplings are unavailable—such as in cis/trans proline isomerization in peptides or heavily substituted bicyclic rings—2D NOESY is the gold standard4[4]. However, NOESY has a critical vulnerability related to the molecule's rotational correlation time ( τc ).
-
Small molecules (< 1000 Da): Fast tumbling, positive NOE.
-
Large molecules (> 3000 Da): Slow tumbling, negative NOE (spin diffusion risk).
-
Mid-sized molecules (1000 - 3000 Da): Intermediate tumbling ( ωτc≈1.12 ). The NOE signal crosses zero, resulting in missing cross-peaks and false negatives.
The Solution: For mid-sized molecules like cyclopeptides, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is mandatory. ROESY applies a spin-lock pulse, ensuring that the ROE enhancement is always positive and non-zero, regardless of molecular weight 5[5].
Workflow for selecting the optimal NMR technique for cis/trans isomer differentiation.
Quantitative Data Comparison
The following table synthesizes the expected empirical parameters across different molecular classes to aid in rapid spectral interpretation.
| Analytical Parameter | Cis Isomer Profile | Trans Isomer Profile | Mechanistic Causality |
| 3JHH (Acyclic Alkenes) | 7 – 12 Hz | 13 – 18 Hz | Karplus relationship: Antiperiplanar orbital overlap is highly efficient. |
| 3JHH (Cyclic/Azetines) | ~10 Hz | ~7 Hz | Ring strain alters dihedral angles; cis protons in small rings often exhibit larger J -values[1]. |
| 13 C Chemical Shift (Rings) | Upfield (Shielded) | Downfield (Deshielded) | γ -gauche effect: Steric compression increases local electron density[3]. |
| NOESY / ROESY Cross-Peaks | Strong intensity | Weak or Absent | Dipolar relaxation rate scales with 1/r6 ; closer spatial proximity yields higher NOE[2]. |
| Proline Amide Isomerization | H α (i-1) to H α (Pro) NOE | H α (i-1) to H δ (Pro) NOE | Spatial proximity shifts based on the ω dihedral angle of the peptide bond[6]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, NMR protocols must be self-validating. A common pitfall in isomer differentiation is misinterpreting the absence of a signal (e.g., a missing NOE cross-peak) as proof of a trans geometry, when it may actually result from poor experimental setup.
Protocol 1: High-Resolution 1D 1 H NMR for J -Coupling Extraction
Objective: Accurately measure 3JHH without artificial line broadening obscuring small coupling differences.
-
Sample Preparation: Dissolve 5–10 mg of the compound in 600 μ L of a deuterated solvent (e.g., CDCl 3 ). Ensure the sample is free of paramagnetic impurities (e.g., residual metals from synthesis) which drastically broaden lines.
-
Shimming & Internal Validation (Critical Step): Lock and shim the spectrometer. Self-Validation: Measure the Full-Width at Half-Maximum (FWHM) of the TMS or residual solvent peak. Do not proceed unless FWHM < 1.0 Hz. If the line width exceeds 1 Hz, small cis/trans J -coupling differences in constrained rings will merge into unresolved multiplets.
-
Acquisition: Acquire with a minimum of 64k data points to ensure high digital resolution (Hz/point < 0.2).
-
Processing: Apply a mild Gaussian window function or zero-filling to 128k points before Fourier transformation to enhance multiplet resolution. Extract J -values directly from the peak picking tool.
Protocol 2: 2D NOESY / ROESY for Spatial Proximity Mapping
Objective: Map through-space correlations to definitively assign cis (proximal) or trans (distal) geometries.
-
Technique Selection: Calculate the molecular weight. Use NOESY for MW < 1000 Da. Use ROESY for MW 1000–3000 Da (e.g., oligopeptides) to avoid the NOE zero-crossing6[6].
-
Mixing Time ( tm ) Optimization:
-
Small molecules (NOESY): tm = 400–800 ms.
-
Peptides (ROESY): tm = 200–300 ms (to minimize TOCSY artifacts).
-
-
Acquisition: Acquire a minimum of 256 t1 increments to ensure adequate resolution in the indirect dimension.
-
Internal Validation (Critical Step): Before interpreting the cis/trans cross-peaks, check the spectrum for a known, fixed-distance correlation (e.g., geminal protons on a CH 2 group, or adjacent aromatic protons). Self-Validation: If this control cross-peak is absent, the mixing time is too short or the pulse calibration is incorrect. If cross-peaks appear between protons known to be > 5 Å apart, spin diffusion has occurred, and the tm must be reduced.
-
Interpretation: Once validated, assess the cross-peaks between the substituents . A strong cross-peak confirms a cis relationship; absence (in a validated spectrum) strongly implies trans.
References
- Source: nih.
- Source: benchchem.
- Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Isomers of Substituted Bicyclo[4.1.
- Source: ipb.
- Peptidyl Prolyl Isomerase A Modulates the Liquid–Liquid Phase Separation of Proline-Rich IDPs - MPG.
- Source: acs.
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.mpg.de [pure.mpg.de]
High-Performance Liquid Chromatography (HPLC) Strategies for Enantiomeric Excess Determination of Chiral Amines: A Comparative Guide
Executive Summary
The determination of enantiomeric excess (ee) for chiral amines is a critical quality attribute in pharmaceutical development, as enantiomers often exhibit vastly different pharmacokinetic and pharmacodynamic profiles. However, the high polarity and basicity of primary amines make their enantioseparation notoriously challenging. Strong interactions with residual silanols on silica-based columns frequently lead to severe peak tailing and poor resolution[1].
This guide objectively compares the performance, mechanistic causality, and operational workflows of the three leading Chiral Stationary Phases (CSPs) used for amine separation: Crown Ethers , Derivatized Polysaccharides , and Cyclofructans [2]. By understanding the underlying selector-analyte interactions, scientists can design self-validating analytical protocols that ensure absolute confidence in their ee% determinations.
Mechanistic Foundations of Chiral Amine Enantioseparation
Successful chiral separation relies on the transient formation of diastereomeric complexes between the CSP and the racemic analytes. For chiral amines, the choice of stationary phase dictates the required mobile phase environment and the specific non-covalent interactions driving the separation.
-
Silanol Interference (The Causality of Peak Tailing): Uncapped silanols on silica supports act as weak acids, while primary amines act as weak bases. This strong acid-base interaction causes irreversible retention and peak tailing. Overcoming this requires either highly acidic conditions (to protonate the amine and suppress silanol ionization) or the addition of basic masking agents[1].
Comparative Analysis of Chiral Stationary Phases (CSPs)
A. Crown Ether-Based CSPs (e.g., Daicel CROWNPAK® CR(+) / CR(-))
Crown ether columns are the gold standard for separating primary amino acids and compounds bearing a primary amino group near the chiral center[3].
-
Mechanism & Causality: Chiral recognition is achieved through host-guest inclusion complexation. The crown ether cavity forms a complex specifically with the ammonium ion ( −NH3+ ) of the sample[3]. Consequently, these columns must be operated under strictly acidic conditions (e.g., pH 1-2 using Perchloric acid) to ensure the primary amine is fully protonated[3].
-
Self-Validating Advantage: The CROWNPAK series offers a unique self-validating feature. With the CR(+) column, the D-form of amino acids always elutes first. Switching to the CR(-) column results in a complete inversion of the elution order[3]. This allows analysts to definitively prove that a trace peak is the minor enantiomer and not an achiral impurity.
B. Derivatized Polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC, IE)
Polysaccharide-based columns offer universal applicability across a broad spectrum of chiral compounds[4].
-
Mechanism & Causality: Separation is driven by hydrogen bonding, dipole-dipole, and π−π interactions within the chiral grooves of the polymer[4]. Because these columns are often run in Normal Phase (NP) or Polar Organic (PO) modes, the mobile phase must incorporate a basic additive (like diethylamine (DEA), ethylenediamine (EDA), or ethanolamine (AE))[5]. These additives competitively bind to the active silanols on the silica backbone, masking them from the primary amine analytes and ensuring sharp, symmetrical peaks[5].
C. Cyclofructan-Based CSPs (e.g., Larihc® CF6-P)
Cyclofructans are macrocyclic oligosaccharides that have emerged as powerful tools for primary amine separation[1].
-
Mechanism & Causality: Aliphatic-derivatized cyclofructans (CF6) with a low degree of substitution possess a highly accessible core. Partial derivatization disrupts internal hydrogen bonding, allowing the core to effectively hydrogen-bond with primary amines[6]. They demonstrate exceptional success rates in Polar Organic (PO) modes[1].
Quantitative Comparison of CSP Performance
The following table summarizes the operational parameters and performance metrics of the evaluated CSPs for chiral amine analysis:
| Feature | Crown Ether CSPs (e.g., CROWNPAK) | Polysaccharide CSPs (e.g., CHIRALPAK) | Cyclofructan CSPs (e.g., Larihc CF6) |
| Primary Target | Primary amines, amino acids[3] | Broad spectrum (amines, acids, neutrals) | Primary amines, polar compounds[6] |
| Chiral Recognition | Host-guest inclusion complexation[3] | Hydrogen bonding, π−π , steric fit | Core hydrogen bonding, steric interactions |
| Mobile Phase | Highly acidic aqueous (pH 1-2)[3] | NP, RP, PO (Organic-rich)[5] | Polar Organic (PO) or Normal Phase (NP)[1] |
| Silanol Masking | Not required (acidic conditions suppress it) | Required (e.g., 0.1% DEA, EDA, or AE)[5] | Required (e.g., Triethylamine / TEA)[1] |
| Elution Reversal | Yes (Switch between CR+ and CR-)[3] | Limited (requires different selector) | Limited |
| Pros | Baseline resolution for primary amines; SFC compatible[7] | Universal applicability; high loadability | Excellent efficiency in PO mode[6] |
| Cons | Incompatible with secondary/tertiary amines | Peak tailing if basic additives are omitted | Lower selectivity for heavily aromatic amines |
Strategic Method Development Workflow
When tasked with determining the ee% of a novel chiral amine, selecting the correct CSP and mobile phase is the most critical step. The decision tree below outlines the logical progression based on analyte structure.
Caption: Decision tree for selecting chiral stationary phases for amine enantioseparation.
Validated Experimental Protocols
Protocol A: Trace Enantiomer Analysis using Crown Ether (Self-Validating System)
This protocol is optimized for underivatized primary amines using a CROWNPAK CR(+) column[3].
-
System Preparation: Before connecting the column, flush the entire HPLC system (including injector loop) with ethanol followed by 100% distilled water to remove any traces of pure organic solvents or basic additives that could degrade the stationary phase[3].
-
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4 ) at pH 1.5. Causality: HClO4 is preferred over other acids because the perchlorate counterion is weakly coordinating and does not compete with the amine for the crown ether cavity[3]. (Note: Maximum methanol addition is 15% v/v to reduce retention of hydrophobic samples)[8].
-
Temperature Control: Set the column compartment between 0°C and 25°C. Causality: The inclusion complexation is an exothermic process; lower temperatures thermodynamically favor complex formation, significantly enhancing resolution ( Rs ).
-
Flow Rate: Maintain at 0.5 mL/min (Do not exceed 1.5 mL/min or 150 Bar)[3].
-
Self-Validation Step: To confirm the ee% of a highly pure sample (e.g., >99% ee), run the same method on a CROWNPAK CR(-) column. The minor peak will invert its elution position, proving it is the true enantiomer and not an achiral system artifact[3].
Protocol B: Broad-Spectrum Amine Separation using Polysaccharide CSP
This protocol utilizes a CHIRALPAK IE column in Normal Phase mode[5].
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v).
-
Additive Incorporation: Add 0.1% Ethylenediamine (EDA) or Diethylamine (DEA) to the mobile phase. Causality: Strongly basic additives are required to mask silanols, but EDA often induces better peak shapes for basic compounds than DEA[5]. Add 2% Ethanol to ensure the miscibility of EDA with the low-polarity mobile phase[5].
-
Equilibration: Flush the column at 1.0 mL/min until the baseline is completely stable.
-
Sample Injection: Dissolve the analyte in the mobile phase (avoid strongly basic sample solvents to prevent silica degradation)[5]. Inject 5-10 µL.
Data Processing and Enantiomeric Excess Calculation
Once baseline separation is achieved, the enantiomeric excess is calculated using the integrated peak areas of the major ( AreaR ) and minor ( AreaS ) enantiomers.
ee(%)=AreaR+AreaS∣AreaR−AreaS∣×100
A prerequisite for accurate ee% determination is achieving a baseline resolution ( Rs≥1.5 ).
Caption: HPLC data processing workflow for enantiomeric excess (ee%) determination.
Sources
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chiraltech.com [chiraltech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ct-k.com [ct-k.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
A Senior Scientist's Guide to Structural Elucidation: Integrating Melting Point and NMR for Unambiguous Compound Identification
In the fields of chemical research and drug development, the precise identification of newly synthesized or isolated organic compounds is a foundational requirement. The journey from an unknown powder in a vial to a fully characterized structure with confirmed purity demands a multi-faceted analytical approach. This guide provides a comparative analysis of two cornerstone techniques: the classical, yet powerful, melting point determination and the definitive method of Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior scientist, my aim is not just to present protocols, but to instill a logical, efficient, and self-validating workflow that integrates these techniques for unambiguous structural confirmation.
Chapter 1: The First Clue—Melting Point as a Measure of Purity and Identity
Melting point determination is one of the oldest and most straightforward methods for characterizing crystalline organic compounds.[1][2] Its endurance in the modern laboratory is a testament to its utility as a rapid and cost-effective indicator of purity and for preliminary identification.[1][3]
The Principle: Purity in Sharpness
A pure crystalline solid possesses a highly ordered lattice structure. Breaking down this structure requires a specific amount of energy, resulting in a sharp, well-defined melting point, typically within a narrow range of 0.5–1.0 °C.[3] The presence of even small amounts of impurities disrupts this crystal lattice, weakening the intermolecular forces.[3][4] Consequently, less energy is required to melt the solid, leading to two observable effects: a depression of the melting point and a broadening of the melting range.[3][4] This phenomenon, known as melting point depression, is a powerful first indicator of sample purity.[3][5]
The Protocol: A Self-Validating Approach to Identification
The true power of melting point analysis for identification lies in the mixed melting point technique .[1][6] This protocol is inherently self-validating. If an unknown compound is suspected to be a known substance, mixing the two and measuring the melting point of the mixture provides a clear answer.
-
No Depression: If the melting point of the mixture is sharp and unchanged from the individual components, the two substances are very likely identical.[1][6]
-
Depression and Broadening: If the melting point of the mixture is lowered and the range is broadened, the two compounds are different, even if they coincidentally have the same individual melting points.[6][7]
Experimental Protocol: Mixed Melting Point Determination
-
Sample Preparation: Finely grind a small amount of your dry, unknown crystalline sample. Do the same for a sample of the suspected known compound.
-
Capillary Loading: Load three separate capillary tubes to a height of 2-3 mm with:
-
Tube A: The pure unknown compound.
-
Tube B: The pure known (reference) compound.
-
Tube C: An intimate 1:1 mixture of the unknown and known compounds.
-
-
Instrument Setup: Place all three capillaries into the heating block of a melting point apparatus.[1]
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough value.
-
Accurate Measurement: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium.
-
Observation & Recording: Record the temperature range for each capillary from the appearance of the first liquid droplet to the complete liquefaction of the solid.[7]
Data Interpretation & Limitations
The results from a melting point experiment can guide your next steps, as summarized in the table below and the subsequent workflow diagram.
| Observation | Interpretation | Implication |
| Sharp MP Range (0.5-1.5 °C) | Sample is likely pure. | Proceed with identification. |
| Broad MP Range (> 2 °C) | Sample is likely impure. | Recrystallization or further purification is needed.[5] |
| MP Matches Literature Value | Tentative identification. | Many compounds can have similar melting points.[4] |
| Mixed MP Shows No Depression | Strong evidence of identity. | The unknown and known are the same compound.[1] |
| Mixed MP Shows Depression | Conclusive non-identity. | The unknown and known are different compounds.[1] |
Despite its utility, melting point analysis has significant limitations. It is only applicable to solid samples and is a destructive technique.[4][8] Most critically, it cannot provide definitive structural information for a completely new or unexpected compound and can be misleading when used as the sole method for structural confirmation.[8][9]
Figure 1. Decision workflow for compound identification using melting point analysis.
Chapter 2: The Definitive Answer—NMR for Unambiguous Structure Elucidation
While melting point provides clues about purity and potential identity, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the precise structure of an organic compound.[10][11] It is a non-destructive method that provides detailed information about the molecular framework at the atomic level by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[12][13]
The Principle: From Nuclei to Structure
NMR spectroscopy provides several key pieces of information from a single experiment, which, when combined, allow for the complete assembly of a molecular structure.[14][15]
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the nucleus. This helps identify the types of functional groups present (e.g., alkyl, aromatic, carbonyl).[14][16]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, giving a ratio of the different types of protons in the molecule.[17]
-
Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a triplet, a quartet) reveals the number of neighboring protons, based on the n+1 rule.[16][18] This is crucial for establishing atom connectivity.
-
Coupling Constants (J): The distance between the split peaks provides further information about the spatial relationship between coupled nuclei.
The NMR Toolkit: A Multi-dimensional Approach
A full structural elucidation often requires a suite of NMR experiments that build upon one another to solve the molecular puzzle.[19]
-
¹H NMR: The starting point for most analyses, providing rich information on the number, ratio, and connectivity of protons.[15]
-
¹³C NMR: Reveals the number of chemically distinct carbon environments in the molecule.[18] While ¹³C-¹³C coupling is not typically observed due to low natural abundance, the chemical shifts are highly informative about the carbon skeleton.[15]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, -90, -135) used to differentiate between CH, CH₂, and CH₃ groups, which appear as singlets in a standard ¹³C spectrum.[19]
-
2D NMR - COSY (Correlation Spectroscopy): A ¹H-¹H correlation experiment that shows which protons are coupled (i.e., are neighbors on the molecular framework).[19][20]
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C correlation experiment that shows direct, one-bond connections between protons and the carbons they are attached to.[21][22]
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C correlation experiment that reveals longer-range couplings over two or three bonds. This is exceptionally powerful for connecting molecular fragments and identifying quaternary carbons.[15][21]
Experimental Protocol: General Workflow for NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh an appropriate amount of the purified sample. For small molecules (<1000 g/mol ), this is typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[23]
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[24][25] The deuterated solvent is used to avoid a large interfering solvent signal in ¹H NMR and for the instrument's lock system.[23]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality NMR tube.[23][24]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a 1D ¹³C spectrum (often with DEPT experiments).
-
If the structure is not immediately obvious, proceed to acquire 2D spectra (COSY, HSQC, HMBC) as needed.
-
-
Data Processing & Interpretation:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale using a reference standard like tetramethylsilane (TMS).[13]
-
Integrate the ¹H NMR signals.
-
Analyze the chemical shifts, integrations, and multiplicities to propose structural fragments and ultimately, the complete molecular structure.
-
Figure 2. Logical workflow for structure elucidation using a suite of NMR experiments.
Chapter 3: A Synergistic Approach—Integrating Melting Point and NMR
Neither technique should be used in isolation. The most robust and efficient workflow leverages the strengths of both melting point and NMR. Melting point provides a rapid, inexpensive check on purity after synthesis or purification, confirming that the material is suitable for the more time-consuming and expensive NMR analysis.[5][26]
Comparative Analysis
The following table objectively compares the two techniques across key performance metrics.
| Feature | Melting Point Determination | NMR Spectroscopy |
| Information Provided | Purity assessment, preliminary identity confirmation against a known standard.[2] | Definitive molecular structure, connectivity, stereochemistry, and purity.[12][27] |
| Confirmation Power | Presumptive. A match is strong evidence, but not absolute proof.[9] | Unambiguous. A full NMR dataset provides definitive structural proof.[10] |
| Sample Requirement | Crystalline solid (typically 1-2 mg). | Solid or liquid (5-100 mg, depending on experiments).[23] |
| Purity Requirement | The technique itself is a measure of purity. Impurities are readily detected.[3] | High purity is required for clean, interpretable spectra.[28] |
| Destructive? | Yes, the sample is melted and typically discarded.[4][8] | No, the sample can be fully recovered after analysis.[12][13] |
| Throughput & Cost | High throughput, low cost (simple apparatus). | Lower throughput, high cost (instrumentation and maintenance). |
| Key Limitation | Cannot determine the structure of a novel compound. Many compounds share similar MPs.[4][29] | Relatively low sensitivity, can be complex to interpret, requires larger sample amounts. |
Case Study: Identification of Synthesized Benzoic Acid
A researcher performs a synthesis expected to yield benzoic acid. The final product is a white crystalline solid.
-
Purity Check (Melting Point): A melting point is taken and observed to be a sharp 121-123 °C . Literature value for benzoic acid is ~122 °C. This indicates the sample is likely pure and could be the target compound.[30]
-
Identity Confirmation (Mixed MP): The researcher performs a mixed melting point with an authentic sample of benzoic acid. The resulting melting range is 121-123 °C . The absence of depression provides strong, self-validating evidence that the synthesized compound is indeed benzoic acid.[6][31]
-
Structural Verification (NMR): To provide absolute proof for publication or regulatory submission, an NMR spectrum is acquired.
-
¹H NMR (in CDCl₃): Shows three signals: a broad singlet far downfield (~12 ppm) for the acidic -COOH proton, a triplet at ~7.6 ppm, and a multiplet at ~7.5 ppm, with an integration ratio of 1:2:2, consistent with the monosubstituted aromatic ring.
-
¹³C NMR (in CDCl₃): Shows four signals in the aromatic region (due to symmetry) and one signal for the carbonyl carbon at ~172 ppm, confirming the carbon skeleton.
-
This synergistic workflow efficiently moves from a rapid purity check and strong presumptive identification to absolute, unambiguous structural verification, representing best practices in chemical science.
References
-
thinkSRS. (n.d.). Melting Point Determination. Retrieved from thinkSRS.com. [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from mt.com. [Link]
-
AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from azooptics.com. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from resolvemass.com. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from azooptics.com. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from emerypharma.com. [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from buchi.com. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from organomation.com. [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from nmr.uwo.ca. [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from ualberta.ca. [Link]
-
Brainly. (2024, April 16). Discuss the potential limitations of using melting point analysis as the sole method for product. Retrieved from brainly.in. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from cif.iastate.edu. [Link]
-
Unknown Source. (n.d.). NMR sample preparation guidelines. [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from chem.libretexts.org. [Link]
-
University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from chem.wisc.edu. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from jeol.co.jp. [Link]
-
Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from slideshare.net. [Link]
-
UKEssays. (2017, August 17). Identification of Unknown Compound using 13C NMR. Retrieved from ukessays.com. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from chem.cam.ac.uk. [Link]
-
Scribd. (n.d.). Mixed Melting Points Experiment Guide. Retrieved from scribd.com. [Link]
-
Unknown Source. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. [Link]
-
Unknown Source. (n.d.). Identification of Unknown Organic Compounds. [Link]
-
Chemistry LibreTexts. (2021, August 16). 5: Identification of a Spectroscopic Unknown (Experiment). Retrieved from chem.libretexts.org. [Link]
-
Royal Society of Chemistry. (n.d.). Method of mixed melting points. Retrieved from edu.rsc.org. [Link]
-
ACS Publications. (2005, September 1). Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance. Retrieved from pubs.acs.org. [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from www2.chemistry.msu.edu. [Link]
-
YouTube. (2020, July 2). Mixed Melting Point. Retrieved from youtube.com. [Link]
-
Creative Biostructure. (2025, May 6). How NMR Enhances Chemical Analysis Accuracy?. Retrieved from creative-biostructure.com. [Link]
-
Chemistry Steps. (2020, February 1). NMR spectroscopy - An Easy Introduction. Retrieved from chemistrysteps.com. [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from azolifesciences.com. [Link]
-
Unknown Source. (n.d.). CHM 235L - Melting Points. [Link]
-
ACS Publications. (2022, March 31). In-Cell Structural Biology by NMR: The Benefits of the Atomic Scale. Retrieved from pubs.acs.org. [Link]
-
ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from acdlabs.com. [Link]
-
Unknown Source. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
ACS Publications. (2011, July 28). Two-Dimensional ¹H–¹³C Nuclear Magnetic Resonance (NMR)-Based Comprehensive Analysis of Roasted Coffee Bean Extract. Retrieved from pubs.acs.org. [Link]
-
Unknown Source. (2021, May 6). 복잡하고 다양한 NMR의 종류, 간략하게 알아보기 (COSY, NOESY, DEPT, HSQC, HMBC). [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from nmr.sdsu.edu. [Link]
-
PMC. (2014, December 16). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. Retrieved from ncbi.nlm.nih.gov. [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from chab.ethz.ch. [Link]
-
PMC. (n.d.). In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates. Retrieved from ncbi.nlm.nih.gov. [Link]
-
Wiley. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Retrieved from wiley.com. [Link]
-
TutorChase. (n.d.). What are the limitations of physical methods in assessing purity?. Retrieved from tutorchase.com. [Link]
-
Unknown Source. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. [Link]
-
OSTI.GOV. (n.d.). Melting-point purity determinations: limitations as evidenced by calorimetric studies in the melting region. Retrieved from osti.gov. [Link]
-
MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from mdpi.com. [Link]
Sources
- 1. thinksrs.com [thinksrs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. mt.com [mt.com]
- 4. brainly.com [brainly.com]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. azolifesciences.com [azolifesciences.com]
- 12. azooptics.com [azooptics.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 17. acdlabs.com [acdlabs.com]
- 18. azooptics.com [azooptics.com]
- 19. emerypharma.com [emerypharma.com]
- 20. 복잡하고 다양한 NMR의 종류, 간략하게 알아보기 (COSY, NOESY, DEPT, HSQC, HMBC) [chemiolin.tistory.com]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. publish.uwo.ca [publish.uwo.ca]
- 25. depts.washington.edu [depts.washington.edu]
- 26. ukessays.com [ukessays.com]
- 27. use of nmr in structure ellucidation | PDF [slideshare.net]
- 28. organomation.com [organomation.com]
- 29. tutorchase.com [tutorchase.com]
- 30. scribd.com [scribd.com]
- 31. CHM 235L [jan.ucc.nau.edu]
A Senior Application Scientist's Guide to Qualitative Analysis of Spectral Data Using Chemometrics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and quality control, the sheer volume and complexity of data generated by spectroscopic techniques can be both a goldmine of information and a significant analytical bottleneck.[1] Spectroscopic methods such as Near-Infrared (NIR), Fourier-Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy are lauded for their speed and non-destructive nature, offering rich, high-dimensional fingerprints of a sample's chemical composition.[2][3][4] However, extracting meaningful, qualitative insights—such as confirming raw material identity, classifying polymorphs, or detecting counterfeit products—from this data is often impossible through simple visual inspection.
This is where chemometrics becomes an indispensable tool.[5][6] Chemometrics applies mathematical and statistical methods to chemical data, transforming complex spectral datasets into clear, actionable classifications.[7][8] This guide provides an in-depth comparison of core chemometric techniques for qualitative analysis, grounded in the principles of scientific integrity and field-proven application. We will move beyond a simple listing of methods to explain the causality behind procedural choices, ensuring that every protocol is a self-validating system for robust and reliable results.
The Foundational Workflow: From Raw Spectra to Confident Classification
A robust chemometric analysis follows a structured, multi-stage workflow. Each step is critical for building a model that is not only accurate but also generalizable to future, unknown samples. The causality is clear: flawed data acquisition or improper preprocessing will invariably lead to a flawed model, regardless of the sophistication of the algorithm applied.
Caption: The general workflow for qualitative chemometric analysis.
Part 1: The Critical Importance of Data Preprocessing
Raw spectral data is rarely, if ever, suitable for direct modeling. It contains unwanted variability from physical and instrumental sources that can obscure the underlying chemical information.[9][10] The objective of preprocessing is to remove these non-chemical variations, thereby improving the subsequent model's accuracy and robustness.[11]
Causality in Preprocessing: Why is this step non-negotiable? Imagine trying to identify a counterfeit tablet. Minor differences in particle size or sample compaction can cause shifts in the spectral baseline. Without correction, a classification model might incorrectly learn to associate these physical artifacts with the "counterfeit" class, leading to false positives when analyzing a legitimate batch with slightly different physical properties.
Common Preprocessing Techniques Comparison
| Technique | Primary Purpose | Causality & Rationale |
| Smoothing (e.g., Savitzky-Golay) | Reduce random high-frequency noise. | Utilizes a polynomial filter to smooth the data without significantly distorting the signal. This is crucial for improving the signal-to-noise ratio, which is essential for detecting subtle spectral features.[9][12] |
| Baseline Correction | Remove baseline shifts and slopes. | Corrects for instrument drift, sample scattering, or background fluorescence. Failing to correct the baseline can lead to incorrect peak intensity measurements and false correlations.[9][13] |
| Scatter Correction (MSC, SNV) | Correct for light scattering effects. | Multiplicative Scatter Correction (MSC) and Standard Normal Variate (SNV) are vital for NIR and Raman data, where particle size differences cause multiplicative and additive effects on the spectra. They normalize each spectrum to a reference or its own mean, ensuring that the model focuses on chemical absorption rather than physical phenomena.[11][13][14] |
| Normalization | Scale data to a common range. | Ensures that all spectra have a comparable intensity scale, preventing samples with inherently stronger signals from dominating the model-building process.[13][14] |
| Derivatives (1st or 2nd) | Resolve overlapping peaks and remove baseline offsets. | The first derivative removes constant baseline offsets, while the second derivative can help separate overlapping peaks by identifying changes in slope. This enhances spectral resolution.[9][13] |
Experimental Protocol: A Self-Validating Preprocessing Workflow
-
Data Import: Load spectral data. Ensure data is in a matrix format where rows represent samples and columns represent variables (e.g., wavelengths, wavenumbers).
-
Visual Inspection: Plot the raw spectra of all samples. Observe any obvious baseline shifts, scattering effects, or noise. This initial visual check provides the rationale for the preprocessing steps you will choose.
-
Apply Scatter Correction (if applicable): For NIR/Raman data, apply Standard Normal Variate (SNV) or Multiplicative Scatter Correction (MSC). Re-plot the spectra. The spectra should now appear more aligned, with major scattering effects minimized.
-
Apply Baseline Correction: Use a polynomial fitting or asymmetric least squares algorithm to remove any remaining baseline drift.
-
Apply Smoothing: Apply a Savitzky-Golay filter. The key is to choose a polynomial order and window size that reduces noise without distorting important peaks. Compare the smoothed spectra to the raw spectra to ensure key features are preserved.
-
Mean Center Data: As a final step before modeling, subtract the mean spectrum from each individual spectrum. This ensures the model focuses on the variation around the average rather than the average itself, a standard requirement for PCA-based methods.
Part 2: A Comparative Guide to Qualitative Modeling Techniques
Once the data is clean, the next step is to build a classification model. The choice of technique depends entirely on the analytical goal: are you exploring the inherent structure of your data, or are you training a model to assign new samples to pre-defined categories?
1. Unsupervised Exploration: Principal Component Analysis (PCA)
PCA is not a classification method itself, but an essential exploratory tool.[15] Its purpose is to reduce the high dimensionality of spectral data into a few new, uncorrelated variables called Principal Components (PCs).[16][17][18] Each PC captures a certain amount of the total variance in the data, with the first PC capturing the most, the second PC capturing the second most, and so on.[16]
Causality in PCA: By plotting the scores of the first few PCs (e.g., PC1 vs. PC2), we can visualize the dominant patterns in the data.[8] This allows us to identify natural groupings, detect outliers, and understand the main sources of variation without any prior knowledge of the sample classes.[19] It is a self-validating first step; if samples from the same class do not cluster together in a PCA scores plot, it suggests that the spectral differences between classes are not the dominant source of variation, and a supervised method may be necessary.
Caption: Conceptual diagram of Principal Component Analysis (PCA).
Experimental Protocol: Performing a PCA
-
Input Data: Use the preprocessed and mean-centered data matrix.
-
Decomposition: Apply the PCA algorithm to the data matrix. This decomposes the data into scores (the coordinates of each sample in the new PC space) and loadings (the contribution of each original variable to each PC).
-
Analyze the Scree Plot: Plot the percentage of variance explained by each PC. This helps determine how many PCs are significant (often where the plot "elbows").
-
Visualize Scores: Create a scores plot of the most significant PCs (e.g., PC1 vs. PC2). Look for clustering of samples, separation between known groups, and any samples that lie far from the main clusters (potential outliers).
-
Interpret Loadings: Examine the loadings plot for the significant PCs to understand which original variables (wavelengths/wavenumbers) are responsible for the separation seen in the scores plot.
2. Supervised Classification: Building Predictive Models
Supervised methods use a "training set" of samples with known class memberships to build a model that can predict the class of future, unknown samples.[20]
| Method | Core Principle | Key Strengths | Key Weaknesses | Best For... |
| SIMCA (Soft Independent Modeling of Class Analogies) | Builds a separate PCA model for each class.[21] An unknown sample is classified based on its distance to each class model. | Excellent for identifying new or unexpected classes (novelty detection). Robust for class-imbalanced datasets. | Can be difficult to tune (number of PCs per class, significance thresholds). Interpretation can be less direct than discriminant methods. | Quality control applications where the primary goal is to verify that a sample belongs to its expected class and to flag anything that deviates. |
| PLS-DA (Partial Least Squares Discriminant Analysis) | A supervised version of PCA that rotates the components to maximize the separation between predefined classes.[15][22] | Directly models class separation, often providing clear visual discrimination. Identifies variables that are important for discriminating between classes.[20] | Prone to overfitting if not validated carefully. Can struggle with more than two classes. Assumes data is structured to maximize covariance with the class variable. | Biomarker discovery and classification problems where the goal is to find the spectral features that best separate two or more known groups.[15] |
| PCA-LDA (Principal Component Analysis - Linear Discriminant Analysis) | Uses PCA for dimensionality reduction first, then applies Linear Discriminant Analysis (LDA) on the PC scores to find a linear combination that separates the classes.[12][22] | Often provides excellent classification performance, sometimes superior to PLS-DA.[22] Conceptually straightforward (reduce dimensions, then classify). | Less effective if the optimal separation between classes is not captured in the first few PCs. | Classification tasks where clear separation is the primary goal and the main sources of variance (captured by PCA) are also relevant to class differences. |
Experimental Protocol: Building a PLS-DA Classification Model
-
Data Partitioning: Split your preprocessed dataset into a training set (typically ~70-80%) and a test set (~20-30%). The test set should be kept separate and used only for the final model validation.
-
Model Training: Using the training set, build the PLS-DA model. This involves defining the X-block (spectral data) and the Y-block (a dummy matrix representing class membership).
-
Determine Optimal Complexity: Use cross-validation within the training set to determine the optimal number of latent variables (LVs). Choosing too many LVs will lead to an overfit model that performs poorly on new data.
-
Model Diagnostics: Examine model performance metrics from the cross-validation (e.g., accuracy, Q²). Visualize the results using a scores plot, which should now show maximal separation between the classes.
-
Final Validation: Apply the trained model to the independent test set that was held back in step 1. This provides an unbiased estimate of the model's performance on future samples.
Part 3: The Mandate for Rigorous Model Validation
A model's performance on the data used to build it is always optimistic. Trustworthiness in chemometrics is achieved only through rigorous validation, which provides an objective assessment of how the model will perform on new, unseen samples.[23][24]
Caption: A robust workflow for model validation.
Validation Techniques & Performance Metrics
| Technique | Description | Rationale |
| Cross-Validation | The training data is repeatedly split into smaller subsets. The model is trained on some subsets and tested on the remaining one. This is repeated until all subsets have been used for testing. | Provides a robust estimate of model performance and helps select the optimal model complexity (e.g., number of PCs or LVs) without "using up" the final independent test set.[23] |
| External Validation | The model, once finalized using the training set, is used to predict the classes of a completely independent set of samples (the test set). | This is the gold standard.[25] It gives the most realistic and unbiased measure of the model's ability to generalize to new samples that it has never seen before. |
| Performance Metric | Calculation | Interpretation |
| Accuracy | (True Positives + True Negatives) / Total Samples | The overall percentage of samples correctly classified. |
| Sensitivity (True Positive Rate) | True Positives / (True Positives + False Negatives) | The ability of the model to correctly identify positive samples (e.g., correctly identify a counterfeit). |
| Specificity (True Negative Rate) | True Negatives / (True Negatives + False Positives) | The ability of the model to correctly identify negative samples (e.g., correctly identify an authentic product). |
Illustrative Performance Data: Counterfeit vs. Authentic Drug Classification
The following table presents hypothetical but realistic performance data from an experiment comparing chemometric models for classifying authentic vs. counterfeit tablets using NIR spectroscopy.
| Model | Validation Method | Accuracy | Sensitivity (Counterfeit ID) | Specificity (Authentic ID) |
| SIMCA | External Test Set | 98.5% | 96.0% | 99.0% |
| PLS-DA | External Test Set | 99.2% | 98.5% | 99.5% |
| PCA-LDA | External Test Set | 99.5% | 99.0% | 99.7% |
This data illustrates that for a direct classification task, discriminant methods like PLS-DA and PCA-LDA often yield slightly higher accuracy. However, the high specificity of the SIMCA model makes it extremely valuable for its intended purpose: confidently verifying that an authentic product is indeed authentic, while still being highly effective at flagging potential counterfeits.
Conclusion: Selecting the Right Tool for the Scientific Question
The qualitative analysis of spectral data via chemometrics is a powerful asset in the pharmaceutical industry, enabling rapid, non-destructive, and reliable decision-making.[2][26] The choice of method is not arbitrary but is dictated by the analytical objective.
-
For initial data exploration, outlier detection, and understanding inherent variation, Principal Component Analysis (PCA) is the indispensable first step.
-
For quality control and conformity testing, where the goal is to verify if a sample belongs to a well-defined class, SIMCA provides a robust framework.
-
For classification problems where the goal is to build a model that can best distinguish between two or more known groups, discriminant methods like PLS-DA and PCA-LDA are the tools of choice.
References
- Gowen, A. A., O'Donnell, C. P., Cullen, P. J., & Bell, S. E. (2007). Chemometrics in applied spectroscopy. Journal of Near Infrared Spectroscopy, 15(2), 89-110.
- Blanco, M., & Villarroya, I. (2002). NIR spectroscopy: a rapid-response analytical tool. TrAC Trends in Analytical Chemistry, 21(4), 240-250.
-
Marini, F. (2018). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers in Chemistry, 6, 577. [Link]
- Kaur, H., & Singh, S. P. (2025). Chemometrics in Spectroscopic Pharmaceutical Analysis: Underutilization, Standardization Gaps and Future Prospects. Authorea Preprints.
- Larkin, P. (2011).
- Jolliffe, I. T., & Cadima, J. (2016). Principal component analysis: a review and recent developments. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2065), 20150202.
-
International Chemometrics Society. (n.d.). What is Chemometrics?[Link]
- Bro, R., & Smilde, A. K. (2014). Principal component analysis. Analytical Methods, 6(9), 2812-2831.
-
Karim, A., & Akter, S. (2022). Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation. Profiles of Drug Substances, Excipients, and Related Methodology, 47, 327-379. [Link]
- Wold, S., Esbensen, K., & Geladi, P. (1987). Principal component analysis.
- Gemperline, P. J. (Ed.). (2006). Practical guide to chemometrics. CRC press.
- Wold, S., & Sjöström, M. (1977). SIMCA: a method for analyzing chemical data in terms of similarity and analogy. In Chemometrics: theory and application (pp. 243-282). American Chemical Society.
- Saccenti, E., Camacho, J., & Lio, P. (2013). A comparison of PCA-LDA and PLS-DA techniques for classification of vibrational spectra. Journal of Chemometrics, 27(5), 147-156.
-
Process Analytical Technology (PAT). (n.d.). U.S. Food and Drug Administration. [Link]
- Rinnan, Å., van den Berg, F., & Engelsen, S. B. (2009). Review of the most common pre-processing techniques for near-infrared spectra. TrAC Trends in Analytical Chemistry, 28(10), 1201-1222.
-
Westad, F., & Marini, F. (2015). Validation of chemometric models-a tutorial. Analytica Chimica Acta, 893, 14-24. [Link]
-
NATA. (2018). Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]
-
Labce. (n.d.). Sensitivity and Specificity. [Link]
- Engel, J., Gerretzen, J., Szymańska, E., Jansen, J., & Buydens, L. (2013). Breaking with trends in pre-processing?. TrAC Trends in Analytical Chemistry, 50, 96-106.
- Deniz, E. I. (2021).
- Shlens, J. (2014). A tutorial on principal component analysis. arXiv preprint arXiv:1404.1100.
- Tomasi, G., & Bro, R. (2006). A comparison of algorithms for fitting the PARAFAC model.
- Liu, Y., & MacGregor, J. F. (2007). Data preprocessing for multivariate statistical process control. In Proceedings of the 7th international symposium on dynamics and control of process systems (pp. 1-8).
- Barker, M., & Rayens, W. (2003). Partial least squares for discrimination. Journal of chemometrics, 17(3), 166-173.
- Brereton, R. G., & Lloyd, G. R. (2014). Partial least squares discriminant analysis: taking the magic away. Journal of Chemometrics, 28(4), 213-225.
- Lee, L. C., Liong, C. Y., & Jemain, A. A. (2017). A contemporary review on data preprocessing (DP) practice in machine learning. Journal of Fundamental and Applied Sciences, 9(4S), 792-817.
- Dhanoa, M. S., Lister, S. J., Sanderson, R., & Barnes, R. J. (1994). The link between multiplicative scatter correction (MSC) and standard normal variate (SNV) transformations of NIR spectra. Journal of near infrared spectroscopy, 2(1), 43-47.
- Gromski, P. S., Muhamadali, H., Ellis, D. I., Xu, Y., Correa, E., & Goodacre, R. (2015). A tutorial review: Metabolomics and partial least squares-discriminant analysis–a marriage of convenience or a shotgun wedding. Analytica chimica acta, 879, 1-14.
-
Stumpe, B., Marschall, K., & Schroll, R. (2012). Application of PCA and SIMCA statistical analysis of FT-IR spectra for the classification and identification of different slag types with environmental origin. Environmental science & technology, 46(8), 4483-4490. [Link]
- Tahir, M. A., & Manickam, S. (2019). Performance of classification analysis: a comparative study between PLS-DA and integrating PCA+ LDA.
-
Zhu, Y., Chen, Z., Li, Y., & Ren, G. (2017). Functional data analysis of spectroscopic data with application to classification of colon polyps. Journal of Biometrics & Biostatistics, 8(4), 1-8. [Link]
- van den Berg, R. A., Hoefsloot, H. C., Westerhuis, J. A., Smilde, A. K., & van der Werf, M. J. (2006).
- Oliveri, P. (2017). A tutorial on the validation of qualitative methods: From the univariate to the multivariate approach. Analytica Chimica Acta, 981, 1-15.
-
Labcompare. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. [Link]
- Lam, H., & Aebersold, R. (2011). File formats commonly used in mass spectrometry proteomics. Molecular & cellular proteomics, 10(1).
- Indahl, U. G., Sahni, N. S., Kirkhus, B., & Næs, T. (2007). A comparison of PLS-DA and PCA-DA for classification of electronic nose data. Journal of Chemometrics: A Journal of the Chemometrics Society, 21(12), 579-587.
- Singh, V., & Kushwaha, A. (2024). A review on chemometric techniques. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(1), 10-15.
- van der Voet, H., van Raamsdonk, L. W. D., van der Heijden, F., & de Jong, S. (2014).
- Marini, F., & Bucci, R. (2020). Chemometrics and qualitative analysis have a vibrant relationship. TrAC Trends in Analytical Chemistry, 127, 115891.
- Wold, S. (1976). Pattern recognition by means of disjoint principal components models.
-
Sartorius. (2021). SIMCA® 17 Improves Spectroscopy Modeling for PAT and Supports Data-Driven Decision-Making. [Link]
- Mishra, P. (2020). Chemometric approaches for enhancing pharmaceutical quality control in chemical analysis. Journal of Analytical & Pharmaceutical Research, 9(3), 113-114.
- De Bleye, C., & De Beer, T. (2020). Process analytical technology for solid oral dosage forms. Analytical and Bioanalytical Chemistry, 412(24), 5947-5965.
- Workman, J., & Mark, H. (2020). A Survey of Chemometric Methods Used in Spectroscopy. Spectroscopy, 35(8), 26-33.
-
Metware Biotechnology. (n.d.). PCA vs PLS-DA vs OPLS-DA: Which One to Choose for Omics Data Analysis?[Link]
- Lab Manager. (2025).
- European Medicines Agency. (2014). Guideline on the use of near infrared spectroscopy (NIRS)
-
Spectroscopy Online. (2023). A Fingerprint in a Fingerprint: A Raman Spectral Analysis of Pharmaceutical Ingredients. [Link]
Sources
- 1. A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. longdom.org [longdom.org]
- 7. Chemometrics in pharmaceutical analysis: an introduction, review, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. A review on spectral data preprocessing techniques for machine learning and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 12. Functional Data Analysis of Spectroscopic Data with Application to Classification of Colon Polyps [scirp.org]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. PCA vs PLS-DA vs OPLS-DA: Key Differences and How to Choose for Omics Data Analysis?-MetwareBio (updated 2025) [metwarebio.com]
- 16. mcee.ou.edu [mcee.ou.edu]
- 17. Principal component analysis for multi-spectral data — Digital Earth Africa 2021 documentation [docs.digitalearthafrica.org]
- 18. knowledge.dea.ga.gov.au [knowledge.dea.ga.gov.au]
- 19. researchgate.net [researchgate.net]
- 20. PLS-DA vs PCA: Key Differences and Use Cases in Omics Analysis - MetwareBio [metwarebio.com]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. mdpi.com [mdpi.com]
- 23. Validation of chemometric models - a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. demarcheiso17025.com [demarcheiso17025.com]
- 25. edepot.wur.nl [edepot.wur.nl]
- 26. Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of (1S,3S)-3-Aminocyclopentanol Hydrochloride and Its Diastereomers
Executive Summary & Therapeutic Context
(1S,3S)-3-Aminocyclopentanol hydrochloride is a highly constrained, chiral bifunctional building block. It is strategically deployed in the synthesis of complex molecular architectures, including carbocyclic nucleoside analogues and potent small-molecule inhibitors targeting1 [1] and2 [2]. Because the spatial orientation of the amino and hydroxyl groups directly dictates target binding affinity and pharmacokinetic stability, distinguishing the (1S,3S) trans-isomer from its cis-diastereomers (such as (1R,3S) and (1S,3R)) is a critical analytical requirement.
This guide provides an objective, data-driven framework for differentiating these isomers using advanced spectroscopic techniques, ensuring scientific integrity and rigorous quality control in drug development pipelines.
Stereochemical Causality & Spectroscopic Theory
The fundamental basis for distinguishing these diastereomers lies in their relative stereochemistry, which alters the local magnetic environment and spatial proximity of the ring protons.
-
The cis-Isomers ((1R,3S) and (1S,3R)): The -OH and -NH₂ groups reside on the same face of the cyclopentane ring. This proximity forces the molecule into specific envelope conformations to minimize steric clash, altering the chemical shifts of the ring carbons. More importantly, the protons at the C-1 and C-3 positions are physically close enough (< 5 Å) to exhibit through-space magnetization transfer.
-
The trans-Isomers ((1S,3S) and (1R,3R)): The substituents are on opposite faces of the ring. This alleviates the specific steric interactions seen in the cis-configuration but completely separates the C-1 and C-3 protons spatially, rendering through-space magnetization transfer impossible.
As outlined in3 [3], these geometric realities make Nuclear Magnetic Resonance (NMR) spectroscopy the most definitive tool for diastereomeric assignment.
Comparative Spectroscopic Data
While functional group analysis via Infrared (IR) spectroscopy confirms the presence of the amine and hydroxyl moieties, it cannot reliably distinguish between diastereomers due to identical bond types. Therefore, 1D and 2D NMR are the primary modalities for structural comparison.
Table 1: Spectroscopic Signatures of 3-Aminocyclopentanol Diastereomers
| Spectroscopic Parameter | (1S,3S) / (1R,3R) [trans-Isomers] | (1R,3S) / (1S,3R) [cis-Isomers] | Diagnostic Value |
| ¹H NMR (H-1 & H-3) | Distinct multiplets, differing coupling constants | Distinct multiplets, differing coupling constants | Moderate; complex overlap often occurs in the ring proton region (0.70 - 2.37 ppm). |
| ¹³C NMR (C-1, CH-OH) | ~67.1 ppm | ~66.8 ppm | Low; minor chemical shift difference. |
| ¹³C NMR (Ring CH₂) | 24.9 - 48.4 ppm | 24.3 - 48.1 ppm | High; highly sensitive to ring puckering and steric strain differences. |
| 2D NOESY (H-1 to H-3) | Absent (Protons on opposite faces) | Present (Protons on same face) | Definitive; direct proof of relative stereochemistry. |
| IR Spectroscopy | N-H stretch (3400-3500 cm⁻¹), O-H stretch (~3300 cm⁻¹) | N-H stretch (3400-3500 cm⁻¹), O-H stretch (~3300 cm⁻¹) | Low; functional groups are identical, yielding nearly superimposable spectra. |
Self-Validating Experimental Workflows
To ensure absolute confidence in structural assignment, the analytical protocols must be designed as self-validating systems. The following workflows detail the causality behind each experimental choice.
Protocol A: NMR-Based Stereochemical Assignment
Caption: NMR-based structure elucidation workflow for aminocyclopentanols.
Step-by-Step Methodology:
-
Dissolution & Homogenization: Weigh 5-10 mg of the 4 [4] sample. Dissolve in 0.6 mL of a highly polar deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Causality: The hydrochloride salt is highly polar and insoluble in standard CDCl₃. Complete dissolution is critical to prevent particulate-induced magnetic field inhomogeneities (line broadening).
-
-
1D NMR Acquisition: Acquire ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra.
-
Validation Check: The presence of a sharp, symmetrical solvent residual peak confirms optimal shimming and sample homogeneity.
-
-
2D NOESY Acquisition (The Definitive Test): Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (typically 300-500 ms).
-
Causality: NOESY detects through-space interactions. The mixing time must be long enough to allow cross-relaxation but short enough to prevent spin diffusion (where magnetization transfers across multiple sequential protons, yielding false positives).
-
-
Data Interpretation: Analyze the cross-peak between the H-1 (CH-OH) and H-3 (CH-NH₂) protons.
-
Validation Check: If a cross-peak is present, the compound is a cis-isomer. If absent, it is a trans-isomer (e.g., the (1S,3S) configuration).
-
Protocol B: Chiral HPLC Enantiomeric Validation
While NMR distinguishes cis from trans diastereomers, separating the (1S,3S) enantiomer from the (1R,3R) enantiomer requires chiral chromatography.
-
Derivatization (Optional but Recommended): Convert the primary amine to a Cbz-protected intermediate.
-
Causality: As noted in 5 [5], 3-aminocyclopentanol lacks a strong UV chromophore. Cbz-protection introduces a UV-active benzyl group, drastically improving detection sensitivity.
-
-
Mobile Phase Preparation: Use a normal-phase solvent system (e.g., Hexane/Isopropanol) supplemented with 0.1% diethylamine.
-
Causality: If running the underivatized free base, the basic modifier competes with the analyte for residual silanol groups on the chiral stationary phase. This prevents peak tailing and ensures a self-validating, symmetrical peak shape for accurate integration.
-
References
-
A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice. PMC - NIH. URL:[Link]
-
Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. PMC - NIH. URL:[Link]
-
Synthesis of Guanine α-Carboxy Nucleoside Phosphonate (G-α-CNP), a Direct Inhibitor of Multiple Viral DNA Polymerases. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Sources
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Strategic Workflows for Stereochemical Verification of 3-Aminocyclohexanecarboxylic Acid Isomers: A Comparative Technical Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing conformationally restricted cyclic γ -amino acids. Among these, 3-aminocyclohexanecarboxylic acid (ACHC) stands out as a highly valuable scaffold. It is extensively utilized in the design of self-assembling peptide nanotubes [1] and serves as a rigidified analogue of γ -aminobutyric acid (GABA) in neuropharmacological drug development [2].
Because ACHC possesses two stereocenters (C1 and C3), it exists as four distinct stereoisomers: two cis enantiomers (1R,3S and 1S,3R) and two trans enantiomers (1R,3R and 1S,3S). The spatial orientation of the amino and carboxylic acid groups dictates both receptor binding affinity and foldamer geometry. Therefore, verifying both the relative (cis/trans) and absolute (enantiomeric) stereochemistry is a Critical Quality Attribute (CQA).
This guide objectively compares the performance of modern analytical modalities against legacy alternatives, providing you with field-proven, self-validating workflows to unambiguously determine the stereochemistry of ACHC.
Comparative Analysis of Verification Modalities
Historically, analysts relied on indirect derivatization or tedious crystallization for stereochemical assignment. Today, we leverage orthogonal techniques that provide direct, solution-phase verification.
Table 1: Performance Comparison of Analytical Modalities
| Modality | Target Configuration | Sample Prep Complexity | Key Advantage | Limitation |
| 2D NOESY NMR | Relative (cis/trans) | Minimal (Direct dissolution) | Non-destructive; definitive for diastereomers. | Cannot determine absolute enantiomeric configuration. |
| Indirect HPLC (Marfey's) | Absolute (Enantiomeric) | High (Derivatization required) | Utilizes standard reversed-phase C18 columns. | High risk of kinetic resolution and artifactual ee% [4]. |
| Direct HPLC (ZWIX) | Absolute (Enantiomeric) | Minimal (Dilute & Shoot) | No derivatization; reversible enantiomer elution order. | Requires specialized zwitterionic stationary phases. |
| VCD Spectroscopy | Absolute (Enantiomeric) | Moderate (High conc. required) | No need for crystallization or reference standards. | Requires complex ab initio DFT computational modeling. |
Workflow 1: Relative Configuration via 2D NOESY NMR
Before resolving enantiomers, the relative configuration must be established. X-ray crystallography is often proposed, but growing diffraction-quality single crystals of flexible cyclic peptides is notoriously difficult. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is the superior alternative [3].
The Causality: In the cyclohexane ring, the cis-1,3-disubstituted isomer strongly favors a diequatorial conformation to minimize 1,3-diaxial steric clash. This diequatorial arrangement forces the axial protons at C1 and C3 into close spatial proximity (< 3.0 Å). A 2D NOESY experiment will reveal a strong through-space NOE cross-peak between these two protons. The trans isomer, possessing one axial and one equatorial substituent, lacks this specific 1,3-diaxial proton relationship.
Step-by-Step Protocol: 2D NOESY NMR
-
Sample Preparation: Dissolve 10 mg of the ACHC sample in 600 µL of Deuterium Oxide ( D2O ) or Methanol- d4 . Causality: Deuterated protic solvents are used to rapidly exchange the amine and carboxylic protons, preventing broad exchangeable signals from obscuring the critical aliphatic C-H resonances.
-
Acquisition: Acquire 2D NOESY spectra on a 600 MHz NMR spectrometer at 298 K. Set the mixing time ( τm ) to 400 ms. Causality: A 400 ms mixing time is optimal for small molecules (MW < 500) to allow sufficient NOE buildup in the extreme narrowing limit while minimizing spin-diffusion artifacts.
-
Data Processing & Self-Validation: Phase and baseline correct the 2D matrix. Extract the 1D slice at the C1 proton resonance.
-
Self-Validating System: A cross-peak at the C3 proton resonance confirms the 1,3-diaxial spatial proximity, validating the cis configuration. The absence of this peak, corroborated by large vicinal coupling constants ( 3JHH>10 Hz) indicating axial-axial coupling to adjacent C2/C6 protons, definitively validates the trans configuration.
-
Workflow 2: Enantiomeric Resolution (Direct Zwitterionic HPLC vs. Indirect Derivatization)
Once the relative configuration is confirmed, the enantiomers must be resolved.
The Alternative (Indirect): Historically, ACHC enantiomers were resolved by derivatization with Marfey's reagent (FDAA) to form diastereomers [4]. The critical failure point: Derivatization introduces a severe risk of kinetic resolution. If the 1R,3S enantiomer reacts faster with the chiral auxiliary than the 1S,3R enantiomer, the resulting chromatographic peak areas will be artificially skewed, invalidating the enantiomeric excess ( ee% ) calculation.
The Product (Direct): I strongly advocate for direct separation using Chiralpak® ZWIX(+) or ZWIX(-) columns. These utilize cinchona alkaloid-derived zwitterionic chiral stationary phases containing a chiral sulfonic acid motif [5].
The Causality: ACHC is an ampholyte. The ZWIX phase establishes a synergistic double ion-pairing mechanism. The sulfonic acid of the stationary phase interacts with the protonated amine of ACHC, while the basic quinuclidine nitrogen of the phase interacts with the ACHC carboxylate [6]. This lock-and-key charge interaction eliminates the need for derivatization entirely.
Table 2: Chromatographic Performance: Direct vs. Indirect Enantioseparation
| Parameter | Direct HPLC (Chiralpak ZWIX+) | Indirect HPLC (Marfey's Reagent) |
| Mechanism | Synergistic double ion-pairing | Diastereomeric derivatization |
| Derivatization Step | None (Underivatized analysis) | Mandatory (1-2 hours reaction time) |
| Typical Resolution ( Rs ) | > 2.0 (Baseline resolution) | 1.2 - 1.8 (Variable) |
| Elution Order Reversal | Yes (By switching to ZWIX-) | No (Fixed by the chiral auxiliary) |
| Risk of Kinetic Resolution | Zero | High (Reaction rate differences) |
Step-by-Step Protocol: Direct Zwitterionic HPLC
-
Mobile Phase Preparation: Prepare a mixture of Methanol/Water (98:2, v/v). Add 25 mM Formic Acid and 25 mM Diethylamine. Causality: Methanol acts as the protic solvent necessary for zwitterion solvation. The low water content prevents peak tailing. The acid/base additives establish the precise ionization state required for the double ion-pairing mechanism.
-
Chromatographic Setup: Equilibrate a Chiralpak ZWIX(+) column (150 × 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min at 25 °C.
-
Sample Injection: Inject 5 µL of a 1 mg/mL underivatized ACHC solution.
-
Detection & Self-Validation: Monitor via ESI-MS in positive ion mode ( m/z 144 [M+H]+ ).
-
Self-Validating System: To confirm peak identities without relying on external standards, switch the column to a Chiralpak ZWIX(-) (a pseudo-enantiomer of ZWIX+). The elution order of the ACHC enantiomers must exactly reverse. If it does, the separation is purely enantioselective and mathematically validated.
-
Workflow 3: Absolute Configuration via Vibrational Circular Dichroism (VCD)
HPLC separates enantiomers but cannot assign absolute stereochemistry (e.g., proving peak 1 is 1R,3S) without prior reference standards. To bridge this gap, we use Vibrational Circular Dichroism (VCD) .
The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Because the vibrational transitions are highly sensitive to the 3D spatial arrangement of atoms, the VCD spectrum serves as an absolute chiral fingerprint.
Step-by-Step Protocol: VCD Spectroscopy
-
Computational Modeling: Perform conformational searches using Molecular Mechanics, followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-311G**) to calculate the theoretical IR and VCD spectra for the (1R, 3S) and (1S, 3R) enantiomers.
-
Sample Preparation: Dissolve 15 mg of enantiopure ACHC (collected from the ZWIX HPLC fraction) in 200 µL of D2O . Causality: D2O is chosen over H2O to shift the massive solvent bending mode out of the critical fingerprint region (1600–1200 cm⁻¹) where the defining C-H and C-C skeletal vibrations occur.
-
Acquisition: Record IR and VCD spectra using a VCD spectrometer with a BaF 2 cell (path length 50 µm) for 4 hours to achieve a high signal-to-noise ratio.
-
Self-Validation: Overlay the experimental VCD spectrum with the Boltzmann-weighted theoretical spectra.
-
Self-Validating System: The experimental spectrum must show a perfect positive/negative mirror image relationship when compared to its opposite enantiomer, matching the calculated dipole/rotational strength signs generated by the DFT model.
-
Decision Matrix & Workflow Visualization
To synthesize these methodologies into an actionable laboratory strategy, follow the decision matrix outlined below.
Caption: Strategic workflow for the stereochemical verification of ACHC isomers, prioritizing direct analysis.
References
-
The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. MDPI.[Link]
-
Stereochemistry of terpene derivatives. Part 7: Novel rigidified amino acids from (+)-3-carene designed as chiral GABA analogues. ResearchGate. [Link]
-
Chemical Shifts of Artificial Monomers Used to Construct Heterogeneous-Backbone Protein Mimetics in Random Coil and Folded States. NIH PMC.[Link]
-
Self-Assembling Nanotubes Consisting of Rigid Cyclic-γ-Peptides. ResearchGate. [Link]
-
Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. NIH PubMed.[Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.[Link]
Navigating the Disposal of (1R,3S)-3-Aminocyclohexanecarboxylic Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride (CAS No. 180174-81-6). By rooting our protocols in established safety principles and regulatory awareness, we aim to foster a culture of safety and environmental responsibility within the laboratory.
While a specific Safety Data Sheet (SDS) for (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride was not located during the preparation of this guide, the following procedures are based on information for structurally similar compounds and general best practices for laboratory chemical waste disposal. It is imperative to always consult your institution's specific waste management policies and any available chemical safety information.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal protocol, it is crucial to be prepared for any potential incidents. A proactive approach to safety is the bedrock of a secure laboratory environment.
Personal Protective Equipment (PPE): Adherence to proper PPE is non-negotiable. When handling (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride, as with any laboratory chemical, the following should be worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or generation of dust. |
| Hand Protection | Nitrile gloves | Provides a barrier against direct skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Emergency Procedures: In the event of accidental exposure or a spill, immediate and correct action can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing.[1]
-
Eye Contact: Flush eyes with water for a minimum of 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Spill Response: For minor spills, absorb the material with an inert absorbent like vermiculite or sand.[3] For larger spills, or if you are unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[2]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of chemical waste is a systematic process that ensures the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Disposal Workflow for (1R,3S)-3-Aminocyclohexanecarboxylic Acid Hydrochloride.
PART 1: Waste Identification and Segregation
The foundational principle of safe chemical waste management is the proper segregation of different waste streams to prevent dangerous reactions.[4][5]
-
Identify the Waste Stream: Determine the physical state of the waste:
-
Solid Waste: Unused or expired (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride powder.
-
Contaminated Labware: Items such as weigh boats, spatulas, or gloves that have come into direct contact with the chemical.
-
Aqueous Solutions: Solutions containing the dissolved compound.
-
PART 2: Container Selection and Labeling
The integrity of the waste containment is paramount to preventing leaks and ensuring clear communication of the container's contents.
-
Choose the Right Container:
-
Labeling: Every waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride"
-
The words "Hazardous Waste" (or as required by your institution)
-
The primary hazard(s) (if known, based on similar compounds, this would be "Irritant")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
PART 3: Accumulation and Storage
Proper storage of chemical waste pending disposal is a critical step in maintaining a safe laboratory environment.
-
Secure Containment: Ensure the lid of the waste container is securely fastened at all times, except when adding waste.
-
Designated Storage Area: Store the waste container in a designated, well-ventilated area, away from general laboratory traffic. This area should have secondary containment, such as a spill tray, to contain any potential leaks.[4]
PART 4: Final Disposal Protocol
The final step in the disposal process is the transfer of the waste to a licensed disposal facility.
-
Engage a Licensed Professional: The disposal of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride must be handled by a licensed and reputable chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[6]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a chemical waste pickup. This typically involves completing an online or paper form detailing the contents of the waste container.
Decontamination and Spill Cleanup: A Proactive Stance
Accidents can happen, and a well-rehearsed spill response plan is essential.
Decontamination of Surfaces and Equipment:
-
Prepare a Cleaning Solution: For routine decontamination of surfaces and equipment, a solution of mild detergent and water is generally sufficient.
-
Wipe Down: Thoroughly wipe the contaminated area.
-
Rinse: If appropriate, rinse the area with water.
-
Dispose of Cleaning Materials: All cleaning materials (e.g., paper towels, wipes) used for decontamination should be disposed of as solid chemical waste.[7]
Minor Spill Cleanup Protocol:
Caption: Minor Spill Cleanup Workflow.
-
Alert Personnel: Immediately inform others in the laboratory of the spill.[1]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.[3]
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to minimize dust generation. For a liquid spill, cover it with an inert absorbent material, starting from the outside and working inwards.[8]
-
Collect the Waste: Place the absorbed material and any contaminated cleaning supplies into a designated chemical waste container.[7][8]
-
Decontaminate the Area: Clean the spill area with a detergent and water solution.[7][8]
-
Report the Incident: Report the spill to your laboratory supervisor and follow your institution's incident reporting procedures.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. The principles of preparedness, proper handling, and compliant disposal are the cornerstones of scientific integrity and professional responsibility.
References
-
8 Steps to Handling a Laboratory Chemical Spill - Westlab. (2023, May 5). Retrieved from [Link]
-
Chemical Spill and Response Guideline - UQ Policy and Procedure Library. The University of Queensland. Retrieved from [Link]
-
Laboratory Emergency Preparedness - DKU. Duke Kunshan University. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky. Retrieved from [Link]
-
(1R,3S)-3-AMINOCYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information - NextSDS. Retrieved from [Link]
-
Guide for Chemical Spill Response. University of California, Berkeley. Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Florida State University. Retrieved from [Link]
-
HS421 Chemical Spills Guideline. UNSW Sydney. (2022, August 8). Retrieved from [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Retrieved from [Link]
-
Emergency Response Guide for Laboratories. Carnegie Mellon University Qatar. Retrieved from [Link]
-
Chemical waste. University of Technology Sydney. Retrieved from [Link]
-
Laboratory Waste Disposal. University of Wollongong. Retrieved from [Link]
-
Laboratory chemical waste - Water Corporation. Retrieved from [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 2. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Chemical waste | University of Technology Sydney [uts.edu.au]
- 6. Laboratory chemical waste [watercorporation.com.au]
- 7. westlab.com [westlab.com]
- 8. qmul.ac.uk [qmul.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
